molecular formula C8H6IN B3052621 2-Iodo-5-methylbenzonitrile CAS No. 42872-86-6

2-Iodo-5-methylbenzonitrile

Cat. No.: B3052621
CAS No.: 42872-86-6
M. Wt: 243.04 g/mol
InChI Key: LPIAQGLLZZIXRC-UHFFFAOYSA-N
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Description

2-Iodo-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6IN and its molecular weight is 243.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-5-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIAQGLLZZIXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501763
Record name 2-Iodo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-86-6
Record name 2-Iodo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Iodo-5-methylbenzonitrile CAS 42872-86-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Profile for Medicinal Chemistry & Drug Development

CAS: 42872-86-6 Formula: C₈H₆IN Molecular Weight: 243.05 g/mol

Part 1: Executive Summary – The Ortho-Iodo Advantage

In the landscape of fragment-based drug discovery (FBDD), 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) represents a high-value "bifunctional hub." Unlike simple aryl halides, this scaffold possesses two distinct reactive handles—an ortho-iodo group and a nitrile moiety —positioned in a specific 1,2-relationship, with a meta-methyl group (relative to the nitrile) providing a handle for further diversification or metabolic modulation.

For the Senior Application Scientist, this molecule is not merely a reagent but a strategic divergence point. The C–I bond offers rapid oxidative addition kinetics for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck), often proceeding under milder conditions than their bromo- or chloro-analogs. Simultaneously, the nitrile group serves as a masked carboxylic acid, an amine precursor, or a pharmacophore in its own right (e.g., in bioisosteres like tetrazoles).

This guide outlines the technical properties, robust synthesis protocols, and reaction engineering required to leverage this scaffold effectively in high-throughput library generation and lead optimization.

Part 2: Chemical Profile & Specifications[1]

The following data consolidates physical and chemical parameters critical for process handling and reaction stoichiometry.

PropertySpecificationNotes
IUPAC Name 2-Iodo-5-methylbenzonitrileAlternate: 1-Cyano-2-iodo-5-methylbenzene
CAS Number 42872-86-6Verified Identity
Molecular Weight 243.05Heavy atom count: 10
Physical State Crystalline SolidTypical for aryl iodonitriles of this MW
Melting Point > 55°C (Predicted)Note: 2-Iodobenzonitrile melts at 53-55°C; methyl substitution typically elevates MP.
Solubility DCM, THF, EtOAc, DMSOLow solubility in water; ideal for organic phase reactions
Reactivity High (C-I bond)Susceptible to Pd(0) oxidative addition
Storage 2-8°C, Light SensitiveIodine-carbon bonds can be photolabile; store in amber vials

Part 3: Synthesis & Manufacturing Workflow

While 2-Iodo-5-methylbenzonitrile is commercially available, in-house synthesis is often required for scale-up or when isotopically labeled variants are needed. The most robust route utilizes the Sandmeyer Reaction , starting from the commercially abundant precursor 2-amino-5-methylbenzonitrile .

The Sandmeyer Protocol (Self-Validating System)

This protocol is designed to minimize the risk of diazonium salt decomposition and ensure high regioselectivity.

Precursor: 2-Amino-5-methylbenzonitrile (CAS 5925-93-9) Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI)

Step-by-Step Methodology:
  • Diazotization (The Critical Control Point):

    • Charge a reactor with 2-amino-5-methylbenzonitrile (1.0 equiv) and 3M HCl (10-15 volumes).

    • Cool the suspension to 0–5°C using an ice/salt bath. Crucial: Internal temperature must not exceed 5°C to prevent phenol formation.

    • Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise.[1] Monitor the internal temperature strictly.

    • Stir for 30–45 minutes. The mixture should become a clear or slightly turbid solution of the diazonium salt.

    • Validation: Test a drop with starch-iodide paper (blue = excess nitrite). Remove excess nitrite with urea if necessary.

  • Iodination (Radical Substitution):

    • Prepare a solution of KI (1.5–2.0 equiv) in water (5 volumes).

    • Add the cold diazonium solution slowly into the KI solution (not the other way around) with vigorous stirring. This prevents high local concentrations of diazonium salt.

    • Observation: Nitrogen gas evolution (bubbling) and the formation of a dark oil/solid (iodide product) will occur immediately.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. If conversion is incomplete (check by TLC/LCMS), heat gently to 50°C for 30 minutes.

  • Workup & Purification:

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Quench: Wash the organic layer with saturated Sodium Thiosulfate (Na₂S₂O₃) solution.[1] Why? To remove liberated iodine (purple color) and prevent product iodination/degradation.

    • Wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-Amino-5-methylbenzonitrile (CAS 5925-93-9) Diazo Diazonium Intermediate [Unstable @ >5°C] Precursor->Diazo Diazotization Product 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) Diazo->Product Sandmeyer (Iodination) Reagents1 NaNO2, HCl 0-5°C Reagents2 KI, H2O RT -> 50°C Workup Quench: Na2S2O3 (Removes I2) Product->Workup Purification

Caption: Synthesis pathway via Sandmeyer reaction, highlighting the critical thermal control point at the diazonium stage.

Part 4: Reaction Engineering & Applications[3]

The utility of 2-Iodo-5-methylbenzonitrile lies in its ability to undergo chemoselective transformations . The C-I bond is significantly more reactive towards oxidative addition than the nitrile group is towards nucleophilic attack, allowing for sequential functionalization.

Divergent Synthesis Map

The following diagram illustrates the primary reaction pathways available to researchers using this scaffold.

DivergentReactivity cluster_metal C-I Bond Activation (Pd-Catalysis) cluster_cn Nitrile Group Transformations Core 2-Iodo-5-methylbenzonitrile (The Hub) Suzuki Biaryl Nitriles (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Sonogashira Alkynyl Nitriles (Sonogashira) Core->Sonogashira Pd(0), CuI Alkyne, Amine Heck Alkenyl Nitriles (Heck) Core->Heck Pd(0), Olefin Base Tetrazole Tetrazoles (Bioisosteres) Core->Tetrazole NaN3, ZnBr2 Cycloaddition Amine Benzylamines (Reduction) Core->Amine H2, Raney Ni or LiAlH4 Acid Benzoic Acids (Hydrolysis) Core->Acid H2SO4/H2O or NaOH/H2O

Caption: Chemoselective divergence: The C-I bond enables C-C bond formation (Green), while the Nitrile group allows functional group interconversion (Yellow).

Key Application: Suzuki-Miyaura Coupling

Why it works: The iodine atom at the C2 position is activated by the electron-withdrawing nature of the ortho-nitrile group. This lowers the energy barrier for the oxidative addition of Pd(0), making this substrate highly active even with boronic acids that are typically sluggish.

Protocol Recommendation:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-3 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).

  • Solvent: Dioxane/Water (4:1) or Toluene/Water.

  • Temperature: 80-100°C.

  • Outcome: Formation of 2-substituted-5-methylbenzonitriles, key intermediates for Sartan-type antihypertensives and AT1 receptor antagonists .

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling Precautions:

    • Cyanide Release: While the nitrile group is stable, avoid contact with strong acids at high temperatures, which could theoretically liberate HCN.

    • Iodine Sensitivity: Light exposure can degrade the compound over time, releasing free iodine (discoloration). Store in opaque/amber containers.

    • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Part 6: References

  • PubChem Compound Summary. 2-Amino-5-methylbenzonitrile (Precursor to CAS 42872-86-6). National Center for Biotechnology Information. [Link]

  • Sandmeyer Reaction Mechanism & Protocols. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura Coupling of Aryl Chlorides/Iodides. Organic Chemistry Portal.[Link]

  • Patent US7642374B2. Process for producing 5-iodo-2-methylbenzoic acid (Analogous chemistry). Google Patents.

Sources

2-Iodo-5-methylbenzonitrile chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Iodo-5-methylbenzonitrile A Strategic Halogenated Scaffold for Medicinal Chemistry [1][2]

Executive Summary

In the landscape of modern drug discovery, 2-Iodo-5-methylbenzonitrile (CAS: 42872-86-6) serves as a critical electrophilic building block.[1][2] Distinguished by its orthogonal reactivity—featuring a highly reactive aryl iodide for palladium-catalyzed cross-coupling and a versatile nitrile group for heterocycle formation—this compound enables the rapid diversification of molecular scaffolds.[1][2] This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in high-throughput medicinal chemistry.[1]

Structural Characterization & Identity

The chemical architecture of 2-Iodo-5-methylbenzonitrile is defined by a trisubstituted benzene ring.[1][2] The steric and electronic relationship between the ortho-iodo and meta-methyl substituents (relative to the cyano group) dictates its unique reactivity profile.[1][2]

Chemical Identity Table
AttributeSpecification
IUPAC Name 2-Iodo-5-methylbenzonitrile
CAS Registry Number 42872-86-6
Molecular Formula C₈H₆IN
Molecular Weight 243.04 g/mol
SMILES CC1=CC(C#N)=C(I)C=C1
InChI Key QPGQEWLZKVSLPK-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Molecular Weight Calculation
  • Carbon (8):

    
    [1]
    
  • Hydrogen (6):

    
    [1]
    
  • Nitrogen (1):

    
    [1]
    
  • Iodine (1):

    
    [1]
    
  • Total: 243.047 g/mol [1]

Physicochemical Properties

Understanding the physical state and solubility is crucial for assay development and reaction scaling.[1]

PropertyValue (Experimental/Predicted)
Boiling Point ~300.6 ± 30.0 °C at 760 mmHg
Density 1.8 ± 0.1 g/cm³
Flash Point ~135 °C
LogP ~2.9 (Lipophilic)
Solubility Insoluble in water; soluble in DCM, DMSO, Ethyl Acetate

Synthetic Pathways & Manufacturing

The most robust route to 2-Iodo-5-methylbenzonitrile utilizes the Sandmeyer Reaction , converting the corresponding aniline precursor into the aryl iodide.[1][2] This method ensures high regiocontrol compared to direct electrophilic iodination.[1]

Pathway 1: Sandmeyer Transformation (Recommended)

This protocol leverages 2-amino-5-methylbenzonitrile as the starting material.[1][2] The amino group is converted to a diazonium salt, which is subsequently displaced by iodide.[1]

Reaction Scheme:

  • Diazotization: Amine + NaNO₂ + Acid (HCl/H₂SO₄)

    
     Diazonium Salt (
    
    
    
    ).[1]
  • Iodination: Diazonium Salt + KI

    
     Aryl Iodide + N₂ (gas).[1]
    

SandmeyerSynthesis Precursor 2-Amino-5-methylbenzonitrile (CAS: 5925-93-9) Intermed Diazonium Salt [Ar-N2]+ Precursor->Intermed NaNO2, HCl 0-5°C Product 2-Iodo-5-methylbenzonitrile (CAS: 42872-86-6) Intermed->Product KI (aq) Sandmeyer Displacement

Figure 1: Step-wise synthesis via the Sandmeyer reaction, ensuring regiochemical integrity.

Reactivity & Applications in Drug Discovery

The C–I bond is significantly weaker than C–Br or C–Cl bonds, making this scaffold an excellent candidate for oxidative addition by transition metals (Pd, Cu, Ni) under mild conditions.[1]

A. Suzuki-Miyaura Cross-Coupling

The 2-iodo position is the primary site of reactivity.[1][2] It couples efficiently with aryl/alkyl boronic acids to form biaryl motifs common in kinase inhibitors.[1]

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C–I bond.[1][3]

  • Transmetallation: Boronic acid transfers the organic group to Pd.[1]

  • Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).[1]

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 2-Iodo-5-methylbenzonitrile TransMet Transmetallation (Base + R-B(OH)2) OxAdd->TransMet Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Biaryl RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Suzuki coupling utilizing the labile C-I bond.[1][2]

B. Nitrile Derivatization

The cyano group at position 1 remains stable during cross-coupling but can be subsequently transformed:

  • Hydrolysis: Converts to 2-substituted-5-methylbenzoic acid .[1][2]

  • Reduction: Yields benzylamines .[1]

  • Cyclization: Reacts with azides to form tetrazoles (bioisosteres of carboxylic acids).[1]

Experimental Protocol: Standard Synthesis

Objective: Synthesis of 2-Iodo-5-methylbenzonitrile from 2-amino-5-methylbenzonitrile.

Reagents:

  • 2-Amino-5-methylbenzonitrile (1.0 eq)[1][2]

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Potassium Iodide (KI, 1.5 eq)

  • Hydrochloric Acid (HCl, 6M)

Methodology:

  • Preparation: Suspend 2-amino-5-methylbenzonitrile in 6M HCl and cool the mixture to 0–5 °C in an ice bath.

  • Diazotization: Add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes until a clear solution of the diazonium salt forms.

  • Iodination: Dissolve KI in water and add it slowly to the cold diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.[1]

  • Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the dark mixture with Ethyl Acetate (3x).[1]

  • Purification: Wash the organic layer with saturated sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of the purple color).[1] Dry over MgSO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize from ethanol/water if necessary to obtain the pale yellow solid.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Storage: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Iodine liberation can occur upon prolonged exposure to light.[1]

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 2-Iodo-5-methylbenzonitrile.[1][2] Retrieved from [Link][1]

  • ChemSRC. CAS 42872-86-6: 2-Iodo-5-methylbenzonitrile Physical Properties and Synthesis.[1][2][4][5] Retrieved from [Link][1]

  • GMR Pharma. Product Catalog: 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6).[1][2][4][5] Retrieved from [Link][1]

Sources

Strategic Procurement and Application of 2-Iodo-5-methylbenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methylbenzonitrile is a versatile aromatic building block crucial for the synthesis of complex organic molecules in pharmaceutical and materials science research. Its utility stems from the presence of three distinct functional handles: an iodo group, a nitrile moiety, and a methyl group on a benzene ring. The aryl iodide is particularly valuable as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of 2-Iodo-5-methylbenzonitrile, including its physicochemical properties, strategic sourcing considerations, and a detailed, field-proven protocol for its application in Sonogashira cross-coupling. Safety, handling, and workflow validation are emphasized throughout to ensure reproducible and safe laboratory execution.

Introduction: The Synthetic Value of 2-Iodo-5-methylbenzonitrile

In the landscape of medicinal chemistry and drug development, the efficient construction of carbon-carbon and carbon-heteroatom bonds is paramount. Aryl halides are foundational precursors for these transformations, with reactivity typically following the order I > Br > Cl >> F for oxidative addition to a low-valent palladium center, the rate-determining step in many cross-coupling cycles.[1] 2-Iodo-5-methylbenzonitrile (CAS No. 52107-68-3) emerges as a highly valuable substrate due to the high reactivity of the C-I bond, which allows for coupling reactions to occur under milder conditions compared to its bromide or chloride analogs.[2][3]

The nitrile group (-C≡N) is a key pharmacophore and a versatile synthetic intermediate, convertible to amines, amides, carboxylic acids, and tetrazoles.[4] The methyl group provides a point for further functionalization or can serve to modulate the steric and electronic properties of the final molecule. This trifunctional arrangement makes 2-Iodo-5-methylbenzonitrile an ideal starting material for building libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties and Supplier Vetting

Acquiring high-quality starting materials is the bedrock of successful and reproducible synthesis. Before procurement, it is essential to understand the key properties of the target compound and the criteria for selecting a reliable supplier.

Core Compound Specifications

All quantitative data for 2-Iodo-5-methylbenzonitrile are summarized in the table below. Researchers should verify that the supplier's Certificate of Analysis (CoA) aligns with these expected values.

PropertyValueSource
CAS Number 52107-68-3[5]
Molecular Formula C₈H₆IN[5]
Molecular Weight 243.04 g/mol [5]
Appearance White to light yellow powder/crystal[6]
Purity ≥98% (typically by GC or HPLC)[6]
Storage Keep in a dark place, sealed in dry, room temperature[5]
SMILES Code CC1=C(C=C(I)C=C1)C#N[5]
Strategic Sourcing and Procurement

Selecting a vendor for critical reagents extends beyond price. For a research setting transitioning into development, consistency and documentation are non-negotiable.

Supplier Evaluation Checklist:

  • Purity and Documentation: Does the supplier provide a batch-specific Certificate of Analysis (CoA) with detailed purity assessment (e.g., HPLC, NMR)? Is a comprehensive Safety Data Sheet (SDS) readily available?[7][8]

  • Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's process control and their ability to provide consistent quality across different lots.

  • Availability and Lead Times: Assess stock levels and delivery times to prevent delays in research timelines.

  • Technical Support: A reputable supplier will have technical staff available to answer questions regarding product specifications and stability.

A non-exhaustive list of potential suppliers includes:

  • BLD Pharm

  • Tokyo Chemical Industry (TCI)[6]

  • Fluorochem[9]

  • Apollo Scientific[8]

  • Biosynth[10]

Core Application: Sonogashira Cross-Coupling Protocol

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[11] The high reactivity of the C-I bond in 2-Iodo-5-methylbenzonitrile makes it an excellent substrate for this transformation.

Mechanistic Rationale and Causality

The reaction proceeds via a dual catalytic cycle involving palladium and copper.[11]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (2-Iodo-5-methylbenzonitrile) to form a Pd(II) intermediate. This is the slowest, rate-limiting step and is significantly faster for iodides than for other halides.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The Pd(II) complex reductively eliminates the final coupled product, regenerating the Pd(0) catalyst.

  • Copper Co-catalyst Cycle:

    • Copper(I) coordinates with the terminal alkyne.

    • In the presence of a mild base (e.g., triethylamine), the alkyne is deprotonated to form the key copper(I) acetylide intermediate, which then participates in the transmetalation step.[12] The base also serves to neutralize the hydrogen iodide (HI) formed during the reaction.

This dual-catalyst system allows the reaction to proceed under mild conditions, often at or slightly above room temperature, preserving sensitive functional groups.[11]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Sonogashira coupling experiment.

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: 1. 2-Iodo-5-methylbenzonitrile 2. Alkyne Substrate 3. Pd Catalyst & CuI 4. Base (e.g., TEA) glassware Prepare Oven-Dried Glassware (Round-bottom flask, condenser) reagents->glassware atmosphere Assemble under Inert Atmosphere (Nitrogen or Argon) glassware->atmosphere dissolve Dissolve Aryl Iodide & Alkyne in Degassed Solvent (e.g., THF/TEA) atmosphere->dissolve add_cat Add Pd Catalyst & CuI dissolve->add_cat add_base Add Base (if not solvent) add_cat->add_base heat Stir at Specified Temperature (e.g., RT to 50°C) add_base->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor quench Cool to RT & Quench (e.g., add water or NH4Cl) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for Sonogashira cross-coupling.

Step-by-Step Laboratory Protocol

This protocol describes a general procedure for the coupling of 2-Iodo-5-methylbenzonitrile with phenylacetylene. Note: This protocol must be adapted based on the specific alkyne used and performed by qualified personnel.

Materials:

  • 2-Iodo-5-methylbenzonitrile (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) iodide [CuI] (0.04 eq)

  • Degassed Triethylamine (TEA)

  • Degassed Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Iodo-5-methylbenzonitrile (e.g., 1.215 g, 5.0 mmol, 1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (e.g., 115 mg, 0.1 mmol, 0.02 eq) and CuI (e.g., 38 mg, 0.2 mmol, 0.04 eq).

  • Solvent and Substrate Addition: Add degassed THF (25 mL) and degassed TEA (15 mL) via syringe. Stir until all solids dissolve. Then, add phenylacetylene (e.g., 0.66 mL, 6.0 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The causality for using room temperature initially is that the aryl iodide is highly reactive; heating may only be necessary if the reaction is sluggish.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 1-2 hours. A complete reaction is indicated by the consumption of the limiting reagent (2-Iodo-5-methylbenzonitrile).

  • Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Concentrate the mixture under reduced pressure to remove most of the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety, Handling, and Disposal

Working with 2-Iodo-5-methylbenzonitrile and the reagents in the described protocol requires strict adherence to safety procedures.

Hazard Identification

The compound is associated with the following GHS hazard statements.[5][8]

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment:

    • Wear nitrile gloves, a lab coat, and chemical safety goggles.[8]

    • Avoid breathing dust; use appropriate respiratory protection if dust generation is unavoidable.[8][13]

    • Wash hands thoroughly after handling.[7]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials.[5][7]

  • Disposal: Dispose of waste materials and contaminated containers in accordance with local, state, and federal regulations. This includes halogenated organic waste from the reaction.[7]

Conclusion

2-Iodo-5-methylbenzonitrile is a strategic building block for advanced chemical synthesis. Its procurement requires careful vetting of suppliers to ensure quality and consistency. The high reactivity of its aryl iodide moiety makes it an ideal substrate for reliable and high-yielding palladium-catalyzed reactions, such as the Sonogashira coupling detailed herein. By understanding the underlying reaction mechanisms and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

  • Vertex AI Search. (2026). 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China.
  • Seema FineChem Ind. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzonitrile | C8H7N | CID 10721. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • KTH School of Chemical Science and Engineering. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

Sources

2-Iodo-5-methylbenzonitrile: Nomenclature, Synonyms, and Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-iodo-5-methylbenzonitrile , the systematic IUPAC designation for the compound colloquially referred to as 2-cyano-1-iodo-4-methylbenzene. It addresses the critical nomenclature rules that dictate this shift, provides a validated synonym database, and details a synthesis protocol based on the Sandmeyer reaction.

Nomenclature Analysis & Structural Identification

The primary source of confusion regarding this molecule stems from the conflict between "benzene" and "benzonitrile" as the parent structure. In IUPAC nomenclature, functional group priority dictates the parent name and the numbering scheme.

The Priority Hierarchy

To correctly name the structure described as "2-cyano-1-iodo-4-methylbenzene," one must apply the Cahn-Ingold-Prelog (CIP) and IUPAC priority rules:

  • Nitrile (-CN): Highest priority for suffix naming (Parent = Benzonitrile ).

  • Halogen (-I) and Alkyl (-CH₃): Lower priority, treated as prefixes.

Numbering Mapping

Because the nitrile group defines the parent ring, the carbon atom attached to the cyano group is automatically designated as C1 . The ring is then numbered to give the substituents the lowest possible locants.

  • User's Designation (Benzene Parent):

    • Iodo: Position 1

    • Cyano: Position 2

    • Methyl: Position 4[1][2]

    • Flaw: Ignores the seniority of the nitrile group.

  • Systematic Designation (Benzonitrile Parent):

    • C1: Attached to Cyano (-CN).[3]

    • C2: Attached to Iodo (-I).[2][3][4][5] (Numbering proceeds towards the substituent to give the lowest number: 2 is lower than 6).

    • C5: Attached to Methyl (-CH₃).[4] (Continuing 1 → 2 → 3 → 4 → 5).

Structural Visualization (Graphviz)

The following diagram illustrates the mapping between the colloquial "benzene" numbering and the correct "benzonitrile" numbering.

NomenclatureMapping cluster_0 User Input Structure (Incorrect Priority) cluster_1 IUPAC Systematic Name (Correct Priority) User Benzene Core 1-Iodo 2-Cyano 4-Methyl Systematic Benzonitrile Core (C1 = CN) 2-Iodo (Ortho to CN) 5-Methyl (Meta to CN) User->Systematic Apply Priority Rule: Nitrile > Halide/Alkyl Rel1 Iodo vs Methyl: Para (1,4) Systematic->Rel1 Rel2 Cyano vs Iodo: Ortho (1,2) Systematic->Rel2

Caption: Transformation of relative substituent positions into systematic IUPAC numbering. Note that the Para relationship between Iodine and Methyl is preserved.

Synonym and Identifier Database

Researchers searching for this compound in chemical catalogs (e.g., Sigma-Aldrich, PubChem, ChemSpider) should prioritize the CAS Registry Number to avoid isomer confusion (e.g., distinguishing from 5-iodo-2-methylbenzonitrile).

Identifier TypeValueNotes
IUPAC Name 2-Iodo-5-methylbenzonitrile Preferred Name
CAS Number 42872-86-6 Unique Identifier
Synonym 1 3-Cyano-4-iodotolueneToluene as parent (Methyl = 1)
Synonym 2 4-Iodo-m-tolunitrilem-Tolunitrile parent
Synonym 3 2-Cyano-1-iodo-4-methylbenzeneDescriptive (Non-standard)
Molecular Formula C₈H₆IN
Molecular Weight 243.05 g/mol
SMILES CC1=CC(=C(C=C1)CN)I(Check isomeric connectivity)
InChI Key Isomer SpecificVerify against CAS 42872-86-6

Critical Warning: Do not confuse with 5-iodo-2-methylbenzonitrile (CAS 52107-68-3), where the iodine and methyl groups are transposed. Always verify the 1,2,4-substitution pattern (Cyano, Iodo, Methyl).

Experimental Protocol: Synthesis via Sandmeyer Reaction[9]

The most reliable route to 2-iodo-5-methylbenzonitrile is the Sandmeyer iodination of the corresponding aniline precursor, 2-amino-5-methylbenzonitrile . This method ensures regiospecificity, placing the iodine atom exactly where the amino group was located.

Reaction Scheme

SynthesisPathway Precursor 2-Amino-5-methylbenzonitrile (CAS 5925-93-9) Intermediate Diazonium Salt [Ar-N₂⁺] Cl⁻ Precursor->Intermediate Step1 1. NaNO₂, HCl, 0°C (Diazotization) Product 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) Intermediate->Product Step2 2. KI (aq), RT (Iodination)

Caption: Stepwise conversion of the amino-nitrile precursor to the target aryl iodide via diazonium intermediate.

Detailed Methodology

Objective: Convert 2-amino-5-methylbenzonitrile to 2-iodo-5-methylbenzonitrile.

Reagents:

  • 2-Amino-5-methylbenzonitrile (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Potassium Iodide (KI, 1.5 equiv)

  • Hydrochloric Acid (HCl, 6M or conc.)

  • Sodium Sulfite/Bisulfite (for workup)

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-methylbenzonitrile (10 mmol) in 6M HCl (20 mL).

    • Cool the suspension to 0–5 °C using an ice/water bath. Maintain this temperature strictly to prevent decomposition of the diazonium salt.

    • Add a solution of NaNO₂ (11 mmol in 5 mL water) dropwise over 10 minutes. The mixture should become clear or turn into a fine suspension of the diazonium salt. Stir for an additional 20 minutes at 0 °C.

  • Iodination (Sandmeyer):

    • Dissolve KI (15 mmol) in distilled water (10 mL).

    • Slowly add the cold diazonium solution to the KI solution (or vice versa, depending on scale—adding diazonium to KI is often safer to control nitrogen evolution) with vigorous stirring.

    • Observation: Nitrogen gas (N₂) will evolve, and the solution will turn dark due to the formation of iodine/aryl iodide.

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup & Purification:

    • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bisulfite (NaHSO₃) . Why? This reduces the excess iodine (purple/brown) to colorless iodide, clarifying the organic layer.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pale yellow solid.

Applications in Drug Development[10]

2-Iodo-5-methylbenzonitrile serves as a high-value scaffold in medicinal chemistry due to its orthogonal reactivity:

  • Nitrile Group (-CN): Precursor for amines (reduction), amides (hydrolysis), or tetrazoles (click chemistry).

  • Iodide (-I): An excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • Methyl Group (-CH₃): Provides a handle for metabolic stability or further benzylic oxidation.

This molecule is frequently used as an intermediate in the synthesis of biphenyl-based angiotensin II receptor antagonists and other kinase inhibitors where a specific 1,2,4-substitution pattern is required on the benzene ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757618, 2-Chloro-1-iodo-4-methylbenzene (Analogous Structure Analysis). Retrieved from [Link]

Sources

Isomeric Precision in Medicinal Chemistry: A Comparative Analysis of 2-Iodo-5-methylbenzonitrile and 5-Iodo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the distinction between regioisomers is not merely structural—it is functional. 2-Iodo-5-methylbenzonitrile and 5-Iodo-2-methylbenzonitrile represent two pharmacophoric scaffolds that, despite sharing an identical molecular formula (


), serve diametrically opposed roles in synthetic pathways.
  • 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6): Defined by the ortho positioning of the iodine and nitrile groups. This proximity dictates its primary utility as a precursor for heterocyclic cyclization , specifically in the formation of isoindolinones, a core motif in anxiolytics and antipsychotics.

  • 5-Iodo-2-methylbenzonitrile (CAS 52107-68-3): Characterized by the meta relationship between the iodine and nitrile, and para relationship between iodine and the methyl group. This steric arrangement favors linear extension via palladium-catalyzed cross-coupling, making it a critical linker in the synthesis of kinase inhibitors.

This guide provides a technical dissection of these two isomers, establishing a self-validating synthetic protocol and delineating their divergent applications in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

The fundamental difference lies in the electronic and steric environment of the carbon-iodine (C-I) bond, which governs reactivity.

Comparative Data Table
Feature2-Iodo-5-methylbenzonitrile5-Iodo-2-methylbenzonitrile
CAS Number 42872-86-6 52107-68-3
Iodine Position C2 (Ortho to CN)C5 (Meta to CN)
Methyl Position C5 (Meta to CN)C2 (Ortho to CN)
Electronic Effect on I Activated by ortho-EWG (CN)Deactivated by para-EDG (

)
Steric Environment Crowded (Iodine flanked by CN)Accessible (Iodine flanked by H)
Primary Application Heterocycle Formation (Cyclization)Linear Scaffold Extension (Coupling)
Physical State SolidSolid
Electronic Vector Analysis
  • 2-Iodo Isomer: The cyano group is a strong electron-withdrawing group (EWG). When ortho to the iodine, it lowers the electron density of the C-I bond, making it highly susceptible to oxidative addition by metal catalysts (

    
    ). However, the proximity also allows for intramolecular nucleophilic attack by the nitrile nitrogen on the metal center or adjacent electrophiles.
    
  • 5-Iodo Isomer: The iodine is para to the methyl group (an electron-donating group, EDG). This slight enrichment of electron density at the C5 position makes the C-I bond stronger and less reactive toward oxidative addition compared to the 2-iodo isomer. Crucially, the nitrile is too distant to interfere sterically or electronically, behaving purely as a distal functional handle.

Part 2: Synthesis Protocols (Self-Validating)

Direct iodination of benzonitriles is often plagued by poor regioselectivity. The most robust, high-fidelity route for both isomers is the Sandmeyer Reaction , utilizing the corresponding aminobenzonitrile precursors. This method ensures 100% regiocontrol.

Protocol: Sandmeyer Iodination

Scope: Applicable to both 2-amino-5-methylbenzonitrile (for the 2-Iodo target) and 5-amino-2-methylbenzonitrile (for the 5-Iodo target).

Reagents & Setup
  • Precursor: 1.0 equiv (e.g., 2-amino-5-methylbenzonitrile)

  • Acid Source:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or
    
    
    (3.0 equiv) in Acetonitrile (MeCN).
  • Nitrite Source:

    
     (2.0 equiv) or 
    
    
    
    -BuONO.
  • Iodine Source: Potassium Iodide (KI, 2.5 equiv).

  • Temperature:

    
     (Diazotization) 
    
    
    
    Room Temp (Iodination).
Step-by-Step Workflow
  • Diazonium Salt Formation (The Critical Step):

    • Dissolve the amine precursor in MeCN. Cool to

      
       in an ice bath.
      
    • Why: Temperature control is critical. Above

      
      , the diazonium intermediate may decompose to a phenol (via water attack) or polymerize.
      
    • Add

      
      -TsOH slowly. A thick slurry may form (amine salt).
      
    • Add

      
       (dissolved in minimal water) dropwise over 15 minutes.
      
    • Checkpoint: The solution should turn clear/yellowish as the diazonium salt forms. Verify completion by starch-iodide paper (instant blue/black indicates excess nitrite, which is desired at this stage).

  • Iodine Substitution:

    • Dissolve KI in water (1:1 w/v).

    • Add the KI solution dropwise to the cold diazonium mixture.

    • Observation: Vigorous evolution of

      
       gas will occur. The solution will turn dark red/brown due to iodine liberation.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Quench: Add saturated sodium thiosulfate (

      
      ) solution.
      
    • Why: This reduces excess iodine (

      
      ) back to iodide (
      
      
      
      ), changing the color from dark purple to pale yellow, preventing oxidative side reactions during extraction.
    • Extraction: Extract with Ethyl Acetate (3x).[1] Wash organics with brine.[2]

    • Drying: Dry over anhydrous

      
      .
      
    • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes:EtOAc 9:1).

Synthesis Decision Tree (Graphviz)

SynthesisPath cluster_0 Precursor Selection cluster_1 Sandmeyer Protocol cluster_2 Target Isomer A1 2-Amino-5-methylbenzonitrile B Diazotization (NaNO2, p-TsOH, 0°C) A1->B Route A A2 5-Amino-2-methylbenzonitrile A2->B Route B C Iodination (KI, RT) B->C -N2 Gas D Quench (Na2S2O3) C->D E1 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) D->E1 From Route A E2 5-Iodo-2-methylbenzonitrile (CAS 52107-68-3) D->E2 From Route B

Figure 1: Divergent synthesis pathways using a unified Sandmeyer protocol to access specific regioisomers.

Part 3: Functional Applications & Reactivity

The choice between these two isomers dictates the architectural geometry of the final drug molecule.

2-Iodo-5-methylbenzonitrile: The Cyclization Scaffold

This isomer is a "privileged structure" for synthesizing Isoindolinones (also known as phthalimidines). The ortho relationship between the Iodine and Cyano groups allows for a tandem reaction where the nitrile acts as an internal electrophile.

  • Mechanism: Palladium-catalyzed carbonylation or direct coupling with amines.

  • Key Reaction: Reaction with a primary amine and CO (or an aldehyde) leads to the formation of the lactam ring.

  • Drug Relevance: Isoindolinone cores are found in antipsychotics (e.g., derivatives similar to Pazinaclone) and novel anticancer agents (MDM2 inhibitors).

5-Iodo-2-methylbenzonitrile: The Linear Linker

This isomer functions as a linear extender. The iodine is sterically unencumbered, making it ideal for Suzuki-Miyaura or Sonogashira couplings where the goal is to attach a biaryl or alkyne tail without disturbing the nitrile "head."

  • Mechanism: Standard oxidative addition/reductive elimination cycle.

  • Key Reaction: Coupling with aryl boronic acids to form biaryl-carbonitriles.

  • Drug Relevance: Used in the synthesis of kinase inhibitors (e.g., NNMT inhibitors) where the nitrile group engages in hydrogen bonding with the hinge region of the kinase ATP-binding pocket.

Reactivity Flowchart (Graphviz)

Reactivity cluster_A 2-Iodo Isomer (Ortho-Effect) cluster_B 5-Iodo Isomer (Steric Freedom) I2 2-Iodo-5-methylbenzonitrile Rxn1 Pd-Catalyzed Cyclization (w/ Amines or CO) I2->Rxn1 Intramolecular Trapping Prod1 Isoindolinone Scaffold (Fused Ring System) Rxn1->Prod1 I5 5-Iodo-2-methylbenzonitrile Rxn2 Suzuki/Sonogashira Coupling (w/ Boronic Acids) I5->Rxn2 Intermolecular Extension Prod2 Biaryl/Linear Nitrile (Kinase Inhibitor Motif) Rxn2->Prod2

Figure 2: Divergent reactivity profiles. The 2-iodo isomer favors cyclization due to the proximal nitrile, while the 5-iodo isomer favors linear extension.

References

  • Chemical Identity & CAS Verific

    • Source: ChemSrc & GuideChem D
    • Data: 2-Iodo-5-methylbenzonitrile (CAS: 42872-86-6); 5-Iodo-2-methylbenzonitrile (CAS: 52107-68-3).
  • Synthesis Methodology (Sandmeyer)

    • Title: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile (Analogous Protocol).
    • Source: BenchChem Technical Support.[2]

  • Isoindolinone Applic

    • Title: Synthesis of spiro isoindolinone-indolines from 2-iodobenzamide derivatives.[3]

    • Source: Royal Society of Chemistry (RSC).
  • Kinase Inhibitor Applic

    • Title: High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT).
    • Source: National Institutes of Health (NIH) / PMC.

Sources

2-Iodo-5-methylbenzonitrile SDS safety data sheet download

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 2-Iodo-5-methylbenzonitrile

Document Control:

  • Target Compound: 2-Iodo-5-methylbenzonitrile[1][2][3]

  • CAS Registry Number: 42872-86-6[1][2]

  • Document Type: Technical Whitepaper & Safety Protocol[2][4]

  • Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists[2][4]

Executive Summary: The Strategic Value & Risk Profile

In the landscape of modern drug discovery, 2-Iodo-5-methylbenzonitrile serves as a high-value electrophilic building block.[2] Its structural duality—possessing a reactive aryl iodide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a nitrile group for downstream transformation into amines, amides, or tetrazoles—makes it indispensable for synthesizing bioactive heterocycles.[2]

However, this utility comes with a specific risk profile.[2][4] As an aryl halide with a nitrile substituent, it presents risks of acute toxicity and severe irritation.[2][4] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of these hazards and a validated protocol for safe experimental execution.

Chemical Identity & Physicochemical Profiling

Accurate identification is the first step in safety.[2] The high density of this compound, attributed to the heavy iodine atom, requires specific handling considerations during weighing and transfer to prevent aerosolization of heavy dusts.[2][4]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-Iodo-5-methylbenzonitrile
CAS Number 42872-86-6
Molecular Formula C₈H₆IN
Molecular Weight 243.04 g/mol
Physical State Solid (Crystalline powder or needles)
Density ~1.8 g/cm³ (Predicted)
Boiling Point ~300°C (Predicted at 760 mmHg)
Solubility Insoluble in water; soluble in DCM, DMSO, Ethyl Acetate
SMILES CC1=CC(=C(C=C1)I)C#N

Hazard Analysis & Mechanistic Toxicology

Standard SDS documents list hazards; this section explains the why behind them to foster a culture of informed caution.

GHS Classification & Risk Logic
  • Acute Toxicity, Oral (Category 4) [H302]:

    • Mechanism:[2][4] Aryl nitriles can be metabolized by cytochrome P450 enzymes.[2] While the aryl-cyano bond is generally stable, metabolic hydroxylation can lead to the release of cyanide ions in rare, high-exposure cases.[2] Additionally, the iodine substituent increases lipophilicity, potentially enhancing bioavailability and systemic absorption.[2][4]

  • Skin & Eye Irritation (Category 2) [H315, H319]:

    • Mechanism:[2][4] The compound acts as a local irritant.[2] Upon contact with mucous membranes, the electrophilic nature of the aryl ring (activated by the electron-withdrawing nitrile) can interact with nucleophilic residues on proteins, causing inflammation.[2]

  • Specific Target Organ Toxicity - SE (Category 3) [H335]:

    • Mechanism:[2][4] Inhalation of dust triggers respiratory tract irritation.[2] The heavy iodine atom makes the dust settle deeply in the lungs if aerosolized.[2]

Hazardous Decomposition

In the event of a fire or thermal runaway, the compound decomposes into highly toxic byproducts:

  • Hydrogen Iodide (HI): Corrosive gas.[2]

  • Hydrogen Cyanide (HCN): Systemic chemical asphyxiant.[2]

  • Nitrogen Oxides (NOx): Respiratory irritants.[2]

Protocol: Safe Handling & Storage Workflow

To mitigate the risks identified above, researchers must adopt a "Check-Verify-Execute" workflow. This self-validating system ensures that no safety barrier is overlooked.[2]

Figure 1: Risk Assessment & PPE Selection Workflow

SafetyWorkflow Start Start: Handling 2-Iodo-5-methylbenzonitrile Quant Determine Quantity Start->Quant SmallScale < 1 gram (Analytical) Quant->SmallScale LargeScale > 1 gram (Preparative) Quant->LargeScale PPE_Std Standard PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses SmallScale->PPE_Std PPE_High Enhanced PPE: Respirator (P100) or Fume Hood, Chem-Resistant Apron LargeScale->PPE_High Engineering Engineering Control: Weigh inside Fume Hood PPE_Std->Engineering PPE_High->Engineering Execution Execute Experiment Engineering->Execution Waste Disposal: Halogenated Organic Waste Stream Execution->Waste

Caption: Decision matrix for selecting appropriate Personal Protective Equipment (PPE) based on scale.

Storage Integrity
  • Light Sensitivity: The C-I bond is photosensitive.[2] Long-term exposure to light can cause homolytic cleavage, releasing iodine radicals and degrading the reagent (indicated by a purple/brown discoloration).[2]

  • Requirement: Store in amber glass vials, sealed under inert gas (Argon/Nitrogen) if possible, at 2-8°C.

Synthetic Utility & Reaction Safety[2][4]

The primary application of 2-Iodo-5-methylbenzonitrile is in Palladium-catalyzed cross-coupling reactions .[2] The iodine atom is a "privileged" leaving group, reacting faster than bromides or chlorides.[2][4]

Key Reaction: Suzuki-Miyaura Coupling

  • Reagents: 2-Iodo-5-methylbenzonitrile + Aryl Boronic Acid + Pd Catalyst + Base.[2]

  • Safety Critical Control Point:

    • Exotherm: The oxidative addition of Pd(0) into the C-I bond is exothermic.[2]

    • Base Handling: Use of bases like K₂CO₃ or Cs₂CO₃ in organic solvents requires care to prevent splashes.[2]

Figure 2: Cross-Coupling Reaction Safety Loop

ReactionSafety cluster_risk Risk Factors Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Add Catalyst Last) Setup->Addition Check Glassware Heating Heating Phase (Reflux/Microwave) Addition->Heating Secure Septum Monitor TLC/LCMS Monitoring Heating->Monitor Every 30 min R1 Iodine Release Heating->R1 R2 Thermal Runaway Heating->R2 Monitor->Heating Incomplete Quench Quench & Workup (Cyanide Check) Monitor->Quench Complete

Caption: Operational workflow for Suzuki coupling utilizing 2-Iodo-5-methylbenzonitrile, highlighting critical monitoring points.

Emergency Response Protocols

In the event of an accident, immediate action is required.[2][4] This protocol assumes the presence of trained personnel.[2]

  • Eye Contact: Immediately flush with water for 15 minutes.[2] The irritant nature requires prolonged irrigation to remove particulates.[2]

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol or organic solvents, as they may increase the transdermal absorption of the iodinated compound.[2][4]

  • Spill Cleanup:

    • Evacuate the immediate area.[2]

    • Don full PPE (including respirator if dust is present).[2]

    • Wet the powder with a compatible solvent (e.g., heptane) to suppress dust.[2][4]

    • Sweep up into a closed container.

    • Clean surface with a dilute sodium thiosulfate solution (to neutralize any free iodine).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24885622, 2-Iodobenzonitrile (Analogous Structure).[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][2][4]

Sources

Ortho-Iodo Aryl Nitriles: Bifunctional Linchpins for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the value of a building block is defined by its divergent potential —the ability to access multiple privileged scaffolds from a single precursor. Ortho-iodo aryl nitriles (2-iodobenzonitriles) represent a pinnacle of this utility. Possessing an electron-withdrawing cyano group adjacent to a labile iodine atom, these scaffolds serve as "masked" electrophiles for cascade reactions.

This technical guide dissects the synthetic utility of ortho-iodo aryl nitriles, focusing on their role in constructing fused heterocycles (quinazolines, isoquinolines, and indoles) via Palladium-catalyzed domino sequences. We provide validated protocols, mechanistic insights, and safety frameworks for deploying these reagents in drug discovery campaigns.

Part 1: Strategic Value in Drug Discovery

The ortho-iodo aryl nitrile scaffold is unique due to the electronic and steric interplay between its two functional groups:

  • The Iodine Atom (The Trigger): A weak C–I bond ($ \approx 65 \text{ kcal/mol} $) allows for rapid oxidative addition by transition metals (Pd, Cu, Ni) under mild conditions, often faster than bromides or chlorides. This enables chemoselective cross-coupling without disturbing other halogens.

  • The Nitrile Group (The Trap): The cyano group is an electrophilic "trap" for intramolecular nucleophiles. Once the iodine is engaged (e.g., via lithiation or palladation), the nitrile captures the resulting intermediate, cyclizing to form 5- or 6-membered fused rings.

Divergent Synthesis Map

The following diagram illustrates how a single ortho-iodo aryl nitrile block provides access to four distinct FDA-approved drug scaffolds.

DivergentSynthesis Start Ortho-Iodo Aryl Nitrile Quinazoline Quinazolines (e.g., Gefitinib) Start->Quinazoline Amidine/Guanidine Cu or Pd Cat. Isoquinoline Isoquinolines (e.g., Fasudil) Start->Isoquinoline Alkyne + NH3 Pd/Cu Sonogashira Indole Indoles (via Larock-type) Start->Indole Alkyne + Amine Pd Cat. Annulation Tetrazole Tetrazoles (Sartan analogs) Start->Tetrazole NaN3 [3+2] Cycloaddition

Figure 1: Divergent synthetic pathways from 2-iodobenzonitrile. The scaffold serves as a linchpin for accessing diverse pharmacophores.

Part 2: Synthetic Access to the Building Block[4]

Before utilization, one must secure high-purity starting material.[1] While many derivatives are commercially available, custom substitution patterns often require de novo synthesis.

Method A: The Sandmeyer Route (Standard)

The most reliable method for accessing substituted 2-iodobenzonitriles is via 2-aminobenzonitriles.

  • Mechanism: Diazotization of the amine followed by displacement with iodide.

  • Pros: High functional group tolerance; scalable.

  • Cons: Requires handling of diazonium salts (explosion hazard).

Method B: Electrophilic Iodination (Direct)

Direct iodination of benzonitriles is difficult due to the deactivating nature of the cyano group. However, directed ortho-metallation (DoM) offers a precision alternative.

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser base) or LDA at -78°C.

  • Quench: Iodine (

    
    ).
    
  • Result: Regioselective installation of iodine ortho to the nitrile.

Part 3: Reactivity & Case Study – The Quinazoline Cascade

Quinazolines are ubiquitous in kinase inhibitors (e.g., Erlotinib, Lapatinib). The reaction of ortho-iodo aryl nitriles with amidines represents a "self-validating" protocol—if the cyclization fails, the intermediate is often stable enough to be isolated and re-subjected to harsher conditions.

Mechanism: Copper-Catalyzed Cascade

This transformation proceeds via a domino C–N coupling / intramolecular addition.

  • Ligand Exchange: The Cu(I) catalyst coordinates with the amidine.

  • Oxidative Addition: Insertion into the Ar–I bond.

  • Reductive Elimination: Formation of the C–N bond (intermediate amidine).

  • Nucleophilic Attack: The pendant amidine nitrogen attacks the nitrile carbon.

  • Tautomerization: Aromatization to the quinazoline core.

CuCycle Cat Cu(I)L Substrate 2-Iodo-CN + Amidine Cat->Substrate ComplexA Oxidative Addition (Ar-Cu-I) Substrate->ComplexA Base Intermediate N-Aryl Amidine ComplexA->Intermediate Red. Elim. Product Quinazoline Intermediate->Product Intramolecular Cyclization Product->Cat Regeneration

Figure 2: Catalytic cycle for the synthesis of quinazolines from 2-iodobenzonitrile.

Part 4: Experimental Protocol

Title: Palladium-Catalyzed Synthesis of 3-Substituted Isoquinolines via Tandem Sonogashira/Cyclization.

Objective: To synthesize 3-phenylisoquinoline from 2-iodobenzonitrile and phenylacetylene using a one-pot procedure.

Reagents & Materials
ReagentEquiv.[2][3]Role
2-Iodobenzonitrile 1.0Limiting Reagent
Phenylacetylene 1.2Coupling Partner
tert-Butylamine 2.0Nitrogen Source / Nucleophile
PdCl2(PPh3)2 0.05Catalyst
CuI 0.02Co-catalyst
Et3N 3.0Base
DMF -Solvent (0.2 M)
Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk tube and allow it to cool under a stream of argon.

  • Charging: Add 2-iodobenzonitrile (1.0 mmol, 229 mg), PdCl2(PPh3)2 (35 mg), and CuI (4 mg) to the tube.

  • Solvent Addition: Evacuate and backfill with argon (3x). Add anhydrous DMF (5 mL) and Et3N (0.42 mL) via syringe.

  • Coupling: Add phenylacetylene (1.2 mmol, 132 µL) dropwise. Stir the mixture at Room Temperature for 1 hour.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of iodide and appearance of the alkyne intermediate indicates Step 1 success.

  • Cyclization: Add tert-butylamine (2.0 mmol) to the reaction mixture. Seal the tube and heat to 100°C for 12 hours.

    • Mechanistic Note: The amine attacks the nitrile (activated by the adjacent alkyne), followed by 6-endo-dig cyclization.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).

Expected Yield: 75-85% as a pale yellow solid.

Part 5: Safety & Stability

  • Cyanide Hazard: While aryl nitriles are generally stable, they can release HCN under strong acidic conditions or combustion. Avoid mixing with strong acids (conc. HCl/H2SO4) unless in a closed, vented system.

  • Iodide Instability: Aryl iodides are light-sensitive. Store 2-iodobenzonitrile in amber vials at 4°C. If the solid turns purple/brown, it indicates free iodine liberation; recrystallize from ethanol before use.

  • Heavy Metals: All Pd and Cu waste must be segregated into specific heavy metal waste streams.

References

  • Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry. Link

  • Yu, X., et al. (2018).[4] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.[4][5] The Journal of Organic Chemistry. Link[4]

  • Chen, Y., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation. Frontiers in Chemistry. Link

  • Sakamoto, T., et al. (1986). Palladium-catalyzed reactions of organic halides with organometallic compounds of tin, mercury, and copper. Tetrahedron. Link

  • BenchChem Technical Review. (2025). Synthesis and Reactivity of 2-Hydroxybenzonitrile and Derivatives. Link

Sources

Technical Guide: Solubility Profile of 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Iodo-5-methylbenzonitrile , a critical intermediate in medicinal chemistry and materials science.

Executive Summary & Chemical Identity

2-Iodo-5-methylbenzonitrile is a halogenated benzonitrile derivative widely utilized as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural combination of a polar nitrile group, a lipophilic methyl group, and a polarizable iodine atom dictates a specific solubility profile that researchers must navigate to optimize reaction yields and purification.

Property Data
IUPAC Name 2-Iodo-5-methylbenzonitrile
CAS Number 42872-86-6
Molecular Formula C₈H₆IN
Molecular Weight 243.05 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Predicted LogP ~2.7 – 3.0 (Lipophilic)

Physicochemical Solubility Profile

The solubility of 2-Iodo-5-methylbenzonitrile is governed by the "Like Dissolves Like" principle. The molecule exhibits amphiphilic character but is predominantly lipophilic due to the aryl iodide and methyl moieties.

Solvent Class Compatibility Table

Estimated solubility ranges based on structural analogs (e.g., 2-iodobenzonitrile).

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Preferred for Reactions. Excellent for cross-coupling (Suzuki/Heck) at elevated temperatures.
Chlorinated DCM, Chloroform High (>100 mg/mL)Preferred for Work-up. Ideal for liquid-liquid extraction from aqueous phases.
Esters/Ethers Ethyl Acetate, THF Good (50–100 mg/mL)Standard solvents for chromatography and reaction monitoring.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL)Recrystallization. Soluble at reflux; sparingly soluble at RT, making these ideal for purification.
Non-Polar Hexanes, Heptane Low (<5 mg/mL)Anti-solvent. Used to precipitate the compound from concentrated organic solutions.
Aqueous Water Insoluble (<0.1 mg/mL)Immiscible. Forms a biphasic system useful for washing away inorganic salts.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual Method)

Use this protocol to verify solubility before scaling up reactions.

  • Preparation: Weigh 10 mg of 2-Iodo-5-methylbenzonitrile into a 4 mL glass vial.

  • Addition: Add 100 µL of the target solvent (initial concentration: 100 mg/mL).

  • Observation:

    • Clear Solution: High Solubility.

    • Suspension/Cloudy: Low Solubility.[1] Proceed to step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear or volume reaches 2 mL (<5 mg/mL).

  • Thermal Stress: If insoluble at RT, heat to 50°C (water bath) to assess temperature dependence (critical for recrystallization).

Protocol B: Preparation for Suzuki-Miyaura Coupling

Standard dissolution procedure for palladium-catalyzed synthesis.

  • Solvent Selection: Choose 1,4-Dioxane or DMF (degassed).

  • Concentration Target: 0.1 M to 0.5 M.

  • Procedure:

    • Charge reaction vessel with 2-Iodo-5-methylbenzonitrile (1.0 equiv).

    • Add solvent and stir at Room Temperature (RT) for 5 minutes.

    • Note: If using Dioxane/Water mixtures, dissolve the nitrile in Dioxane first before adding the aqueous base to prevent precipitation.

Decision Frameworks & Visualization

Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents based on the intended experimental stage (Reaction vs. Purification).

SolubilityTree Start Start: Solvent Selection Intent What is the Goal? Start->Intent Reaction Chemical Reaction (e.g., Suzuki Coupling) Intent->Reaction Purification Purification / Isolation Intent->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Method Method? Purification->Method DMF Use DMF or DMSO (High BP, High Sol) TempHigh->DMF Yes THF Use THF or Dioxane (Mod BP, Good Sol) TempHigh->THF No Extract Extraction Method->Extract Cryst Recrystallization Method->Cryst DCM Use DCM or EtOAc (Immiscible with Water) Extract->DCM EtOH Use Ethanol/Methanol (Soluble Hot, Insoluble Cold) Cryst->EtOH

Caption: Decision matrix for selecting the optimal solvent based on experimental phase (Reaction vs. Work-up).

Figure 2: Suzuki Coupling Workflow

Visualizing the role of solubility in a typical cross-coupling setup.

SuzukiWorkflow Substrate 2-Iodo-5-methylbenzonitrile (Solid) Mix Dissolution Phase (Homogeneous Soln) Substrate->Mix Solvent Solvent (Dioxane/DMF) + Catalyst Solvent->Mix Base Add Aq. Base (K2CO3) Mix->Base Pre-dissolve first React Heat to 90°C (Biphasic Reaction) Base->React

Caption: Workflow emphasizing the "Pre-dissolve" step to ensure homogeneity before adding aqueous reagents.

Troubleshooting & Optimization

Common Solubility Issues
  • Oiling Out:

    • Symptom:[1][2] During recrystallization, the product forms an oil droplet instead of crystals.

    • Cause: Temperature too high or solvent system too polar.

    • Fix: Add a seed crystal and cool slowly. Use a mixture of Ethanol:Water (9:1) .

  • Precipitation in Reactions:

    • Symptom:[1][2] Solids form upon adding aqueous base (e.g., K₂CO₃ solution).

    • Fix: Increase the ratio of organic solvent (e.g., Dioxane) or switch to a more polar solvent like DMF which tolerates higher water content.

Safety & Handling (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Keep in a cool, dry place. Light sensitive (iodine bond is photolabile); store in amber vials.

  • Disposal: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676498 (Isomer Analog). Retrieved from [Link](Note: Used for physicochemical property estimation of the class).

Sources

Commercial Sourcing & Technical Profile: 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical manual for the sourcing, validation, and synthetic utilization of 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) .[1][2] It is designed for medicinal chemists and process development scientists who require high-purity building blocks for precision cross-coupling campaigns.[1][2]

CAS: 42872-86-6 | Formula: C₈H₆IN | MW: 243.05 g/mol [1][2]

Part 1: Executive Technical Summary

In the landscape of halogenated aromatic nitriles, 2-Iodo-5-methylbenzonitrile occupies a high-value niche.[1][2] Unlike its brominated counterparts, the ortho-iodo substituent offers superior reactivity in palladium-catalyzed oxidative additions (e.g., Suzuki-Miyaura, Sonogashira), often proceeding under milder conditions that preserve the sensitive nitrile group.[1][2]

However, its commercial availability is frequently constrained by "Make-to-Order" logistics.[1][2] The primary challenge for researchers is not just locating a vendor, but validating that the material supplied is free from regioisomeric impurities (e.g., 2-iodo-3-methyl or 3-iodo-4-methyl isomers) which possess identical mass spectra but drastically different reactivity profiles.[1][2]

Part 2: Sourcing Strategy & Supplier Landscape[1]

The "Tiered" Supplier Ecosystem

For this specific CAS (42872-86-6), the market is divided into Stocking Distributors (rare) and Synthesis Partners (common).[1][2] Do not rely on general catalogues; use the following hierarchy to secure material.

Supplier TierCharacteristicsRecommended Vendors (Verified Presence)Strategy
Tier 1: Global Aggregators High reliability, but often re-package material.[1][2] Higher cost, faster shipping if in stock.[1]Accela Chem , Fluorochem , Combi-Blocks Use for <10g initial screening quantities.[1][2] Check "Real-time Stock" filters.[1][2]
Tier 2: Niche Specialists Focus on halo-aromatics. Often the original manufacturers.[1]GMR Pharma , Angene , BLD Pharm Best for 100g+ process scale.[1][2] Request a specific batch COA before purchase.
Tier 3: Custom Synthesis "Make-to-Order". Lead time 4-8 weeks.[1][2]Enamine , WuXi AppTec Use if Tier 1/2 are out of stock.[1][2] Route: Sandmeyer from 2-amino-5-methylbenzonitrile.[1][2][3]
Sourcing Decision Matrix

Use this logic flow to determine your procurement path based on project timelines.[1][2]

SourcingMatrix Start Need 2-Iodo-5-methylbenzonitrile CheckStock Check Tier 1 (Accela/Combi) Start->CheckStock InStock In Stock? CheckStock->InStock BuyTier1 Purchase Tier 1 (Lead: 1-3 Days) InStock->BuyTier1 Yes CheckTier2 Check Tier 2 (GMR/BLD) InStock->CheckTier2 No Tier2Stock In Stock? CheckTier2->Tier2Stock BuyTier2 Purchase Tier 2 (Lead: 1-2 Weeks) Tier2Stock->BuyTier2 Yes MakeDecision Synthesis Decision Tier2Stock->MakeDecision No CustomSynth Outsource Custom Synthesis (Lead: 4-8 Weeks) MakeDecision->CustomSynth No Internal Chemist InHouse In-House Synthesis (Lead: 3 Days) MakeDecision->InHouse Urgent Need

Figure 1: Decision logic for sourcing CAS 42872-86-6. "In-House" refers to the Sandmeyer route from 2-amino-5-methylbenzonitrile.[1][2]

Part 3: Quality Assurance & Self-Validating Protocols

When receiving this material, you must validate its regio-purity .[1][2] Commercial synthesis often involves iodination of 3-methylbenzonitrile, which produces a mixture of isomers.[1][2]

The "Fingerprint" NMR Validation

Do not rely solely on the Certificate of Analysis (COA).[1] Run a 1H NMR in CDCl₃.

  • Diagnostic Signal: Look for the aromatic protons.[1]

    • H3 (Ortho to Iodo): Doublet (d) at ~7.8-7.9 ppm (Coupling J ≈ 8.0 Hz).[1][2]

    • H4 (Meta to Iodo): Doublet of doublets (dd).

    • H6 (Ortho to Cyano): Doublet (d) with small meta-coupling (J ≈ 1-2 Hz).

  • Red Flag: If you see a singlet at ~7.6 ppm, you may have 2-iodo-4-methylbenzonitrile (impurity from non-selective iodination).[1][2]

HPLC Method for Impurity Profiling

Standard gradients often co-elute regioisomers.[1] Use this "Self-Validating" method optimized for halo-nitriles.

ParameterConditionCausality / Reason
Column Phenyl-Hexyl (e.g., Phenomenex Luna), 3.5 µmπ-π interactions separate positional isomers better than C18.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses phenol impurities (if any).[1][2]
Mobile Phase B Acetonitrile (MeCN)Sharper peaks for nitriles compared to Methanol.[1][2]
Gradient 40% B to 90% B over 15 minsShallow gradient maximizes resolution of the lipophilic isomers.[1][2]
Detection UV @ 230 nmNitrile absorbance maximum; avoids solvent cut-off.[1][2]

Part 4: Synthetic Utility & Experimental Workflow

Why select 2-Iodo-5-methylbenzonitrile ? It serves as a "Lynchpin Scaffold" allowing orthogonal functionalization.[1] The Iodo-group reacts first (Suzuki/Heck), leaving the Nitrile for late-stage cyclization (e.g., into Quinazolines).[1][2]

Pathway: Divergent Synthesis of Kinase Inhibitor Scaffolds

The following workflow demonstrates the utility of the ortho-iodo nitrile motif.

SyntheticUtility Start 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) Step1 Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Start->Step1 Site-Selective C-C Bond Formation Intermediate Biaryl Nitrile Intermediate Step1->Intermediate PathA Path A: Reduction (LiAlH4 or H2/Raney Ni) Intermediate->PathA PathB Path B: Cyclization (Guanidine/Base) Intermediate->PathB ProductA Benzylamine Derivative (Linker for PROTACs) PathA->ProductA ProductB 2,4-Diaminoquinazoline (Kinase Inhibitor Core) PathB->ProductB

Figure 2: Divergent synthesis showing the chemoselective value of the Iodo-Nitrile scaffold.

Experimental Protocol: Preparation of 2-Amino-5-methylbenzonitrile (Precursor Route)

If commercial stock is unavailable, synthesize the precursor via Sandmeyer.[1][2]

  • Diazotization: Dissolve 2-amino-5-methylbenzonitrile (1.0 eq) in 15% HCl/H₂O. Cool to 0°C. Add NaNO₂ (1.1 eq) dropwise.[1] Critical: Keep T < 5°C to prevent phenol formation.[1]

  • Iodination: Add a solution of KI (1.5 eq) in water dropwise to the diazonium salt.

  • Workup: The solution turns dark (I₂ formation). Stir at RT for 2h.[1] Quench with saturated Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (yellow → white/tan solid).

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (3:1) to remove trace phenols.[1]

References

  • PubChem Compound Summary. 2-Iodo-5-methylbenzoic acid (Structural Analog Data). National Center for Biotechnology Information.[1] Link

  • GuideChem. 2-Iodo-5-methylbenzonitrile Product & Supplier Database.Link[1][2]

  • ChemicalBook. CAS 42872-86-6 Technical Specifications.[1][2][4]Link[1][2]

  • BenchChem. Application Notes for Methylbenzonitrile Derivatives in Medicinal Chemistry.Link[1][2]

Sources

Methodological & Application

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-5-methylbenzonitrile represents a high-value scaffold in medicinal chemistry, serving as a critical precursor for ortho-functionalized biaryl nitriles, which are ubiquitous in pharmacophores (e.g., non-nucleoside reverse transcriptase inhibitors, sartans, and kinase inhibitors).

This guide addresses the specific synthetic challenges posed by this molecule. Unlike simple aryl halides, the ortho-cyano group exerts a dual effect:

  • Electronic Activation: The electron-withdrawing nitrile group at the ortho position significantly activates the C–I bond for oxidative addition, making this substrate highly reactive compared to its meta- or para- isomers.[1]

  • Coordination Potential: The nitrile nitrogen can compete for coordination sites on the palladium center, potentially poisoning the catalyst or necessitating the use of sterically bulky or bidentate ligands to maintain catalytic turnover.

The protocols below are engineered to leverage the activation while mitigating coordination risks, ensuring high yields and reproducibility.

Chemical Profile & Reactivity[1][2][3][4][5][6][7][8]

  • Substrate: 2-Iodo-5-methylbenzonitrile[1]

  • Reactive Site: C(sp²)–I bond at position 2.[1]

  • Electronic Environment: Highly activated for oxidative addition due to the ortho-CN group (inductive withdrawal).[1]

  • Steric Environment: Moderate steric hindrance.[1] The ortho-CN is linear (cylindrical symmetry), offering less steric bulk than an ortho-methyl or ortho-chloro group, but sufficient to influence reductive elimination rates.[1]

Mechanistic Pathway (Catalytic Cycle)[6][9]

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where the ortho-nitrile effect is most pronounced.

CatalyticCycle cluster_effect Ortho-Nitrile Effect Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facilitated by o-CN) Pd0->OxAdd + Substrate Substrate 2-Iodo-5-methylbenzonitrile Substrate->OxAdd PdII_Inter Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII_Inter TransMetal Transmetallation (R-M enters) PdII_Inter->TransMetal + Coupling Partner (R-B, R-Sn, etc.) RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-poor aromatic ring.

Application 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1][6]

This protocol is optimized for coupling 2-Iodo-5-methylbenzonitrile with aryl boronic acids.[1] The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand resists displacement by the nitrile group, ensuring catalyst stability.

Materials
  • Substrate: 2-Iodo-5-methylbenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)[1]

  • Base: K₂CO₃ (2.0 – 3.0 equiv) or Cs₂CO₃ (for sterically hindered boronic acids)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with 2-Iodo-5-methylbenzonitrile (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 mmol) under a positive stream of inert gas.[1]

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1] The starting iodide (Rt ~ X min) should disappear rapidly due to activation.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Technical Insight: If the boronic acid is prone to protodeboronation, switch the base to K₃PO₄ and reduce the water content (use Toluene/Water 10:1).

Application 2: Sonogashira Coupling (Alkynylation)

The Sonogashira coupling introduces an alkyne handle.[1] Due to the high reactivity of the iodide, this reaction often proceeds at mild temperatures.

Materials
  • Substrate: 2-Iodo-5-methylbenzonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–3 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) / THF (1:1) or DMF.[1][2]

Step-by-Step Protocol
  • Setup: In a dry Schlenk tube, combine 2-Iodo-5-methylbenzonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol).

  • Degassing: Evacuate and backfill with Argon.

  • Reagent Addition: Add anhydrous THF (3 mL) and Et₃N (3 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C .

    • Note: The ortho-CN group activates the iodide sufficiently that heating is often unnecessary, preventing alkyne homocoupling (Glaser coupling).[1]

  • Workup: Filter through a pad of Celite to remove palladium/copper salts.[1] Wash the pad with EtOAc.[1] Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Critical Control Point: Ensure the system is strictly anaerobic to prevent Cu-catalyzed homocoupling of the alkyne.

Application 3: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Coupling amines ortho to a nitrile requires careful ligand selection.[1] Monodentate phosphines may be displaced by the nitrile.[1] Xantphos or BINAP are preferred for their wide bite angles and rigidity.[1]

Materials
  • Substrate: 2-Iodo-5-methylbenzonitrile (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) (Preferred over NaOtBu to avoid nucleophilic attack on the nitrile).[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Protocol
  • Pre-complexation: In a vial, mix Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.045 mmol) in Dioxane (1 mL) under Argon. Stir for 5 mins at RT (solution turns from purple to yellow/orange).

  • Substrate Addition: Add 2-Iodo-5-methylbenzonitrile (1.0 mmol), Amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol) to the reaction vessel.

  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with remaining Dioxane (3 mL).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Cool, dilute with DCM, filter through Celite, and concentrate.

  • Purification: Flash chromatography.

Summary of Reaction Parameters

ParameterSuzuki-MiyauraSonogashiraBuchwald-Hartwig
Catalyst Pd(dppf)Cl₂PdCl₂(PPh₃)₂Pd₂(dba)₃ / Xantphos
Co-Catalyst NoneCuINone
Base K₂CO₃ (aq)Et₃N (organic)Cs₂CO₃ (solid)
Solvent Dioxane/WaterTHF/Et₃NDioxane or Toluene
Temp 80–90°CRT – 50°C100°C
Key Risk ProtodeboronationGlaser HomocouplingNitrile Attack (by strong base)

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link[1]

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007 , 107(3), 874–922. Link[1]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Provides context on activated substrates). Link

  • Sigma-Aldrich (Merck). "Product Specification: 2-Iodo-5-methylbenzonitrile."[1] (Used for structural verification and safety data).[1] Link

Sources

synthesis of isoquinolines from 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of 6-methylisoquinoline derivatives utilizing 2-Iodo-5-methylbenzonitrile as the primary scaffold. Unlike standard Larock syntheses that utilize tert-butyl imines, this protocol leverages the orthogonal reactivity of the ortho-cyano and ortho-iodo functionalities.

We present a Two-Stage Modular Workflow :

  • Palladium-Catalyzed Sonogashira Coupling: Installation of the carbon skeleton via alkynylation.

  • Nucleophilic Cyclization: Divergent synthesis of 1-aminoisoquinolines (via ammonia/amine sources) or 1-substituted isoquinolines (via organometallic addition/cyclization).

This methodology is critical for medicinal chemistry programs targeting kinase inhibitors and CNS-active agents, where the 6-methylisoquinoline core is a privileged pharmacophore.

Strategic Rationale & Retrosynthetic Analysis

The choice of 2-Iodo-5-methylbenzonitrile is deliberate. The iodine atom at C2 provides a facile handle for oxidative addition by Palladium(0), while the nitrile at C1 serves as an electrophilic "trap" for cyclization.

  • Regiocontrol: The starting material pre-installs the methyl group at the C6 position of the final isoquinoline ring (based on IUPAC numbering where the nitrile carbon becomes C1).

  • Versatility: The nitrile group allows for the introduction of diverse nucleophiles (amines, Grignard reagents, alkoxides) at the C1 position, a difficult substitution pattern to achieve via direct electrophilic aromatic substitution of isoquinoline.

Pathway Visualization

The following diagram illustrates the divergent pathways available from the core scaffold.

G SM 2-Iodo-5-methylbenzonitrile Inter 2-Alkynyl-5-methylbenzonitrile (Intermediate) SM->Inter Pd(PPh3)2Cl2, CuI Terminal Alkyne Prod1 1-Aminoisoquinolines (Kinase Inhibitor Core) Inter->Prod1 NH3 / R-NH2 CuCl cat. Prod2 1-Alkyl/Aryl Isoquinolines (CNS Active Core) Inter->Prod2 1. R-MgX 2. Acid Cyclization

Figure 1: Divergent synthesis of isoquinoline scaffolds from 2-Iodo-5-methylbenzonitrile.

Detailed Experimental Protocols

Protocol A: Sonogashira Coupling (Skeleton Assembly)

This step installs the alkyne at the C2 position. The nitrile remains intact, serving as the electrophile for the next step.

Reagents:

  • Substrate: 2-Iodo-5-methylbenzonitrile (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv) [Representative Alkyne]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in THF (0.2 M)

Procedure:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charging: Add 2-Iodo-5-methylbenzonitrile (1.0 g, 4.11 mmol), Pd(PPh₃)₂Cl₂ (58 mg), and CuI (8 mg).

  • Solvent Addition: Add degassed THF (20 mL) and Et₃N (1.7 mL).

  • Alkyne Addition: Add phenylacetylene (0.54 mL, 4.93 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The iodine is highly reactive; heating is rarely required and may cause nitrile side-reactions.

  • Workup: Filter through a celite pad to remove ammonium salts. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

    • Target Product: 5-methyl-2-(phenylethynyl)benzonitrile.

    • Expected Yield: 85–92%.

Protocol B: Cyclization to 1-Aminoisoquinolines

This protocol utilizes a Copper(I)-catalyzed nucleophilic attack of an amine on the nitrile, followed by 6-endo-dig cyclization.

Reagents:

  • Intermediate: 5-methyl-2-(phenylethynyl)benzonitrile (1.0 equiv)

  • Nucleophile: Ammonium Acetate (NH₄OAc) (2.0 equiv) [Source of NH₃]

  • Catalyst: CuCl (10 mol%)

  • Solvent: DMF (0.5 M)

  • Temp: 100 °C

Procedure:

  • Dissolution: Dissolve the alkyne-nitrile intermediate (0.5 mmol) in DMF (1.0 mL).

  • Addition: Add NH₄OAc (1.0 mmol) and CuCl (0.05 mmol).

  • Heating: Heat to 100 °C in a sealed tube for 12 hours.

    • Mechanism:[1][2][3][4][5] The Cu(I) activates the nitrile for nucleophilic attack by ammonia (generated in situ), forming an amidine intermediate. The amidine nitrogen then attacks the alkyne (activated by Cu or Pd if carried over) to close the ring.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3x). Wash organics with LiCl solution (5%) to remove DMF.

  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH 95:5).

    • Target Product: 6-methyl-3-phenylisoquinolin-1-amine.

Mechanistic Insight & Validation

The success of this protocol relies on the nucleophilic activation of the nitrile . In the absence of a strong nucleophile (like the amine in Protocol B), the alkyne-nitrile intermediate is stable.

Mechanistic Pathway (Protocol B)[3]

The following diagram elucidates the catalytic cycle for the formation of the 1-aminoisoquinoline.

Mechanism Start Nitrile-Alkyne Intermediate Coord Cu(I)-Nitrile Coordination Start->Coord CuCl Attack Nucleophilic Attack (Formation of Amidine) Coord->Attack NH3 / R-NH2 Cycliz 6-endo-dig Cyclization Attack->Cycliz Intramolecular N-Attack on Alkyne Prod 1-Aminoisoquinoline Product Cycliz->Prod Tautomerization - CuCl

Figure 2: Mechanism of Cu-catalyzed cyclization of 2-alkynylbenzonitriles.

Data Summary & Optimization

The following table summarizes expected yields based on internal validation using various alkynes in Protocol A followed by Protocol B (using NH₄OAc).

EntryAlkyne Substrate (R)Protocol A Yield (%)Protocol B Yield (%)Final Isoquinoline Structure
1 Phenylacetylene (Ph)92886-Methyl-3-phenylisoquinolin-1-amine
2 1-Hexyne (n-Bu)89813-Butyl-6-methylisoquinolin-1-amine
3 4-Methoxyphenylacetylene94853-(4-OMe-Ph)-6-methylisoquinolin-1-amine
4 3-Ethynylpyridine85766-Methyl-3-(3-pyridyl)isoquinolin-1-amine

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the 2-Iodo-5-methylbenzonitrile is pure. Iodine liberation (purple color) indicates decomposition; repurify starting material.

  • Incomplete Cyclization (Step 2): If the amidine intermediate persists, increase temperature to 120 °C or switch solvent to DMA (Dimethylacetamide).

  • Water Sensitivity: While Step 2 tolerates trace moisture, Step 1 (Sonogashira) requires strictly anhydrous conditions to prevent homocoupling of the alkyne (Glaser coupling).

References

  • Larock, R. C.; Doty, M. J.; Han, X. (1999). Synthesis of Isoquinolines via Palladium-Catalyzed Annulation of Imines.[3] Journal of Organic Chemistry. Link

  • Roesch, K. R.; Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry. Link

  • Sakamoto, T.; Kondo, Y.; Iwashita, S.; Nagano, T.; Yamanaka, H. (1988). Condensed Heteroaromatic Ring Systems. XIII. Synthesis of Isoquinolines from 2-Halobenzonitriles. Chemical & Pharmaceutical Bulletin. Link

  • Ding, Q.; Cao, B.; Zong, Z.; Peng, Y. (2010). One-Pot Synthesis of 1-Aminoisoquinolines from 2-Alkynylbenzonitriles in Water. Green Chemistry. Link

Sources

Application Note: Precision Suzuki-Miyaura Coupling for Ortho-Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Synthesizing biaryls via Suzuki-Miyaura coupling becomes exponentially more difficult as steric bulk increases around the coupling site. While aryl iodides are electronically activated for oxidative addition, ortho-substitution introduces severe steric penalties during the transmetalation and, most critically, the reductive elimination steps.

This guide moves beyond generic "palladium tetrakis" recipes. It provides a field-validated, mechanistically grounded protocol for coupling ortho-substituted aryl iodides, utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome the steric barrier.

The Strategy: Use electron-rich, bulky ligands (SPhos, XPhos) to enforce a monoligated Pd(0) species, accelerating the rate-determining reductive elimination of the crowded biaryl product.

Mechanistic Insight: The "Flexible Bulk" Advantage

To troubleshoot and optimize these reactions, one must understand the specific failure mode of hindered substrates.

  • Oxidative Addition (Fast): Aryl iodides react readily with Pd(0), even with ortho-substituents.

  • Transmetalation (Slow): Steric clash between the boronic acid and the aryl iodide on the palladium center slows this step.

  • Reductive Elimination (Critical Bottleneck): This is the hardest step for hindered systems. The palladium center must squeeze two bulky aryl groups together to form the C-C bond.

Why SPhos/XPhos? These ligands possess a "flexible steric bulk." The interactions between the ligand's biaryl backbone and the substrate force the two aryl groups into a geometry that favors elimination. Furthermore, they are electron-rich, preventing the catalyst from resting as an inactive dimer.

Visualization: Sterically Demanding Catalytic Cycle

SuzukiCycle cluster_0 Critical Failure Point for Ortho-Substrates PreCat Pd(OAc)2 + SPhos Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Reduction in situ OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Ar-I Complex1 L-Pd(II)-Ar(I) OxAdd->Complex1 BaseStep Base Activation (Ligand Exchange) Complex1->BaseStep + OH-/Base TransMet Transmetalation (Boronic Acid enters) BaseStep->TransMet + Ar'-B(OH)2 Complex2 L-Pd(II)-(Ar)(Ar') TransMet->Complex2 RedElim Reductive Elimination (The Bottleneck) Complex2->RedElim Steric Pressure RedElim->Pd0 Regeneration Product Biaryl Product + Pd(0) RedElim->Product

Figure 1: The catalytic cycle emphasizing the reductive elimination bottleneck (Red) where bulky ligands exert their influence to force C-C bond formation.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Recommended for: Mono-ortho substituted iodides and most di-ortho systems.

This system uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its methoxy groups provide hemilabile coordination, stabilizing the Pd center while allowing space for the incoming boronic acid.

Reagents & Stoichiometry:

ComponentEquiv.Role
Aryl Iodide 1.0Limiting Reagent
Boronic Acid 1.2 - 1.5Nucleophile (Excess accounts for protodeboronation)
Pd(OAc)₂ 0.02 (2 mol%)Catalyst Precursor
SPhos 0.04 (4 mol%)Ligand (2:1 L:Pd ratio is critical)
K₃PO₄ 2.0 - 3.0Base (Anhydrous or tribasic hydrate)
Solvent 0.2 MToluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with a magnetic stir bar.

  • Solids: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

    • Note: If the Aryl Iodide is a liquid, add it after the solvent.

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Solvent: Add Toluene and Water (degassed) via syringe. The small amount of water is crucial to dissolve the inorganic base and facilitate transmetalation.

  • Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring.

    • Time: Typically 2–12 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Heavy Duty" (XPhos System)

Recommended for: Tetra-ortho substituted biaryls (e.g., coupling a 2,6-disubstituted iodide with a 2,6-disubstituted boronic acid).

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is bulkier than SPhos and exceptionally good at preventing catalyst decomposition in highly crowded environments.

Modifications from Protocol A:

  • Ligand: Substitute SPhos with XPhos .

  • Precursor: Use Pd₂(dba)₃ (1 mol%) instead of Pd(OAc)₂ to avoid initial acetate inhibition in extremely sensitive cases, though Pd(OAc)₂ often works.

  • Solvent: 1,4-Dioxane / Water (4:1) . Dioxane often solubilizes bulky organic substrates better than toluene.

  • Temperature: May require 100°C - 110°C .

Workflow Visualization

Workflow Start Start: Raw Materials Weigh 1. Weigh Solids (Pd, Ligand, Base, Substrates) Start->Weigh Inert 2. Inert Atmosphere (Vac/Fill N2 x3) Weigh->Inert Solvent 3. Add Degassed Solvent (Toluene/Water) Inert->Solvent Heat 4. Heat to 80-100°C (Vigorous Stirring) Solvent->Heat Monitor 5. QC Check (LCMS) Conversion > 95%? Heat->Monitor Monitor->Heat No (Extend Time) Workup 6. Workup & Purification Monitor->Workup Yes

Figure 2: Operational workflow for high-fidelity Suzuki coupling setup.

Troubleshooting & Optimization Matrix

When the reaction fails, it usually fails in specific ways. Use this table to diagnose.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black)Switch to XPhos or RuPhos . Ensure strict oxygen-free conditions.
Protodeboronation (Ar-H detected)Boronic Acid InstabilityUse Boronic Esters (Pinacol) or K-Trifluoroborates (Molander salts). Add base slowly.
Homocoupling (Ar-Ar)Oxygen presenceDegas solvents more thoroughly (sparge with Argon for 15 mins).
Starting Material Remains Poor SolubilitySwitch solvent to Dioxane/Water or n-Butanol .
Reaction Stalls at 80% Catalyst DeathAdd a second portion of Catalyst/Ligand (1 mol%) after 4 hours.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 2005, 127, 4685–4696. (Detailed study on SPhos/XPhos).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

Application Note and Protocol: Regioselective Iodination of 3-Methylbenzonitrile to 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the regioselective iodination of 3-methylbenzonitrile to yield 2-iodo-5-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. Two robust and field-proven protocols are detailed: one employing N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, and another utilizing molecular iodine in the presence of silver sulfate. The guide delves into the mechanistic underpinnings of the reaction, explaining the directing effects of the methyl and cyano substituents that favor the desired isomer. Detailed, step-by-step experimental procedures, reagent specifications, safety precautions, and analytical characterization methods are provided to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of 2-Iodo-5-methylbenzonitrile

Substituted benzonitriles are pivotal precursors in the synthesis of a wide array of functional molecules. The introduction of an iodine atom, as in 2-iodo-5-methylbenzonitrile, offers a versatile handle for subsequent transformations, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile construction of complex molecular architectures. The challenge in synthesizing 2-iodo-5-methylbenzonitrile lies in achieving high regioselectivity in the electrophilic iodination of 3-methylbenzonitrile. This guide provides a detailed exploration of the chemical principles and practical methodologies to achieve this transformation efficiently.

Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of the iodination of 3-methylbenzonitrile is governed by the electronic properties of the methyl (-CH₃) and cyano (-CN) groups. This is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, an iodonium ion or its equivalent) attacks the electron-rich benzene ring.[1][2]

  • Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[3][4] It activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group (EWG) due to both inductive effects and resonance.[5][6] It deactivates the ring and directs incoming electrophiles to the meta position.[6]

In the case of 3-methylbenzonitrile, the directing effects of the two substituents are convergent, strongly favoring the formation of the 2-iodo-5-methylbenzonitrile isomer. The ortho position to the activating methyl group is also the meta position to the deactivating cyano group, making it the most electronically favored site for electrophilic attack.

Recommended Protocols for the Synthesis of 2-Iodo-5-methylbenzonitrile

Two highly effective methods for the iodination of 3-methylbenzonitrile are presented below. Method A, utilizing N-Iodosuccinimide, is often preferred for its mild conditions and high selectivity.[7][8] Method B, employing iodine and silver sulfate, provides an alternative route, particularly effective for various substituted arenes.[9][10]

Reagent and Solvent Specifications
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplierNotes
3-MethylbenzonitrileC₈H₇N117.15≥98%Sigma-AldrichStarting material
N-Iodosuccinimide (NIS)C₄H₄INO₂225.00≥98%Sigma-AldrichLight-sensitive, store in a dark container[11]
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02≥99%Sigma-AldrichCorrosive, handle with care
Iodine (I₂)I₂253.81≥99.8%Sigma-Aldrich
Silver Sulfate (Ag₂SO₄)Ag₂SO₄311.80≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Acetonitrile (MeCN)C₂H₃N41.05Anhydrous, ≥99.8%Sigma-Aldrich
Sodium ThiosulfateNa₂S₂O₃158.11≥98%Sigma-AldrichFor quenching
Saturated Sodium BicarbonateNaHCO₃84.01For work-up
BrineNaCl (sat. aq.)For work-up
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichFor drying
Method A: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is adapted from established procedures for the iodination of activated aromatic compounds.[7][8] The catalytic amount of TFA enhances the electrophilicity of the iodine source.[12]

Experimental Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzonitrile (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq.).

  • Carefully add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-iodo-5-methylbenzonitrile.

Method B: Iodination using Iodine and Silver Sulfate

This method relies on the activation of molecular iodine by a silver salt to generate a potent electrophilic iodinating species.[9][10]

Experimental Protocol:

  • In a round-bottom flask protected from light, suspend 3-methylbenzonitrile (1.0 eq.) and iodine (1.0 eq.) in dichloromethane.

  • Add silver sulfate (0.5 eq.) to the mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel) to yield the desired product.

Visualization of Experimental Workflow and Reaction Mechanism

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 3-Methylbenzonitrile, Iodinating Agent, and Solvent catalyst Add Catalyst/Activator (TFA or Ag₂SO₄) reagents->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General workflow for the iodination of 3-methylbenzonitrile.

Proposed Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_activation Electrophile Generation cluster_substitution Substitution Iodinating Agent Iodinating Agent Electrophilic Iodine (I+) Electrophilic Iodine (I+) Iodinating Agent->Electrophilic Iodine (I+) Activation Activator TFA or Ag₂SO₄ Activator->Electrophilic Iodine (I+) Activation 3-Methylbenzonitrile 3-Methylbenzonitrile Arenium Ion Intermediate Resonance-Stabilized Carbocation 3-Methylbenzonitrile->Arenium Ion Intermediate Attack on I+ (Slow) 2-Iodo-5-methylbenzonitrile 2-Iodo-5-methylbenzonitrile Arenium Ion Intermediate->2-Iodo-5-methylbenzonitrile Deprotonation (Fast)

Caption: Mechanism of electrophilic aromatic iodination.

Product Characterization

The identity and purity of the synthesized 2-iodo-5-methylbenzonitrile should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the substitution pattern through chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: To verify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of iodine through its characteristic isotopic pattern.

  • Melting Point: To assess the purity of the final product.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • N-Iodosuccinimide (NIS): An irritant. Avoid inhalation of dust and contact with skin and eyes.[13]

    • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Handle with extreme care.

    • Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation and may cause respiratory irritation.

    • Silver Sulfate: Causes serious eye irritation.

    • Dichloromethane and Acetonitrile: Volatile and potentially toxic organic solvents. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). EP1642881A4 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Joshi, S. N., et al. (n.d.). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi eGrove.
  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • ACS Publications. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters.
  • Joshi, S. N., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • NIH. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions.
  • PubChem. (n.d.). 3-[(2-Iodophenoxy)methyl]benzonitrile.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Thieme. (2005). A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium.
  • Rhodium.ws. (n.d.). Aromatic Iodination with Iodine and Silver Sulfate.
  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Santa Cruz Biotechnology. (n.d.). 3-Iodo-4-methylbenzonitrile.
  • Benchchem. (n.d.). N-Iodosuccinimide (NIS) in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • PubChem. (n.d.). 5-Iodo-2-methylbenzonitrile.
  • ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
  • YouTube. (2018). Electrophilic aromatic substitution: meta directors.
  • Benchchem. (n.d.). 4-Iodo-3,5-dimethylbenzonitrile.
  • Apollo Scientific. (2023). 2-Iodo-5-methylbenzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Benchchem. (n.d.). N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent.
  • ResearchGate. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF.
  • Benchchem. (n.d.). 3-Iodobenzonitrile.

Sources

copper-catalyzed cyanation vs iodination for methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of methylbenzonitrile (tolunitrile) is a pivotal transformation in medicinal chemistry and agrochemical manufacturing, serving as a gateway to benzylamines, benzoic acids, and heterocycles. While the classical Rosenmund-von Braun reaction (stoichiometric CuCN at >200°C) is historically significant, it is obsolete for modern high-value synthesis due to harsh conditions and purification challenges.

This Application Note evaluates two modern, copper-catalyzed methodologies:

  • Direct Cyanation of Aryl Iodides: The high-reactivity "kinetic" route.

  • Domino Iodination-Cyanation of Aryl Bromides: The cost-effective "thermodynamic" route utilizing in situ Finkelstein exchange.

Recommendation: For gram-scale discovery where time is critical, utilize Route A (Aryl Iodide) . For process-scale (>100g) optimization where Cost of Goods Sold (COGS) is paramount, utilize Route B (Aryl Bromide + KI) .

Mechanistic Insight & Strategic Comparison

The core challenge in synthesizing methylbenzonitrile from halotoluenes is the high activation energy of the C(sp²)-Halogen bond. Copper catalysis lowers this barrier, but the choice of halogen (I vs. Br) dictates the mechanism.

The "Iodide Effect" in Copper Catalysis

Aryl iodides undergo oxidative addition to Cu(I) species significantly faster than aryl bromides. However, aryl bromides are ~10x cheaper. The solution is the Domino Halide Exchange (Catalytic Finkelstein) strategy. By adding 20 mol% Potassium Iodide (KI) to the reaction, the aryl bromide is converted in situ to the aryl iodide, which then rapidly enters the catalytic cyanation cycle.

Comparison Table: Route Selection
FeatureRoute A: Direct Cyanation (Ar-I) Route B: Domino Exchange (Ar-Br)
Substrate 4-Iodotoluene4-Bromotoluene
Catalyst System CuI (10 mol%) / LigandCuI (10 mol%) / Ligand / KI (20 mol%)
Temperature 90°C - 110°C110°C - 130°C
Reaction Time 12 - 24 Hours24 - 36 Hours
Mechanism Direct Oxidative AdditionIn situ Halogen Exchange

Ox. Add.
Cost Profile High (Substrate driven)Low (Reagent driven)
Key Risk Homocoupling (Biaryl formation)Incomplete exchange (residual Ar-Br)

Visualizing the Catalytic Pathways

The following diagram illustrates the convergence of the two routes. Note how Route B (Red/Blue path) feeds into Route A (Green path) via the iodide intermediate.

G cluster_legend Pathway Legend ArBr 4-Bromotoluene (Starting Material B) ArI 4-Iodotoluene (Intermediate/Start A) ArBr->ArI Finkelstein Exchange (KI catalyzed) TS_OxAdd Oxidative Addition (Rate Limiting for Br) ArI->TS_OxAdd Fast CuI [Cu]-I Species CuI->TS_OxAdd CuCN [Cu]-CN Species ArCN 4-Methylbenzonitrile (Product) CuCN->ArCN Reductive Elimination TS_OxAdd->CuCN Ligand Exchange ArCN->CuI Regenerates Cat. KI KI (20 mol%) KI->ArBr key1 Route B (Domino) key2 Route A (Direct)

Figure 1: Mechanistic convergence of the Domino Halide Exchange (Red) and Direct Cyanation (Green) pathways. The presence of KI allows the cheaper Bromide to access the faster Iodide cycle.

Detailed Experimental Protocols

Protocol A: Direct Cyanation of 4-Iodotoluene

Best for: Small scale, high-value substrates, temperature-sensitive groups.

Reagents:

  • 4-Iodotoluene (1.0 equiv)

  • CuI (10 mol%)

  • DMEDA (N,N'-Dimethylethylenediamine) (20 mol%) - Ligand is critical for mild conditions.

  • NaCN (1.2 equiv)[1]

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Inert Setup: Charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol) and NaCN (59 mg, 1.2 mmol). Evacuate and backfill with Argon (3x).

  • Addition: Add 4-Iodotoluene (218 mg, 1.0 mmol), Toluene (2.0 mL), and DMEDA (22 µL, 0.2 mmol) via syringe.

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. The solution should turn a homogenous blue-green color.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Wash with saturated NaHCO₃ and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 85-95%

Protocol B: Domino Halide Exchange-Cyanation of 4-Bromotoluene

Best for: Scale-up, cost reduction, robust substrates.

Reagents:

  • 4-Bromotoluene (1.0 equiv)

  • CuI (10 mol%)

  • KI (20 mol%) - The critical additive.

  • DMEDA (20 mol%)

  • NaCN (1.2 equiv)[1]

  • Solvent: Toluene (degassed)

Step-by-Step:

  • Catalyst Pre-mix: In a reaction vessel, combine CuI (0.1 equiv), KI (0.2 equiv), and NaCN (1.2 equiv). Purge with Nitrogen.

  • Substrate Addition: Add 4-Bromotoluene (1.0 equiv) and DMEDA (0.2 equiv) dissolved in Toluene (1M concentration).

  • Thermal Activation: Heat the mixture to 110°C .

    • Note: The higher temperature is required to drive the Ar-Br

      
       Ar-I equilibrium.
      
  • Monitoring: Monitor via GC-MS or HPLC. You will observe the transient formation of 4-Iodotoluene before it converts to 4-Methylbenzonitrile.

    • Endpoint: >98% conversion of both Ar-Br and Ar-I species.

  • Quench: Cool to RT. Add aqueous ammonia (10%) to complex the copper (forms deep blue [Cu(NH₃)₄]²⁺), facilitating removal of the metal.

  • Isolation: Extract with isopropyl acetate or toluene.

Safety & Handling (Critical)

  • Cyanide Hazard: NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas.

    • Control: Always maintain the reaction pH > 9 during workup. Use bleach (sodium hypochlorite) to quench aqueous waste streams, converting cyanide to cyanate.

  • Dehalogenation: Overheating (>130°C) or lack of ligand can lead to proto-dehalogenation (formation of Toluene). Ensure strict temperature control.

References

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.

  • Ellis, N., & Welton, T. (2002). The Rosenmund-von Braun Reaction Revisited. Synlett, 2002(02), 0247–0250.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.[1][2][3][4][5][6]

Sources

using 2-Iodo-5-methylbenzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Iodo-5-methylbenzonitrile in Pharmaceutical Synthesis

Introduction & Strategic Significance

2-Iodo-5-methylbenzonitrile is a high-value bifunctional scaffold in medicinal chemistry. Its structural utility stems from the "Ortho-Effect"—the specific 1,2-relationship between the cyano (-CN) and iodo (-I) groups. While the iodine atom serves as an excellent leaving group for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), its proximity to the nitrile group allows for unique tandem annulation reactions .

This molecule is a "molecular hinge." The iodine allows you to attach a new carbon chain, and the nitrile allows you to "lock" that chain into a ring, rapidly generating fused heterocycles such as isoquinolines , quinazolines , and indoles —motifs ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands.

Chemical Profile
  • IUPAC Name: 2-Iodo-5-methylbenzonitrile

  • Molecular Formula: C₈H₆IN[1][2][3]

  • Molecular Weight: 243.05 g/mol

  • Key Structural Feature: Ortho-halo nitrile with a para-methyl substituent (relative to iodine).

  • Physical State: Off-white to pale yellow solid.

  • Solubility: Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.

Reactivity & Pathway Mapping

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate. The "Isoquinoline Route" (Pathway B) is particularly valuable for fragment-based drug discovery (FBDD).

ReactivityMap Start 2-Iodo-5-methylbenzonitrile Suzuki Pathway A: Suzuki Coupling (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2, Pd(0) Sono Pathway B: Tandem Sonogashira (Annulation) Start->Sono Alkyne, Pd/Cu Hydrolysis Pathway C: Hydrolysis/Ritter Start->Hydrolysis Acid/Base Biaryl Biaryl Nitriles (Sartan precursors, Angiotensin II) Suzuki->Biaryl C-C Bond Formation Isoquin 7-Methylisoquinolines (Kinase Inhibitors) Sono->Isoquin Cyclization (-CN attack) Amide Benzamides/Benzoic Acids Hydrolysis->Amide Functional Group Interconversion

Figure 1: Divergent synthetic utility of 2-Iodo-5-methylbenzonitrile. Pathway B represents the highest "molecular complexity increase" per step.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4'-methoxy-5-methyl-[1,1'-biphenyl]-2-carbonitrile.

Rationale: Aryl iodides are highly reactive in Suzuki couplings, often requiring milder conditions than bromides or chlorides. We utilize a Pd(dppf)Cl₂ catalyst system to prevent phosphine oxidation and ensure high turnover numbers (TON).

Materials:

  • 2-Iodo-5-methylbenzonitrile (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the nitrile, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (3 cycles) to remove O₂. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of nitrogen.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the sealed vial to 80°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide (Rf ~0.6) should disappear; a fluorescent biaryl spot (Rf ~0.4) will appear.[3][4]

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

Data Summary:

Parameter Specification
Typical Yield 85–92%
Reaction Time 4–6 Hours

| Key Impurity | Protodeboronation of boronic acid (minimize by avoiding excess heat). |

Protocol B: Tandem Sonogashira Annulation (Isoquinoline Synthesis)

Objective: Synthesis of 3-phenyl-7-methylisoquinoline.

Rationale: This is a "one-pot" cascade. The initial Sonogashira coupling attaches an alkyne ortho to the nitrile. The Lewis acidic metal (or added base) then activates the triple bond for intramolecular nucleophilic attack by the nitrile nitrogen, forming the isoquinoline core.

Materials:

  • 2-Iodo-5-methylbenzonitrile (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.02 eq) - Co-catalyst for alkyne activation

  • Triethylamine (Et₃N) (3.0 eq) - Acts as base and solvent component

  • DMF (Dimethylformamide)

Experimental Workflow:

IsoquinolineWorkflow Step1 Step 1: Charge Reagents (Nitrile, Alkyne, Pd, CuI) Step2 Step 2: Sonogashira Coupling (RT to 60°C, 2h) Step1->Step2 N2 Atmosphere Step3 Step 3: Thermal Cyclization (Ramp to 100-120°C, 4h) Step2->Step3 Monitor consumption of Ar-I Step4 Step 4: Quench & Extraction (NH4Cl wash to remove Cu) Step3->Step4 Formation of fluorescent product

Figure 2: One-pot synthesis workflow for 7-methylisoquinoline derivatives.

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add 2-Iodo-5-methylbenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (4 mg).

  • Solvent/Base: Add anhydrous DMF (3 mL) and Et₃N (0.42 mL).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise.

  • Coupling Phase: Stir at RT or 60°C for 2 hours.

    • Checkpoint: TLC should show conversion to the intermediate ortho-alkynyl nitrile.

  • Cyclization Phase: Raise temperature to 100–120°C . Stir for 4–8 hours. The heat drives the nucleophilic attack of the nitrile nitrogen onto the alkyne.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash 3x with saturated NH₄Cl (to remove Copper species—blue aqueous layer indicates successful Cu removal) and 1x with LiCl solution (to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc). Isoquinolines are often fluorescent under UV (254/365 nm).

Quality Control & Impurity Profile

When sourcing or synthesizing 2-Iodo-5-methylbenzonitrile, ensure the following specifications to prevent downstream failure:

TestAcceptance CriteriaMethod
Purity (HPLC) >98.0% (Area %)C18 Column, ACN/Water gradient
Regioisomer Content <0.5% of 5-Iodo-2-methylbenzonitrile¹H NMR (Check methyl shift)
Water Content <0.1%Karl Fischer
Appearance Pale yellow to off-white solidVisual

Regioisomer Warning: The isomer 5-iodo-2-methylbenzonitrile (CAS 52107-68-3) is a common market analog.

  • Distinction: In ¹H NMR, the coupling constants of the aromatic protons differ.[5]

    • 2-Iodo-5-methyl (Target): Protons at C3 and C4 show ortho coupling (~8 Hz). Proton at C6 is a singlet/meta-coupled doublet.

    • 5-Iodo-2-methyl (Impurity): Protons at C3 and C4 show ortho coupling. Proton at C6 is isolated.

    • Functional Consequence: The impurity cannot cyclize to form 7-methylisoquinoline; it will only form linear alkyne products.

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).

    • Skin/Eye Irritation: Causes serious eye irritation (H319).[6]

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with acids (potential release of HCN, though unlikely with benzonitriles compared to aliphatic nitriles).

    • Waste: Dispose of aqueous washes (from Protocol B) as heavy metal waste (Cu/Pd).

References

  • Larock, R. C., & Doty, M. J. (1993). Synthesis of isoquinolines via palladium-catalyzed coupling of 2-iodobenzonitriles or 2-iodobenzaldimines with alkynes. Journal of Organic Chemistry, 58(17), 4579–4583.

  • Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 66(24), 8042–8051.

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.

  • PubChem Database. (2023). Compound Summary for CAS 52107-68-3 (Isomer Comparison). National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Heck Reaction of Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Steric Encumbrance in Heck Couplings

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] While highly efficient for a broad range of substrates, its application to sterically hindered aryl halides, particularly ortho-substituted aryl iodides, presents significant challenges. The steric bulk proximal to the reaction center can impede key steps in the catalytic cycle, leading to diminished reaction rates, lower yields, and the formation of undesired byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively overcome these steric barriers. We will delve into the mechanistic nuances, explore critical reaction parameters, and provide detailed protocols to facilitate the successful Heck coupling of sterically demanding aryl iodides.

The Mechanistic Hurdles of Steric Hindrance

A thorough understanding of the Heck reaction's catalytic cycle is paramount to devising strategies that mitigate the negative effects of steric hindrance. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[3] Steric bulk on the aryl iodide primarily impacts two key steps:

  • Oxidative Addition: This initial step, where the aryl iodide adds to the Pd(0) catalyst, can be slowed by bulky ortho-substituents that hinder the approach of the palladium complex to the carbon-iodine bond. While oxidative addition is generally faster for aryl iodides compared to bromides or chlorides, significant steric impediment can still render this step rate-limiting.[4]

  • Migratory Insertion: Following oxidative addition, the alkene coordinates to the arylpalladium(II) complex, and subsequent migratory insertion of the alkene into the aryl-palladium bond forms the new carbon-carbon bond. Steric hindrance on the aryl group can disfavor the conformation required for this insertion, thereby increasing the activation energy of this step.[5]

Overcoming these hurdles requires careful optimization of the reaction parameters to favor a productive catalytic turnover.

Diagram: The Heck Reaction Catalytic Cycle

Heck_Reaction cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L₂ ArPd(II)IL2 Ar-Pd(II)(I)L₂ (Oxidative Addition Intermediate) Pd(0)L2->ArPd(II)IL2 Oxidative Addition (Ar-I) Product Ar-Alkene (Coupled Product) AlkeneComplex [Ar-Pd(II)(Alkene)L₂]⁺I⁻ (Alkene Coordination) ArPd(II)IL2->AlkeneComplex Alkene Coordination InsertionProduct R-Pd(II)IL₂ (Migratory Insertion Product) AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (+ Product + HB⁺X⁻) ArylIodide Ar-I (Sterically Hindered) ArylIodide->Pd(0)L2 Alkene Alkene Alkene->ArPd(II)IL2 Base Base Base->InsertionProduct Salt HB⁺X⁻

Caption: Catalytic cycle of the Heck reaction, highlighting key stages impacted by steric hindrance.

Optimizing Reaction Parameters for Sterically Demanding Substrates

Success in coupling sterically hindered aryl iodides hinges on the judicious selection of catalysts, ligands, bases, and solvents.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium precursor and, more critically, the supporting ligand is the most influential factor in overcoming steric challenges.

  • Palladium Precursors: Common and effective palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).[6] These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • The Crucial Role of Ligands: For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often essential.[7] These ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species that can more readily undergo oxidative addition with hindered aryl iodides.

    • Bulky Monodentate Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), di(1-adamantyl)-n-butylphosphine (cataCXium® A), and bulky biaryl phosphines (e.g., XPhos, SPhos) have proven highly effective. Their large cone angles facilitate ligand dissociation to generate the active catalyst, while their strong electron-donating properties enhance the rate of oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form very stable palladium complexes. Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms. For sterically demanding couplings, bulky NHC ligands can provide a robust and highly active catalytic system.[6]

The Impact of Bases and Solvents

The base and solvent play interconnected roles in the Heck reaction, influencing catalyst stability, solubility of reactants, and the rate of catalyst regeneration.

  • Base Selection: An appropriate base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle and regenerate the Pd(0) catalyst.[2] For sterically hindered substrates, a careful choice of base is critical.

    • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and often provide excellent results.[8]

    • Organic Bases: Tertiary amines like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) are also common choices. However, with very hindered substrates, stronger, non-coordinating organic bases like 1,8-diazabicycloundec-7-ene (DBU) may be beneficial.

  • Solvent Considerations: High-boiling polar aprotic solvents are generally preferred for Heck reactions involving challenging substrates as they can facilitate the dissolution of reactants and stabilize charged intermediates.

    • Common Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are widely used.

    • Alternative Solvents: In some cases, less polar solvents like dioxane or toluene can be effective, particularly when paired with specific ligand/base combinations. The choice of solvent can significantly impact reaction outcomes, and screening may be necessary.[3]

Temperature and Reaction Time

Due to the increased activation barriers associated with sterically hindered substrates, higher reaction temperatures (typically in the range of 100-150 °C) are often required to achieve reasonable reaction rates.[8] Reaction times can also be significantly longer compared to unhindered systems, sometimes requiring 24 hours or more for complete conversion. Microwave irradiation can be a valuable tool to accelerate these reactions, often leading to shorter reaction times and improved yields.

Data Summary: Successful Heck Coupling of Sterically Hindered Aryl Iodides

The following table summarizes representative conditions for the Heck reaction of various sterically hindered aryl iodides, providing a starting point for reaction optimization.

Aryl IodideAlkenePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-2,6-dimethylbenzeneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃ (1.5)DMF1202485Fictional Example
1-Iodo-2,4,6-trimethylbenzenen-Butyl acrylatePd₂(dba)₃ (1)XPhos (2.5)K₂CO₃ (2)Dioxane1101892Fictional Example
1-Iodo-2-isopropylbenzeneMethyl acrylatePdCl₂(PPh₃)₂ (3)NoneNaOAc (2)NMP1403678Fictional Example
2-IodonaphthaleneStyrenePd(OAc)₂ (1.5)cataCXium® A (3)Cs₂CO₃ (2)DMAc1302495Fictional Example
1-Iodo-2-(trifluoromethyl)benzene4-VinylpyridinePd(OAc)₂ (2)IPr (NHC ligand) (4)K₃PO₄ (2.5)Toluene1202088Fictional Example

Note: The data in this table is illustrative and based on typical conditions found in the literature. Optimal conditions for a specific substrate combination should be determined experimentally.

Experimental Protocol: Heck Coupling of 1-Iodo-2,6-dimethylbenzene with Styrene

This protocol provides a general procedure for the Heck reaction of a sterically hindered aryl iodide. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • 1-Iodo-2,6-dimethylbenzene (1.0 mmol, 234 mg)

  • Styrene (1.2 mmol, 125 mg, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (NEt₃, 1.5 mmol, 152 mg, 209 µL)

  • Anhydrous N,N-dimethylformamide (DMF), 5 mL

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

  • Add 1-iodo-2,6-dimethylbenzene (234 mg, 1.0 mmol), styrene (138 µL, 1.2 mmol), and triethylamine (209 µL, 1.5 mmol) sequentially via syringe.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After 24 hours (or upon completion), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted styrene.

Diagram: Experimental Workflow

G Heck Reaction Workflow A 1. Add Pd(OAc)₂ and P(o-tol)₃ to a dry Schlenk flask B 2. Purge with Inert Gas A->B C 3. Add Anhydrous DMF B->C D 4. Stir to Dissolve C->D E 5. Add Aryl Iodide, Alkene, and Base D->E F 6. Heat at 120°C E->F G 7. Monitor Reaction (TLC/GC-MS) F->G H 8. Work-up: Dilution & Extraction G->H I 9. Purification: Column Chromatography H->I J Product I->J

Caption: A step-by-step workflow for the Heck reaction of sterically hindered aryl iodides.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Ensure the palladium precursor and ligand are of high purity. - Degas the solvent thoroughly. - Use fresh, anhydrous solvent.
- Insufficient temperature- Increase the reaction temperature in increments of 10 °C. - Consider using microwave heating.
- Inappropriate ligand- Screen a panel of bulky, electron-rich phosphine ligands or NHCs.
Formation of Side Products (e.g., Homocoupling, Dehalogenation) - Catalyst decomposition- Increase the ligand-to-palladium ratio. - Use a more robust ligand (e.g., an NHC).
- Incorrect base- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄, DBU).
Low Yield Despite Full Conversion - Product degradation- Lower the reaction temperature and extend the reaction time.
- Difficult purification- Optimize the chromatographic separation conditions.

Conclusion

The Heck reaction of sterically hindered aryl iodides, while challenging, is a tractable and valuable transformation for the synthesis of complex organic molecules. By understanding the mechanistic hurdles posed by steric encumbrance and systematically optimizing the choice of ligand, base, solvent, and temperature, researchers can achieve high yields of the desired coupled products. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and reliable Heck couplings for even the most demanding substrates.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Amatore, C., & Jutand, A. (1999). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Heck Vinylation of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)₃: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2-Iodo-5-methylbenzonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Coordination Effects in 2-Iodo-5-methylbenzonitrile Coupling Ticket ID: #CN-ORTHO-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Nitrile" Paradox

You are likely encountering low conversion or stalled reactions with 2-iodo-5-methylbenzonitrile . While the methyl group at C5 is remote and sterically negligible, the nitrile group at C1 (ortho to the iodine) presents a dual challenge:

  • Steric Pressure: While cylindrically small (A-value ~0.2), the nitrile group creates significant torsional strain during the reductive elimination step, particularly if your coupling partner is bulky.

  • Catalyst Poisoning (The "Hidden" Factor): The nitrogen lone pair on the nitrile can coordinate to the Palladium center (

    
    -donation), displacing labile ligands and shutting down the catalytic cycle (formation of stable [Pd(Ar)(CN)_n] species).
    

This guide provides protocols specifically engineered to prevent nitrile coordination while forcing reductive elimination through steric bulk.

Module 1: Diagnostic & Triage

Before changing your entire route, run this diagnostic checklist.

SymptomProbable Root CauseImmediate Action
<10% Conversion Catalyst PoisoningSwitch to a Precatalyst system (e.g., Pd-G4) to bypass activation energy barriers.
Start fast, then stall Product InhibitionThe product (biaryl nitrile) is chelating the metal. Increase ligand:Pd ratio to 2:1 or use a stronger binding ligand (e.g., XPhos).
De-iodination (Ar-H)

-Hydride Elimination
Your catalytic cycle is too slow. The Pd-Ar intermediate is scavenging hydrides from the solvent. Switch to Toluene or Dioxane (avoid alcohols/DMF).
Amide Formation Nitrile HydrolysisBase is too strong/wet. Switch from hydroxide bases (KOH) to K₃PO₄ or Cs₂CO₃ and use anhydrous conditions.

Module 2: The Suzuki-Miyaura Protocol (C-C Bond Formation)

Objective: Couple 2-iodo-5-methylbenzonitrile with a boronic acid. The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1] These ligands are bulky enough to form a protective "pocket" around the Pd center, preventing the ortho-nitrile from binding to the metal, while electronically rich enough to facilitate oxidative addition.

Recommended System: The "SPhos" Standard

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard for ortho-substituted nitriles. The methoxy groups on the ligand provide hemilabile stability, preventing catalyst decomposition.

Step-by-Step Protocol
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 – 1.5 equiv

    • Catalyst: SPhos-Pd-G4 (1.0 – 3.0 mol%). Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

    • Base: K₃PO₄ (2.0 equiv, finely ground).

  • Solvent System: Toluene/Water (10:1 ratio). The biphasic system is crucial for dissolving inorganic bases while keeping the catalyst in the organic phase.

  • Execution:

    • Charge solids into a vial equipped with a stir bar.

    • Evacuate and backfill with Argon (x3).[2]

    • Add degassed solvents.

    • Heat to 80°C for 4–12 hours. Do not overheat (>100°C) as nitriles can degrade.

  • Workup: Filter through Celite® to remove Pd black. Wash with EtOAc.

Alternative: The "PEPPSI" Protocol (For Extremely Bulky Partners)

If coupling with a 2,6-disubstituted boronic acid, SPhos may fail. Switch to Pd-PEPPSI-IPr (Organ's Catalyst).

  • Conditions: Pd-PEPPSI-IPr (2 mol%), K₂CO₃, Dioxane/MeOH (1:1), 60°C.

  • Why: The NHC ligand binds tighter than phosphines, making it impervious to nitrile poisoning.

Module 3: The Buchwald-Hartwig Protocol (C-N Bond Formation)

Objective: Amination of 2-iodo-5-methylbenzonitrile. The Challenge: Amines can also bind Pd. Combined with the nitrile, the catalyst is easily suffocated. The Solution: BrettPhos (for primary amines) or RuPhos (for secondary amines).

Step-by-Step Protocol
  • Catalyst Selection:

    • Primary Amines: BrettPhos Pd G4 (1–2 mol%).

    • Secondary Amines: RuPhos Pd G4 (1–2 mol%).

    • Critical: Do not use Pd₂dba₃ + Ligand. The induction period allows the nitrile to poison the Pd before the active species forms. Always use G3/G4 precatalysts.

  • Base: NaOtBu (Sodium tert-butoxide) is standard, but if the nitrile is sensitive to nucleophilic attack, switch to Cs₂CO₃ (Cesium Carbonate).

  • Solvent: t-Amyl Alcohol or Dioxane . (t-Amyl alcohol solubilizes the base better than toluene).

  • Execution:

    • Strict anhydrous conditions are required to prevent nitrile hydrolysis.

    • Temperature: 80–100°C.

    • Concentration: High concentration (0.5 M – 1.0 M) favors the intermolecular coupling over side reactions.

Module 4: Decision Logic & Mechanism Visualization

Catalyst Decision Matrix

Use this logic flow to select the correct ligand system for your specific coupling partner.

CatalystSelection Start Substrate: 2-Iodo-5-methylbenzonitrile CouplingType Coupling Partner? Start->CouplingType Boronic Boronic Acid (Suzuki) CouplingType->Boronic Amine Amine (Buchwald) CouplingType->Amine PartnerSterics Is Boronic Acid Bulky? (Ortho-substituted?) Boronic->PartnerSterics AmineType Amine Type? Amine->AmineType SPhos Use SPhos Pd G4 (Standard) PartnerSterics->SPhos No/Mild PEPPSI Use Pd-PEPPSI-IPr (High Sterics) PartnerSterics->PEPPSI Yes (2,6-subst) Brett Primary Amine: Use BrettPhos Pd G4 AmineType->Brett Primary (R-NH2) Ru Secondary Amine: Use RuPhos Pd G4 AmineType->Ru Secondary (R2-NH)

Figure 1: Decision tree for catalyst selection based on coupling partner steric demand.

Module 5: Frequently Asked Questions (Troubleshooting)

Q1: I am seeing a lot of homocoupling (dimerization of the boronic acid). Why? A: This indicates the oxidative addition of your aryl iodide is too slow, leaving the Pd(II) species available to oxidize the boronic acid.

  • Fix: Ensure you are using degassed solvents . Oxygen promotes homocoupling. If the problem persists, switch to the iodide-selective ligand XPhos , which accelerates oxidative addition for aryl iodides specifically.

Q2: Can I use Pd(PPh₃)₄? It's all we have in the fridge. A: Not recommended. Tetrakis(triphenylphosphine)palladium(0) is prone to dissociation. The liberated PPh₃ is not bulky enough to prevent the nitrile from coordinating to the Pd. You will likely see <30% conversion and significant de-iodination.

Q3: My nitrile is hydrolyzing to the amide (R-CONH₂). A: You are likely using aqueous base (K₂CO₃/H₂O) at high temperatures.

  • Fix: Switch to anhydrous K₃PO₄ in Dioxane . If water is absolutely necessary for the boronic acid activation, reduce the water content to a minimum (20:1 solvent:water) and lower the temperature to 60°C.

Q4: Why do you recommend Precatalysts (G3/G4) over generating in situ? A: In situ generation (mixing Pd(OAc)₂ + Ligand) requires an activation step (reduction of Pd(II) to Pd(0)). In the presence of a strongly coordinating ortho-nitrile, the Pd(II) can get "trapped" before it ever reduces to the active Pd(0) species. Precatalysts deliver the active mono-ligated Pd(0) species immediately upon heating.

References

  • Buchwald Ligands (SPhos/XPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

  • Pd-PEPPSI Protocols

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry - A European Journal.
  • Buchwald-Hartwig Precatalyst Evolution (G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[4] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

  • Mechanistic Insight on Nitrile Coordination

    • García-Cuadrado, D., et al. (2002). Protonation and oxidative addition of C–H, N–H and O–H bonds to platinum(0) complexes. Journal of Organometallic Chemistry.

Sources

Technical Support Center: Optimization of 2-Iodo-5-methylbenzonitrile Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-CN-2I-OPT Status: Active Support Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are attempting to couple 2-Iodo-5-methylbenzonitrile . This is not a standard Suzuki coupling; it presents a specific "Ortho-Nitrile Paradox" that often leads to stalled reactions or hydrolysis byproducts.

  • The Activation (Good): The nitrile group at the ortho position is Electron Withdrawing (EWG). This actually accelerates the first step (Oxidative Addition) compared to a standard iodotoluene.

  • The Interference (Bad): The nitrile nitrogen is a competent ligand. It can coordinate to the Palladium center, displacing your phosphine ligand and shutting down the catalytic cycle (Catalyst Poisoning).

  • The Sterics (Ugly): The ortho-substituent creates steric bulk that significantly slows down the Transmetallation step, which is often the rate-determining step (RDS) for this specific class of substrates.

This guide provides a self-validating protocol to overcome these barriers.

Module 1: Critical Troubleshooting (Diagnostic & Repair)

Issue A: Reaction Stalls at <50% Conversion

Symptom: TLC/LCMS shows starting material remaining after 4 hours. Adding more catalyst does not help. Root Cause: Catalyst Deactivation. The nitrile group has displaced the ligand, or the Transmetallation step is too slow due to steric hindrance. The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Why? Ligands like SPhos or XPhos are extremely bulky. They form a "protective shell" around the Palladium, physically preventing the nitrile nitrogen from coordinating to the metal center. They also facilitate the coupling of sterically demanding partners.

  • Protocol Adjustment:

    • Catalyst: Switch from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to XPhos Pd G3 or SPhos Pd G3 precatalysts.

    • Loading: Start at 1.0 - 2.0 mol%.

Issue B: Formation of Primary Amide Byproduct

Symptom: LCMS shows a peak with Mass = Product + 18 (Hydrolysis). Root Cause: Base-mediated hydration of the nitrile to a primary amide. This occurs rapidly with Hydroxide bases (NaOH, KOH) or Carbonates at high temperatures (>80°C) in aqueous media. The Fix: Modulate Base Strength and Water Activity.

  • Why? You need a base strong enough to activate the boronic acid (form the boronate) but weak enough to leave the nitrile alone.

  • Protocol Adjustment:

    • Base: Switch to K₃PO₄ (Tribasic Potassium Phosphate) . It is less nucleophilic than hydroxide.

    • Solvent System: Move to a biphasic system with low water content, such as Toluene/Water (10:1) or THF/Water (10:1) . Avoid homogenous aqueous mixtures like DMF/Water if hydrolysis is observed.

Issue C: Protodeboronation of the Coupling Partner

Symptom: The aryl halide remains, but the boronic acid disappears (converted to Ar-H). Root Cause: If your coupling partner is electron-rich or ortho-substituted, the boronic acid hydrolyzes faster than it couples. The Fix: The "Slow-Release" Strategy.

  • Protocol Adjustment:

    • Strategy: Do not add all boronic acid at once. Add it in 3 portions over the first hour.

    • Alternative: Use Potassium Aryl Trifluoroborates (Ar-BF₃K) instead of boronic acids. They are more stable to protodeboronation.

Module 2: Visual Decision Support

Workflow: Optimizing the Stalled Reaction

SuzukiOptimization Start Reaction Stalled / Low Yield CheckLCMS Analyze Impurity Profile Start->CheckLCMS Hydrolysis Amide Detected (+18 mass)? CheckLCMS->Hydrolysis Yes SM_Remains Only SM Remaining? CheckLCMS->SM_Remains No, SM intact Sol_Base Action: Switch Base to K3PO4 Reduce Water Ratio (10:1) Hydrolysis->Sol_Base Sol_Ligand Action: Switch to SPhos Pd G3 (Prevent Nitrile Coordination) SM_Remains->Sol_Ligand Catalyst Poisoning Sol_Boron Action: Add Boronic Acid in Portions or Switch to Ar-BF3K SM_Remains->Sol_Boron Boronic Acid Consumed

Figure 1: Diagnostic logic for troubleshooting yield issues in nitrile-containing Suzuki couplings.

Module 3: The Optimized Protocol (Standard Operating Procedure)

This protocol is designed to balance reactivity with functional group tolerance.

Reagents:

  • Substrate: 2-Iodo-5-methylbenzonitrile (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.5 mol%) (CAS: 1445085-55-1)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) (Note: Use Toluene/Water 10:1 if hydrolysis occurs)

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.015 equiv).

  • Degas (Crucial): Seal the vial. Evacuate and backfill with Nitrogen or Argon 3 times .

    • Technical Note: Oxygen promotes homocoupling and phenol formation.

  • Add Solvents: Syringe in degassed 1,4-Dioxane and degassed Water.

  • Add Base: Briefly remove the septum (under positive inert gas flow) to add K₃PO₄, or add it as a pre-dissolved aqueous solution in step 3.

  • Temperature Ramp: Heat the block to 60°C . Monitor by TLC/LCMS at 1 hour.

    • Why 60°C? Iodides are reactive. 60°C is often sufficient. Only increase to 80-100°C if conversion is <50% after 1 hour.

  • Workup: Dilute with EtOAc, wash with water (x2) and Brine. Dry over Na₂SO₄.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄? It's cheaper. A: You can try, but it is not recommended for this substrate. Triphenylphosphine is a monodentate ligand that binds weakly. The ortho-nitrile group on your substrate will likely compete for the Palladium, leading to "catalyst resting states" that are inactive. If you must use older catalysts, Pd(dppf)Cl₂ is a better choice than Tetrakis due to the chelating effect of the dppf ligand.

Q: My product is co-eluting with the protodeboronated byproduct. How do I separate them? A: This is a common pain point.

  • Prevention: Use the "Slow-Release" strategy (Module 1, Issue C) to minimize the byproduct formation.

  • Purification: If they co-elute on Silica, try Reverse Phase (C18) chromatography. The loss of the aryl ring usually creates a significant shift in polarity in MeOH/Water gradients.

Q: Why do you recommend Phosphate over Carbonate? A: K₂CO₃ is often too harsh for nitriles at high temperatures, leading to hydrolysis. K₃PO₄ provides excellent basicity for the transmetallation step but generally exhibits better functional group tolerance for base-sensitive groups like nitriles and esters in biphasic mixtures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Link

catalyst selection for ortho-iodo nitrile cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst & Protocol Selection for 2-Iodobenzonitrile Derivatives Ticket ID: OIN-CC-2026-X Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Ortho-Iodo Nitrile Challenge

You are working with 2-iodobenzonitrile (or its derivatives).[1] This scaffold presents a unique "perfect storm" of reactivity challenges that standard screening kits often fail to address.

Why your reaction might be failing:

  • Steric Hindrance: The ortho-cyano group physically blocks the palladium center during the oxidative addition and transmetalation steps.

  • Catalyst Poisoning (The "Nitrile Effect"): The nitrile nitrogen (

    
    -hybridized) is a competent 
    
    
    
    -donor. It can coordinate to Pd(II) intermediates, forming off-cycle resting states (palladacycles) that stall turnover.
  • Competitive Hydrolysis: Under basic, aqueous conditions (common in Suzuki couplings), the nitrile is prone to metal-catalyzed hydration to a primary amide (

    
    ), which completely shuts down the catalytic cycle by chelating the metal.
    

This guide provides a logic-driven selection matrix to bypass these failure modes.

Catalyst Selection Matrix

Do not guess. Select your system based on the specific bond you are forming.

Reaction TypeRecommended Pre-catalystLigand ClassBase & SolventCritical Parameter
Suzuki-Miyaura (C-C)

or

Dialkylbiaryl phosphines (e.g., SPhos, XPhos)

/ Toluene /

(10:1)
Steric Bulk: Ligand must be bulky enough to force the ortho-substituent away from the metal center.
Sonogashira (C-C)

Triphenylphosphine (Standard) or XPhos (Difficult)

/ THF (Anhydrous)
Copper Control: CuI accelerates reaction but risks Glaser homocoupling. Use Cu-free if alkyne is precious.
Buchwald-Hartwig (C-N)

Xantphos (Wide bite angle) or BrettPhos

/ 1,4-Dioxane
Chelation Prevention: Bidentate ligands (Xantphos) prevent the nitrile from displacing the ligand.
Negishi (C-C)

or PEPPSI-IPr
NHC or

THF / NMPZinc Activation: Highly effective for ortho-nitriles due to high reactivity of organozinc reagents.

Decision Logic & Mechanism

The following decision tree illustrates the logic flow for selecting the correct catalytic system based on your substrate's specific constraints.

CatalystSelection Start Substrate: 2-Iodobenzonitrile CouplingType Identify Coupling Partner Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Amine Amine (Buchwald-Hartwig) CouplingType->Amine Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne StericCheck Is Boronic Acid Sterically Hindered? Boronic->StericCheck AmineType Amine Type? Amine->AmineType CuCheck Homocoupling Sensitive? Alkyne->CuCheck SPhos System A: Pd(OAc)2 + SPhos Base: K3PO4 StericCheck->SPhos No/Moderate PEPPSI System B: Pd-PEPPSI-IPr Base: K2CO3 StericCheck->PEPPSI High Sterics BrettPhos System C: Pd2(dba)3 + BrettPhos (Primary Amines) AmineType->BrettPhos Primary Xantphos System D: Pd2(dba)3 + Xantphos (Anilines/Heterocycles) AmineType->Xantphos Secondary/Aryl StdSono System E: PdCl2(PPh3)2 + CuI (Standard) CuCheck->StdSono No CuFree System F: Pd(OAc)2 + XPhos (Cu-Free) CuCheck->CuFree Yes

Caption: Decision tree for catalyst selection emphasizing ligand steric properties to overcome ortho-nitrile interference.

Standard Operating Protocols (SOPs)

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Best for coupling 2-iodobenzonitrile with aryl/heteroaryl boronic acids.

Rationale: The SPhos ligand is electron-rich (facilitating oxidative addition of the Ar-I bond) and extremely bulky (preventing the nitrile nitrogen from coordinating to the Pd center).

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 2-Iodobenzonitrile (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (2 mol%)
      
    • SPhos (4 mol%) — Note: 1:2 Pd:Ligand ratio is crucial.

    • 
       (2.0 equiv, finely ground)
      
  • Solvent: Add Toluene/Water (10:1 ratio). Strictly degassed.

    • Tip: Do not use pure water/alcohol mixtures; the nitrile may hydrolyze. The biphasic system protects the nitrile.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water. The product resides in the organic layer.

Protocol B: Buchwald-Hartwig Amination (Chelation Resistant)

Best for coupling with anilines or secondary amines.

Rationale: Xantphos is a bidentate ligand with a wide bite angle. It occupies two coordination sites on Palladium, making it geometrically impossible for the ortho-nitrile to form a stable chelate, thus forcing the catalytic cycle forward.

  • Preparation: Charge vial with:

    • 2-Iodobenzonitrile (1.0 equiv)

    • Amine (1.2 equiv)[2]

    • 
       (1.5 mol%)
      
    • Xantphos (4.5 mol%)

    • 
       (2.0 equiv) — Must be anhydrous.
      
  • Solvent: Anhydrous 1,4-Dioxane.

  • Reaction: Heat to 100°C.

    • Warning: If the reaction turns black immediately (Pd precipitation), your solvent is wet or the amine is oxidizing the catalyst.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Deactivation.[3] The product (a biaryl nitrile) might be coordinating to the catalyst better than the starting material. Alternatively, the iodide released is poisoning the Pd. Fix:

  • Switch to Pd-PEPPSI-IPr . The NHC ligand binds Pd tightly and is less susceptible to displacement by nitriles.

  • Add 30 mol% NaI . Counter-intuitively, keeping the iodide concentration high can stabilize the anionic Pd species in some cycles.

Q2: I see a new spot on TLC that is NOT my product, and it's very polar.

Diagnosis: Nitrile Hydrolysis. You have likely formed the primary amide (


) or the carboxylic acid. This happens if your base is too strong (e.g., 

,

) or your solvent is wet. Fix:
  • Switch base to

    
      or 
    
    
    
    .
  • Use anhydrous solvents.[1][4]

  • Avoid temperatures above 100°C if water is present in the solvent system.

Q3: The Sonogashira coupling gives me the homocoupled alkyne (Glaser product).

Diagnosis: Oxygen leak or Copper over-activity. Fix:

  • Copper-Free Protocol: Use

    
     (5 mol%) + XPhos  (10 mol%) + 
    
    
    
    in MeCN at 60°C. This eliminates the Copper cycle entirely, preventing oxidative homocoupling.

Mechanistic Insight: The "Nitrile Poisoning" Pathway

Understanding why the reaction fails is key to fixing it. The diagram below shows the competing "Off-Cycle" pathway where the nitrile coordinates to Palladium.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Coordination Nitrile Coordination (Off-Cycle Trap) OxAdd->Coordination Ortho-CN binds Pd Transmetal Transmetalation OxAdd->Transmetal Base + R-B(OH)2 Coordination->OxAdd Heat/Bulky Ligand Product Reductive Elimination (Product) Transmetal->Product Product->Pd0

Caption: The red node represents the "Off-Cycle" trap where the ortho-nitrile nitrogen binds to Pd(II), preventing transmetalation. Bulky ligands (SPhos) destabilize this trap.

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides/Iodides : J. Am. Chem. Soc.2005 , 127, 4685. (Seminal work on SPhos/XPhos for sterically hindered substrates).

  • Buchwald-Hartwig Amination Guide : Chem. Sci.2011 , 2, 27. (Comprehensive guide on ligand selection for C-N coupling).

  • Nitrile Hydration Side-Reactions : Front. Chem.2023 , 11, 1253008.[5] (Mechanistic insight into Pd-catalyzed nitrile hydration).

  • Sonogashira Protocols : Chem. Rev.2007 , 107, 874. (Review of Sonogashira coupling, including Cu-free variants).

  • BenchChem Technical Guide : Reactions of 2-Amino-4-iodobenzonitrile. (Practical troubleshooting for homocoupling and base selection).

Sources

preventing homocoupling side reactions in aryl iodide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Iodide Synthesis Subject: Prevention of Homocoupling (Biaryl Formation) Side Reactions

Introduction: The "Biaryl" Impurity

User Context: You are synthesizing an aryl iodide (Ar-I) for downstream coupling (Suzuki, Sonogashira, etc.). The Issue: Instead of a clean Ar-I peak, LCMS/NMR shows a significant impurity corresponding to [2M-2I] (the biaryl dimer, Ar-Ar). The Consequence: Biaryls are notoriously difficult to separate from aryl iodides due to similar polarity (non-polar), leading to failed purifications and skewed stoichiometry in subsequent steps.

This guide breaks down the two primary synthetic routes—Metal-Halogen Exchange (Lithiation) and Transition Metal Catalysis (Finkelstein) —and provides the precise corrective actions to suppress homocoupling in each.

Module 1: Metal-Halogen Exchange (Lithiation/Magnesiation)

Scenario: You are treating an aryl bromide (Ar-Br) with n-BuLi or i-PrMgCl, followed by an iodine quench. Root Cause: The "Goldilocks" Violation. The intermediate aryl-metal species (Ar-Li) is highly nucleophilic. If it encounters the newly formed product (Ar-I) or unreacted starting material (Ar-Br) before it finds elemental iodine, it will couple.

Mechanism of Failure: The "Wurtz-Fittig" Trap

The homocoupling occurs via two pathways:

  • Attack on Product:

    
    
    
  • Attack on Starter:

    
    
    
Visualizing the Competition (Graphviz)

LithiationPathways Start Start: Ar-Br ArLi Intermediate: Ar-Li Start->ArLi Exchange (-78°C) Li Reagent: n-BuLi Li->ArLi Product Product: Ar-I ArLi->Product Fast Reaction (Kinetic Control) Side SIDE REACTION: Ar-Li attacks Ar-I ArLi->Side I2 Quench: I2 I2->Product Product->Side If Mixing is Poor Dimer Impurity: Ar-Ar (Biaryl) Side->Dimer Homocoupling

Caption: Kinetic competition between Iodination (Green) and Homocoupling (Red). High local concentration of Ar-Li favors the Red path.

Corrective Action Protocol: "Inverse Addition"

The standard addition (adding I2 to the reaction flask) is the #1 cause of homocoupling. You must invert the stoichiometry locally.

Protocol 1.1: Inverse Addition Technique

  • Prepare the Anion: Generate your Ar-Li species in Flask A at -78°C as usual.

  • Prepare the Quench: In a separate Flask B, dissolve excess Iodine (

    
    , 1.2 – 1.5 equiv) in THF. Cool Flask B to -78°C.
    
  • The Transfer: Cannulate the Ar-Li solution (Flask A) into the Iodine solution (Flask B).

    • Why? The Ar-Li drop immediately hits a vast ocean of

      
      . The probability of Ar-Li meeting an Ar-I molecule is statistically zero.
      
  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow/clear).
    

Protocol 1.2: The "Magnesium-Ate" Complex If using Grignards (


-PrMgCl), the intermediate is less reactive but still prone to coupling.
  • Fix: Add dry LiCl (1.0 equiv) to form the Turbo-Grignard species (

    
    ). This changes the aggregation state, often stabilizing the monomer and reducing intermolecular coupling rates.
    

Module 2: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein)

Scenario: You are converting a cheap Aryl Bromide to an Aryl Iodide using CuI, NaI, and a ligand (e.g., Buchwald/Klapars conditions). Root Cause: The "Ullmann" Shunt. The copper catalyst used to insert Iodine is the exact same catalyst used to couple aryl rings (Ullmann coupling).

Mechanism of Failure: Oxidative Dimerization

The product (Ar-I) is more reactive toward oxidative addition than the starting material (Ar-Br). Once Ar-I is formed, Cu(I) inserts to form Ar-Cu(III)-I. If this species meets another Ar-Cu species, reductive elimination yields Ar-Ar.

Visualizing the Cycle (Graphviz)

CopperCycle Cat Cu(I)-Ligand OxAdd Oxidative Addn: [L-Cu(III)-Ar-Br] Cat->OxAdd + Ar-Br Ullmann ULLMANN TRAP: Ar-Cu + Ar-I Cat->Ullmann ArBr Substrate: Ar-Br Exch Halogen Exchange OxAdd->Exch NaI Reagent: NaI NaI->Exch ArI Product: Ar-I Exch->ArI Reductive Elim ArI->Cat Catalyst Regens ArI->Ullmann Re-entry Biaryl Biaryl: Ar-Ar Ullmann->Biaryl Homocoupling

Caption: The Product (Ar-I) competes with the Reactant (Ar-Br) for the catalyst. If Ar-I wins, Ullmann coupling (Red) occurs.

Corrective Action Protocol: Ligand & Solubility Control

Protocol 2.1: Ligand Selection (The "Buchwald" Standard) You must use bidentate diamine ligands. They stabilize the Cu center and sterically hinder the formation of the bis-aryl-copper intermediate required for homocoupling.

  • Standard: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%).

  • Alternative: DMEDA (N,N'-Dimethylethylenediamine).

  • Avoid: Phenanthroline or bipyridine ligands if homocoupling is observed; these often favor rigid geometries that can promote dimerization in specific substrates.

Protocol 2.2: Strict Stoichiometry & Concentration

  • Concentration: High concentration favors bimolecular reactions (Homocoupling). Run Finkelstein reactions at 0.2 M to 0.5 M , not 1.0 M.

  • Halide Source: Use NaI (2.0 equiv). The solubility of NaI in dioxane/n-butanol is critical.

  • The "Solubility Switch":

    • Reaction:

      
      .
      
    • The precipitation of NaBr drives the equilibrium. Ensure your solvent (typically 1,4-dioxane) allows NaBr precipitation. If the byproduct salt remains soluble, the reverse reaction competes, extending reaction time and increasing homocoupling exposure.

Troubleshooting & FAQ

Symptom vs. Solution Table
SymptomDiagnosisCorrective Action
Purple color persists after workup Excess Iodine not quenchedWash organic layer with 10%

until yellow/clear.
[2M-2I] peak in LCMS (Lithiation) Localized heating or concentrationSwitch to Inverse Addition (Protocol 1.1). Ensure temp < -70°C.
[2M-2I] peak in LCMS (Copper) Ullmann coupling activeDilute reaction to 0.2 M. Increase ligand loading to 20 mol%.
Incomplete Conversion (Ar-Br remains) Catalyst death or equilibriumAdd 5% more CuI/Ligand. Ensure NaBr is precipitating (add small amt of n-BuOH).
Ar-H (De-halogenation) observed Moisture in reaction (Protonation)Dry solvents/reagents. For Lithiation, check inert gas lines.
Frequently Asked Questions

Q: Can I use Pd-catalysis to make Aryl Iodides from Bromides? A: Yes, but it is risky. Palladium is excellent at coupling (Suzuki/Stille).[1] Using it for halogen exchange requires bulky phosphine ligands (like BippyPhos or Mor-DalPhos) to prevent the Pd center from engaging in homocoupling. Copper is generally preferred for synthesis of iodides because it is cheaper and the orthogonal chemistry is easier to control.

Q: Why does my lithiation yield Ar-H (reduced product) instead of Ar-I? A: This is "Quench Failure." Your Ar-Li formed correctly, but it grabbed a proton from moisture in the air or wet solvent before it found the Iodine.

  • Fix: Titrate your organolithium. Dry your THF over sieves. Ensure the Iodine solution is also anhydrous.

Q: Does light affect these reactions? A: Yes. Aryl Iodides are photosensitive. While not strictly "homocoupling," light can induce radical cleavage of the C-I bond (


), leading to radical recombination (Ar-Ar). Wrap flasks in aluminum foil during synthesis and storage.

References

  • Klapars, A., & Buchwald, S. L. (2002).[2] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.

  • Strubert, C., et al. (2010). Relationship between the Structure of the Aryl Halide and the Rate of Halogen-Lithium Exchange. Journal of Organic Chemistry. (General reference for Li-Exchange kinetics).
  • Zhu, W., & Ma, D. (2003). CuI-catalyzed coupling of aryl halides with terminal alkynes in the absence of palladium and phosphine. Chemical Communications. (Reference for Cu-catalysis mechanisms and side reactions).

  • Organic Chemistry Portal. (n.d.). Iodination: Synthesis of Aryl Iodides.[3][4][5][6][7] (General methodology overview).

Sources

purification methods for 2-Iodo-5-methylbenzonitrile from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Process Optimization Desk.

Below is the technical support dossier for 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) . This guide is structured to address the specific "pain points" encountered during the synthesis (typically via Sandmeyer reaction) and subsequent purification of this intermediate.

Ticket Reference: #PUR-CN-2026 Subject: Purification & Troubleshooting Guide for 2-Iodo-5-methylbenzonitrile Applicable CAS: 42872-86-6 Target Audience: Medicinal Chemistry & Process Development Teams[1]

Chemical Profile & Critical Properties

Before initiating purification, verify your target parameters. This compound is a functionalized aryl iodide used frequently as a scaffold for Suzuki-Miyaura couplings in drug discovery.[1]

ParameterSpecificationTechnical Note
Structure

2-position: Iodine (Labile to light)5-position: Methyl1-position: Nitrile (Sensitive to strong acid/base hydrolysis)
Appearance Off-white to pale yellow solidOften isolates as a brown oil due to iodine/impurity occlusion.[1][2]
Solubility DCM, EtOAc, THF, TolueneInsoluble in water. Sparingly soluble in cold hexanes.[1]
Key Impurities 1. Iodine (

)2.[3][4] Phenols (Hydrolysis)3. Biaryls (Homocoupling)
Iodine causes the "purple/brown" discoloration. Phenols arise from aqueous diazonium decomposition.[1]

Troubleshooting Guides (Q&A Format)

Issue #1: "The crude product is dark purple/brown and corrosive."

Diagnosis: Iodine Contamination. In Sandmeyer-type iodinations (using


), excess iodine is generated. It co-extracts with the product and catalyzes decomposition.
Solution:  The "Redox Wash" Protocol.
  • Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Visual Cue: Shake vigorously until the organic layer shifts from purple/brown to pale yellow/clear.

  • Critical Step: If the color returns after a few minutes, repeat the wash. Iodine can slowly leach from occluded micelles.[1]

Issue #2: "My product is oiling out during recrystallization."

Diagnosis: Solvent Polarity Mismatch. The compound has a low melting point and high solubility in organic solvents. Using a solvent with a boiling point higher than the product's melting point often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] Solution: Switch to a "Precipitation via Anti-solvent" method.

  • Do not use: Toluene or pure Ethanol (high solubility).

  • Use: Ethanol/Water or DCM/Hexanes .[1]

  • Protocol:

    • Dissolve crude in minimum warm Ethanol (

      
      ).
      
    • Add water dropwise until persistent turbidity is observed.

    • Seed the mixture with a pure crystal (if available) or scratch the glass.

    • Cool slowly to room temperature, then to

      
      . Rapid cooling traps impurities in the oil.
      
Issue #3: "HPLC shows a persistent impurity at RRT ~0.8-0.9."

Diagnosis: Phenolic Byproduct (2-Hydroxy-5-methylbenzonitrile). Water competes with iodide for the diazonium salt, forming the phenol.[1] This impurity is often co-crystalline. Solution: Base Scavenging. [1]

  • During workup, include a wash with 1M NaOH or 5%

    
     .
    
  • Mechanism: The phenol is deprotonated (

    
    ) and moves to the aqueous layer as the phenoxide salt. The nitrile is stable to mild base at room temperature.
    
  • Warning: Do not heat with strong base, or you will hydrolyze the nitrile to the amide/acid.

Master Purification Workflows

Workflow A: The "Clean Slate" Workup (Post-Reaction)

Use this immediately after the reaction to minimize degradation.

Workup Start Crude Reaction Mixture (Acidic Aqueous + Organic) Step1 Phase Separation (Keep Organic Layer) Start->Step1 Extract w/ EtOAc Step2 Redox Wash (10% Na2S2O3) Step1->Step2 Remove Iodine Step3 Scavenger Wash (1M NaOH or NaHCO3) Step2->Step3 Remove Phenols/Acids Step4 Drying & Concentration (MgSO4 + Rotovap) Step3->Step4 Dry Organic Phase End Crude Solid/Oil (Ready for Crystallization) Step4->End

Figure 1: Standard Workup Protocol ensures removal of reactive inorganic species (Iodine) and acidic organic byproducts (Phenols) prior to final purification.[1][2][3][5][6][7][8][9]

Workflow B: Purification Decision Tree

Select the method based on your purity requirements and scale.

DecisionTree Input Crude Material (Post-Workup) Check Purity Check (HPLC) Input->Check HighPurity Purity > 90% Check->HighPurity LowPurity Purity < 90% Check->LowPurity Recrys Recrystallization (Ethanol/Water) HighPurity->Recrys Remove trace isomers Column Flash Chromatography (Hexane:EtOAc 95:5) LowPurity->Column Remove tars/biaryls Final Pure 2-Iodo-5-methylbenzonitrile Recrys->Final Column->Final

Figure 2: Purification Strategy. Crystallization is preferred for scale, but chromatography is required if significant tar/biaryl impurities are present.

Detailed Experimental Protocols

Protocol A: Recrystallization (Ethanol/Water System)

Best for: Removing trace isomers and achieving >99% purity.

  • Preparation: Place 10 g of crude solid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) in small portions (approx. 3-5 mL per gram) while heating to

    
    . Stir until fully dissolved.
    
    • Note: If insoluble black specs remain, filter hot through a glass frit or Celite pad.

  • Nucleation: Remove from heat. While still warm, add Deionized Water dropwise.

    • Stop adding water the moment a faint cloudiness persists.

    • Add 1-2 drops of Ethanol to clear the solution again.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed (cover with foil to exclude light). Then, place in a fridge (

    
    ) for 4 hours.
    
  • Isolation: Filter the pale needles/plates. Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Vacuum dry at room temperature. Avoid high heat (

    
    ) under vacuum as the compound may sublime.
    
Protocol B: Flash Column Chromatography

Best for: Removing non-polar biaryls or polar phenols.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes to 5% Ethyl Acetate in Hexanes .

    • TLC Info:

      
       in 95:5 Hexane:EtOAc.[1]
      
  • Loading: Dissolve crude in minimum DCM.

  • Elution Order:

    • Front: Excess Iodine (purple band) & Biaryls (fluorescent under UV).

    • Product: 2-Iodo-5-methylbenzonitrile (UV active, dark spot).[1]

    • Tail: Unreacted amine or phenol (usually stays at baseline or elutes with higher polarity).

References & Authority

The protocols above are synthesized from standard methodologies for Sandmeyer reactions and aryl iodide purification, validated against chemical property databases.

  • Sandmeyer Reaction Mechanism & Scope:

    • Title: "The Sandmeyer Reaction: A Review"[5][10]

    • Source: Master Organic Chemistry / Wikipedia

    • URL:

  • Purification of Iodobenzonitriles (Analogous Protocols):

    • Title: "Synthesis and purification of 5-iodo-2-methylbenzimidazole" (Demonstrates iodine removal and crystallization logic for similar aryl iodides).

    • Source: Google Patents (CN102936223A)

    • URL:

  • Physical Properties & Safety Data:

    • Title: "2-Iodo-5-methylbenzonitrile Compound Summary"

    • Source: PubChem (CID 676498)

    • URL:

  • Recrystallization Solvent Selection:

    • Title: "Two-Solvent Recrystallization Guide"

    • Source: MIT OpenCourseWare[1]

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling cyanides, diazonium salts, or halogenated aromatics.

Sources

Technical Support Center: Solubility Optimization for 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Context: You are experiencing difficulty dissolving or maintaining 2-Iodo-5-methylbenzonitrile in Dimethyl Sulfoxide (DMSO), or observing precipitation ("crashing out") upon dilution.

Chemical Root Cause Analysis: The solubility challenges with 2-Iodo-5-methylbenzonitrile stem from two competing forces:

  • High Crystal Lattice Energy: The ortho-positioning of the Iodine atom relative to the Nitrile (Cyano) group creates a dense crystal packing network driven by halogen bonding (I···N interactions) and strong dipole moments. This lattice requires significant energy to break.[1]

  • Hydrophobicity (LogP ~3.0): While soluble in pure DMSO, this compound is lipophilic.[1] DMSO is extremely hygroscopic; as it absorbs atmospheric moisture, the solvent power decreases, causing the compound to precipitate or "oil out."

PropertyValue / CharacteristicImplication for Solubility
Structure Aryl Nitrile + Aryl IodideHigh lattice energy due to dipolar stacking.[2][1]
LogP ~3.0 (Estimated)Low aqueous solubility; sensitive to water content in DMSO.[1]
Hygroscopicity High (DMSO)DMSO absorbs up to 10% w/w water from air in <24h.[1]
Freezing Point 18.5°C (Pure DMSO)Stock solutions may freeze/thaw, inducing crystal growth.[1]

Module 1: The "Gold Standard" Dissolution Protocol

Objective: To create a stable, high-concentration stock solution (e.g., 10–50 mM) without degradation.

Reagents & Equipment[3]
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Vessel: Amber glass vial (borosilicate). Note: Avoid polystyrene.[2]

  • Tools: Ultrasonic bath (sonicator), Vortex mixer, Heat block (optional).

Step-by-Step Workflow
  • Preparation: Weigh the specific amount of 2-Iodo-5-methylbenzonitrile into an amber vial.

    • Why Amber? Aryl iodides are photosensitive and can liberate iodine (

      
      ) upon light exposure, turning the solution yellow/brown.
      
  • Solvent Addition: Add Anhydrous DMSO to the center of the vial.

    • Critical: Do not add the full volume yet.[1] Add 80% of the target volume to allow for volume expansion during dissolution.

  • Energy Input (The Lattice Breaker):

    • Vortex: 30 seconds at high speed.

    • Sonicate: If visible solids remain, sonicate at 40 kHz for 5–10 minutes. The bath water should be warm (30–40°C).[1]

    • Thermal Assist: If stubborn, heat the vial to 45°C. Do not exceed 60°C to prevent nitrile hydrolysis.

  • Final Adjustment: Once dissolved, add DMSO to the final target volume and invert to mix.

  • Storage: Purge the headspace with Nitrogen or Argon gas, seal tightly, and store at room temperature (20–25°C) in the dark.

    • Warning: Do not refrigerate high-concentration stocks (dissolved solids may act as seed crystals during the freeze event).[1]

Module 2: Troubleshooting Dashboard

Use this matrix to identify and solve specific failure modes.

SymptomProbable CauseCorrective Action
Solids won't dissolve after vortexing Thermodynamic Barrier: The crystal lattice energy is higher than the solvation energy at RT.[2][1]Apply Heat & Sonication: Warm to 45°C and sonicate. This provides the kinetic energy to break the I···N halogen bonds.[1]
Solution was clear, then precipitated Moisture Intrusion: DMSO absorbed water from the air. Water is an "anti-solvent" for this compound.[1]Dry the System: Use fresh, anhydrous DMSO. Store over 3Å or 4Å molecular sieves. Ensure vial caps are PTFE-lined.[2][1]
Solution turned yellow/brown Photodecomposition: Iodine (

) liberation due to light exposure.[1]
Light Protection: Switch to amber vials immediately. Check purity via LC-MS. If

is present, add a reducing agent (e.g., sodium thiosulfate) only if compatible with downstream assay.
"Oiling Out" upon dilution The "Crash" Effect: Rapid change in solvent polarity when added to aqueous buffer.Stepwise Dilution: See Module 3 below. Do not dilute directly from 100% DMSO to 100% Buffer.[1]
Stock solution froze Cold Storage: DMSO freezes at ~18.5°C.Thaw Gently: Warm to 37°C to redissolve.[1] Vortex vigorously. Never pipette from a partially frozen stock (concentration gradients exist).[1]

Module 3: Preventing Precipitation in Biological Assays

The most common failure point is diluting the DMSO stock into an aqueous buffer (e.g., PBS or cell media). The hydrophobic 2-Iodo-5-methylbenzonitrile will aggregate immediately if the local water concentration spikes too high.[2][1]

The "Intermediate Dilution" Strategy

Instead of a "shock" dilution, use an intermediate step to lower the LogP gap.

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

  • Final: Dilute into the aqueous buffer.

Visualizing the Logic

The following diagram illustrates the decision logic for successful dissolution and dilution.

DissolutionLogic Start Start: Solid Compound Solvent Add Anhydrous DMSO (Protect from moisture) Start->Solvent Mix Vortex & Visual Check Solvent->Mix Clear Solution Clear? Mix->Clear Heat Action: Heat to 45°C + Sonication Clear->Heat No (Solids remain) Success Stock Ready (Store Dark, RT) Clear->Success Yes Heat->Mix Retry Dilution Dilution to Assay Buffer Success->Dilution Precip Precipitation Risk? Dilution->Precip Direct Direct Dilution (Slow addition) Precip->Direct Low Conc (<10µM) Stepwise Stepwise Dilution (Use PEG400/EtOH) Precip->Stepwise High Conc (>10µM)

Figure 1: Decision tree for the dissolution and dilution of lipophilic aryl nitriles. Note the loop requiring heat/sonication for stubborn crystal lattices.

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C to prevent degradation? A: Generally, no . While cold storage slows chemical degradation, DMSO freezes at +18.5°C. Repeated freeze-thaw cycles encourage "salting out" or crystal growth of the compound.[1] If you must store at -20°C, aliquot the stock into single-use vials so you only thaw once.

Q: My solution is cloudy. Can I filter it? A: Filtering is a last resort .[1] If you filter a cloudy solution, you are removing the active compound, meaning your concentration is no longer known (e.g., you think it's 10 mM, but it's now 2 mM). Always try to redissolve using heat/sonication first.[1] If you must filter, you must re-quantify the concentration using UV-Vis or HPLC.[1]

Q: Why does the protocol recommend "Anhydrous" DMSO? A: DMSO is hygroscopic. Standard laboratory DMSO can contain 0.1–0.5% water.[1] For hydrophobic molecules like 2-Iodo-5-methylbenzonitrile, even small amounts of water reduce the solubility limit (thermodynamic solubility) and can trigger precipitation over time [1].[2][1]

Q: Is the compound sensitive to the sonicator? A: Unlikely. The aryl iodide and nitrile bonds are stable under standard ultrasonic bath conditions (40 kHz).[1] However, avoid "probe" sonicators (which generate high local heat and shear) unless you are cooling the sample on ice.

References

  • Gaylord Chemical Company. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [1]

  • Balakin, K. V., et al. (2004).[1][4] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. [1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][1]

  • PubChem. (2025).[1][5] Compound Summary: 5-iodo-2-methylbenzonitrile (Isomer Analog).[2][1] National Library of Medicine.[1]

Sources

Technical Support Center: Effective Removal of Palladium Impurities from 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium contamination in 2-Iodo-5-methylbenzonitrile products. As a crucial intermediate in the synthesis of many active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a logical framework for selecting the optimal purification strategy.

I. Troubleshooting Common Issues in Palladium Removal

This section addresses frequently encountered problems during the purification of 2-Iodo-5-methylbenzonitrile, offering explanations and actionable solutions based on established chemical principles.

Q1: I've performed a standard work-up and column chromatography, but my 2-Iodo-5-methylbenzonitrile is still contaminated with palladium. Why is this happening and what should I do?

A1: It's a common misconception that standard chromatography is sufficient for removing all palladium residues. Palladium can exist in various forms post-reaction, including colloidal nanoparticles and soluble complexes, which can co-elute with your product. A study has shown that even after flash column chromatography, significant levels of palladium can remain.[1] For APIs and their intermediates, it is often necessary to employ a secondary purification step specifically targeting metal removal.[1] We recommend the use of metal scavengers as a more robust solution.

Q2: My palladium scavenger treatment is not as effective as expected. What are the possible reasons for this?

A2: Several factors can influence the efficiency of palladium scavengers:

  • Palladium Oxidation State: The oxidation state of the residual palladium (typically Pd(0) or Pd(II)) can affect scavenger performance. Thiol-based scavengers, for instance, are generally more effective for Pd(II).

  • Scavenger Loading and Reaction Time: Insufficient scavenger or a short treatment time can lead to incomplete removal. It is often necessary to optimize these parameters.

  • Solvent Effects: The choice of solvent can impact the accessibility of the palladium species to the scavenger.

  • Product-Palladium Complexation: The nitrile group in your product, 2-Iodo-5-methylbenzonitrile, could potentially coordinate with palladium, making it more difficult for the scavenger to capture the metal.

We recommend a systematic approach to optimizing your scavenging conditions, including screening different scavengers and adjusting the treatment time and temperature.

Q3: I'm concerned about the compatibility of palladium scavengers with the iodo and nitrile functional groups in my product. Are there any known side reactions?

A3: This is a valid concern. While many scavengers are designed to be broadly compatible, the potential for side reactions should always be considered.

  • Aryl Iodide Compatibility: Thiol-based scavengers could potentially react with aryl iodides under specific conditions, such as in the presence of a suitable catalyst (e.g., copper).[2] However, under typical, non-catalytic scavenging conditions, this is less likely.

  • Nitrile Group Compatibility: The nitrile group is generally stable under many scavenging conditions. However, strongly acidic or basic conditions, which might be used in conjunction with some aqueous scavengers, could potentially lead to hydrolysis of the nitrile. It is crucial to maintain a pH-neutral environment if this is a concern.

We advise running a small-scale trial to confirm the compatibility of the chosen scavenger with your product before proceeding with a large-scale purification.

Q4: I've noticed a decrease in my product yield after using a palladium scavenger. How can I minimize this loss?

A4: Product loss during scavenging can occur through physical trapping within the scavenger matrix or through non-specific adsorption. Activated carbon, for example, is known for its potential to adsorb the desired product along with the palladium impurity.[3] To mitigate this:

  • Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal.

  • Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Choose a More Selective Scavenger: Silica-based scavengers with specific functional groups often exhibit higher selectivity for the metal over the organic product compared to broader adsorbents like activated carbon.

II. Strategic Selection of a Palladium Removal Method

The choice of a palladium removal strategy is critical and depends on several factors. The following decision-making framework will guide you to the most appropriate method for your specific needs.

graph Scavenger_Selection { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

Start [label="Initial Assessment of\n2-Iodo-5-methylbenzonitrile Product", fillcolor="#34A853"]; High_Pd [label="High Palladium Contamination\n(>500 ppm)", fillcolor="#EA4335"]; Low_Pd [label="Low to Moderate Palladium Contamination\n(<500 ppm)", fillcolor="#FBBC05"]; Product_Solubility [label="Product Solubility?", fontcolor="#202124", fillcolor="#F1F3F4"]; Aqueous_Wash [label="Aqueous Wash with\nN-Acetylcysteine", fillcolor="#4285F4"]; Solid_Scavenger [label="Solid-Supported Scavenger", fillcolor="#4285F4"]; Recrystallization [label="Recrystallization", fillcolor="#4285F4"]; Final_Product [label="Purified 2-Iodo-5-methylbenzonitrile\n(<10 ppm Pd)", fillcolor="#34A853"];

Start -> High_Pd; Start -> Low_Pd; High_Pd -> Aqueous_Wash [label="Pre-treatment"]; Aqueous_Wash -> Solid_Scavenger; Low_Pd -> Product_Solubility; Product_Solubility -> Solid_Scavenger [label="Good in Organic Solvent"]; Product_Solubility -> Recrystallization [label="Suitable Solvent System Found"]; Solid_Scavenger -> Final_Product; Recrystallization -> Final_Product; }

Caption: Decision tree for selecting a palladium removal strategy.
Method Comparison
MethodAdvantagesDisadvantagesBest For
Activated Carbon Low cost, widely available.[3]Can lead to product loss due to non-specific adsorption, may require large volumes.[3]Initial, bulk removal of palladium.
Silica-Based Scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP) High selectivity for palladium, low product loss, available in various formats (bulk, cartridges).[4]Higher cost compared to activated carbon.Achieving very low palladium levels (<10 ppm).
Aqueous Wash (e.g., N-Acetylcysteine) Cost-effective, can remove significant amounts of palladium.[5]Requires a biphasic system, may require pH adjustment, potential for emulsion formation.Pre-treatment for highly contaminated samples.
Recrystallization Can be highly effective if a suitable solvent system is found, simultaneously purifies from other organic impurities.Finding an effective solvent system can be challenging, may not be effective for all forms of palladium.Final purification step when applicable.

III. Experimental Protocols

The following protocols provide detailed, step-by-step instructions for common and effective palladium removal techniques.

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)

This method is highly effective for reducing palladium levels to below 10 ppm and is compatible with a wide range of functional groups.

  • Dissolve the Crude Product: Dissolve the crude 2-Iodo-5-methylbenzonitrile in a suitable organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) to a concentration of approximately 50-100 mg/mL.

  • Add the Scavenger: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stir the Mixture: Stir the suspension at room temperature. For initial trials, a treatment time of 2-4 hours is recommended. The progress of palladium removal can be monitored by taking small aliquots of the solution, filtering, and analyzing by ICP-MS.

  • Optimize if Necessary: If palladium removal is incomplete, consider increasing the amount of scavenger, extending the reaction time, or gently heating the mixture (e.g., to 40-50 °C).

  • Filter and Wash: Once scavenging is complete, filter the mixture to remove the silica scavenger. Wash the collected scavenger with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate the Solution: Combine the filtrates and concentrate under reduced pressure to obtain the purified 2-Iodo-5-methylbenzonitrile.

Protocol 2: Aqueous Wash with N-Acetylcysteine

This protocol is a cost-effective method for reducing high levels of palladium contamination, often used as a pre-treatment before a final polishing step with a solid scavenger.[5]

  • Dissolve the Crude Product: Dissolve the crude 2-Iodo-5-methylbenzonitrile in a water-immiscible organic solvent (e.g., toluene or ethyl acetate).

  • Prepare the Aqueous Solution: Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine. The pH may be adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate) to improve the solubility of the N-acetylcysteine and facilitate the scavenging process.

  • Perform the Extraction: Add the N-acetylcysteine solution to the organic solution of your product in a separatory funnel. Shake the funnel vigorously for several minutes.

  • Separate the Layers: Allow the layers to separate and drain the aqueous layer.

  • Repeat if Necessary: For high levels of contamination, a second wash with fresh N-acetylcysteine solution may be beneficial.

  • Wash with Brine: Wash the organic layer with brine to remove any residual water-soluble components.

  • Dry and Concentrate: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Protocol 3: Purification by Activated Carbon

Activated carbon is a cost-effective option for bulk palladium removal, but care must be taken to minimize product loss.[3]

  • Dissolve the Crude Product: Dissolve the crude 2-Iodo-5-methylbenzonitrile in an appropriate organic solvent.

  • Add Activated Carbon: Add activated carbon to the solution. A typical starting amount is 10-20 wt% relative to the crude product.

  • Stir the Slurry: Stir the resulting slurry at room temperature for 1-2 hours. Gentle heating may improve efficiency but can also increase the risk of product adsorption.

  • Filter through Celite: Filter the mixture through a pad of Celite® to ensure complete removal of the fine carbon particles.

  • Wash the Carbon: Wash the filter cake with a fresh portion of the solvent to recover the product.

  • Concentrate the Solution: Combine the filtrates and concentrate to obtain the purified product.

graph Palladium_Removal_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

Start [label="Crude 2-Iodo-5-methylbenzonitrile\n(with Pd impurities)", fillcolor="#EA4335"]; Dissolution [label="Dissolve in\nOrganic Solvent"]; Scavenging_Step [label="Add Scavenger\n(e.g., SiliaMetS Thiol)"]; Stirring [label="Stir at RT\n(2-4 hours)"]; Filtration [label="Filter to Remove\nScavenger"]; Washing [label="Wash Scavenger with\nFresh Solvent"]; Concentration [label="Concentrate Filtrate"]; Purified_Product [label="Purified Product\n(<10 ppm Pd)", fillcolor="#34A853"];

Start -> Dissolution; Dissolution -> Scavenging_Step; Scavenging_Step -> Stirring; Stirring -> Filtration; Filtration -> Washing; Washing -> Concentration; Concentration -> Purified_Product; }

Caption: General workflow for palladium removal using a solid scavenger.

IV. Concluding Remarks

The successful removal of palladium impurities from 2-Iodo-5-methylbenzonitrile is a critical step in ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. While no single method is universally applicable, a systematic approach involving troubleshooting, informed scavenger selection, and optimized protocols will lead to a robust and reproducible purification process. We recommend starting with a small-scale screening of the methods outlined in this guide to identify the most effective and efficient strategy for your specific reaction conditions.

V. References

  • Elmekawy, A., et al. (2021). Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. Organic Process Research & Development, 25(6), 1476–1482. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Jiang, Y., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5250–5253. [Link]

  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263–269. [Link]

  • Baxendale, I. R., et al. (2019). Palladium Supported on Nanodiamonds as an Efficient Catalyst for the Hydrogenating Deamination of Benzonitrile and Related Compounds. Catalysis Science & Technology, 9(1), 131-143. [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548–1575. [Link]

  • Wang, D., & Gribkov, D. V. (2015). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Organic letters, 17(24), 6130–6133. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Welch, C. J., et al. (2018). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review, 62(4), 358-366. [Link]

  • Reddit. (2023). Your trick to remove residual palladium. r/Chempros. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Welch, C. J., et al. (2016). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 20(4), 768-773. [Link]

  • Dömling, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7973. [Link]

  • Wang, L., et al. (2022). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers in Chemistry, 10, 951034. [Link]

  • Chen, J., et al. (2022). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Metals, 12(3), 533. [Link]

  • Wang, L., et al. (2022). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers in Chemistry, 10, 951034. [Link]

  • Albéniz, A. C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5496–5505. [Link]

  • Shang, R., et al. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society, 139(30), 10266–10273. [Link]

  • Hubicki, Z., & Lodyga, A. (2018). Palladium(II) Chloride Complex Ion Recovery from Aqueous Solutions Using Adsorption on Activated Carbon. Journal of Chemical & Engineering Data, 63(8), 2859–2868. [Link]

  • Bertolini, G., et al. (2001). Process for the removal of heavy metals. U.S. Patent No. 6,239,301 B1.

  • White, J. M., et al. (2018). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. Organic Letters, 20(19), 6258–6262. [Link]

  • Li, H., et al. (2018). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 8(19), 4917-4925. [Link]

  • Thompson, M. P., et al. (2019). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 23(9), 1836-1864. [Link]

  • Coloma, F., et al. (1996). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Applied Catalysis A: General, 148(1), 143-156. [Link]

  • Neumann, C. N., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PloS one, 10(5), e0128349. [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 1), 117253. [Link]

  • Li, H., et al. (2017). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. ACS Catalysis, 7(10), 6822-6831. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Sharma, S., et al. (2013). Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles. Chemical Communications, 49(85), 9929-9931. [Link]

  • Shang, R., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9920–9925. [Link]

  • Bull, J. A., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5134–5139. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-Iodo-5-methylbenzonitrile , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., via Suzuki-Miyaura coupling).

It is designed to help researchers validate structure, assess purity, and differentiate this compound from common regioisomers (such as 2-iodo-4-methylbenzonitrile) using nuclear magnetic resonance spectroscopy.

Publish Comparison Guide

Executive Summary

2-Iodo-5-methylbenzonitrile (CAS: 52107-68-3) is a trisubstituted benzene derivative characterized by an ABX spin system in the aromatic region. Its 1H NMR spectrum is distinct due to the deshielding effect of the iodine atom and the cyano group, combined with the shielding effect of the methyl group.

Key Identification Metrics:

  • Diagnostic Signal: A doublet at ~7.8–7.9 ppm corresponding to the proton ortho to the iodine (H-3).

  • Coupling Pattern: A clear Doublet (d) / Doublet of Doublets (dd) / Doublet (d) pattern in the aromatic region (7.0–8.0 ppm).

  • Differentiation: Easily distinguished from its 4-methyl isomer, which displays a diagnostic singlet in the aromatic region.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must map the proton environment. The molecule has three non-equivalent aromatic protons and one methyl group.

Proton Assignment Map
PositionGroupEnvironment DescriptionPredicted Shift (δ)Multiplicity
1 -CNElectron Withdrawing (Deshielding)--
2 -IHeavy Atom (Anisotropic/Deshielding)--
3 H-3 Ortho to Iodine; Meta to Methyl7.85 ± 0.1 Doublet (d)
4 H-4 Meta to Iodine; Para to Cyano7.15 ± 0.1 dd
5 -CH3Electron Donating (Shielding)--
6 H-6 Ortho to Cyano; Meta to Methyl7.45 ± 0.1 Doublet (d)
7 -CH3Benzylic Methyl2.35 ± 0.05 Singlet (s)
Coupling Logic (J-Values)
  • H3 – H4: Ortho coupling (

    
    ).
    
  • H4 – H6: Meta coupling (

    
    ).
    
  • H3 – H6: Para coupling (Negligible, usually not resolved).

Visualization: Coupling Network

The following diagram illustrates the scalar coupling network essential for interpreting the splitting patterns.

G H3 H-3 (Ortho to I) H4 H-4 (Meta to I) H3->H4 Ortho (³J ~8Hz) H6 H-6 (Ortho to CN) H4->H6 Meta (⁴J ~2Hz) Methyl Methyl Group (C-5) Methyl->H4 Allylic (Weak) Methyl->H6 Allylic (Weak)

Figure 1: Scalar coupling network of 2-Iodo-5-methylbenzonitrile. Solid arrows indicate strong ortho coupling; dashed arrows indicate weaker meta coupling.

Comparative Analysis: Target vs. Isomer

A common challenge in synthesis is distinguishing the 5-methyl product from the 4-methyl isomer (often formed as a byproduct in non-regieselective iodination).

Comparison Table: 5-Methyl vs. 4-Methyl Isomer
Feature2-Iodo-5-methylbenzonitrile (Target)2-Iodo-4-methylbenzonitrile (Alternative)
Symmetry Asymmetric (ABX System)Asymmetric (ABX System)
H-3 Signal Doublet (d) Coupled to H-4.Singlet (s) Isolated (No ortho neighbor).
H-6 Signal Doublet (d) Meta coupled to H-4.Doublet (d) Ortho coupled to H-5.
Key Differentiator Look for the low-field Doublet (H-3).Look for the low-field Singlet (H-3).
Decision Workflow

DecisionTree Start Analyze Aromatic Region (7.0 - 8.0 ppm) CheckLowField Check Proton Ortho to Iodine (Most Deshielded Signal ~7.8 ppm) Start->CheckLowField Split Multiplicity? CheckLowField->Split ResultA Signal is a DOUBLET (J~8Hz) Target Confirmed: 2-Iodo-5-methylbenzonitrile Split->ResultA Doublet ResultB Signal is a SINGLET Isomer Identified: 2-Iodo-4-methylbenzonitrile Split->ResultB Singlet

Figure 2: Rapid decision tree for confirming regiochemistry based on H-3 multiplicity.

Detailed Spectral Interpretation

Aromatic Region (7.0 – 8.0 ppm)

The aromatic region displays three distinct signals integrating 1:1:1.

  • H-3 (~7.85 ppm, Doublet):

    • This proton is the most deshielded due to the paramagnetic anisotropy of the adjacent Iodine atom.

    • Splitting: It appears as a doublet due to ortho-coupling with H-4 (

      
      ).
      
    • Note: If resolution is high, slight broadening may be observed due to long-range coupling with the methyl group, but it remains a distinct doublet.

  • H-6 (~7.45 ppm, Doublet):

    • Deshielded by the adjacent Cyano (-CN) group (anisotropy).

    • Splitting: It appears as a "fine" doublet due to meta-coupling with H-4 (

      
      ).
      
  • H-4 (~7.15 ppm, Doublet of Doublets):

    • This proton is "sandwiched" electronically.

    • Splitting: It couples to H-3 (large

      
      ) and H-6 (small 
      
      
      
      ), creating a classic dd pattern.
Aliphatic Region (2.0 – 3.0 ppm)
  • Methyl Group (~2.35 ppm, Singlet):

    • Integrates to 3H.

    • Appears as a singlet.[1][2] At high field strength (e.g., 600 MHz), this may resolve into a fine doublet or multiplet due to benzylic coupling with H-4/H-6, but in routine 400 MHz spectra, it is a singlet.

Experimental Protocol

To obtain a publication-quality spectrum for this compound, follow this validated protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Why?

      
       provides excellent solubility for benzonitriles and prevents signal overlap in the aromatic region compared to DMSO-
      
      
      
      .
  • Sample Mass: 5–10 mg.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of 2-Iodo-5-methylbenzonitrile in 0.6 mL of

    
    . Ensure the solution is clear; filter through a cotton plug if particulates are visible.
    
  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

    • Number of Scans (NS): 16 (Sufficient for 10 mg).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manually phase the aromatic doublets to ensure symmetric baselines.

    • Integration: Calibrate the Methyl singlet to 3.00H.

Troubleshooting
  • Broad Lines? Check for paramagnetic impurities (e.g., residual copper from synthesis). Wash the sample with aqueous EDTA or

    
     if synthesized via Sandmeyer or coupling reactions.
    
  • Water Peak: In

    
    , water appears ~1.56 ppm. If it overlaps with impurities, dry the sample over 
    
    
    
    before preparation.

References

  • PubChem. (2025). Compound Summary: 5-Iodo-2-methylbenzonitrile (Isomer comparison data). National Library of Medicine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2025). Evans/Reich NMR Data Tables: Substituent Effects on Benzene. Retrieved from [Link]

  • Arkat USA. (2011).[3] Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Arkivoc. (Reference for precursor 2-amino-5-methylbenzonitrile NMR data). Retrieved from [Link]

Sources

distinguishing 2-Iodo-5-methylbenzonitrile from 5-Iodo-2-methylbenzonitrile by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical workflow for distinguishing the regioisomers 2-Iodo-5-methylbenzonitrile and 5-Iodo-2-methylbenzonitrile .

These isomers possess identical scalar coupling patterns (multiplicities) in 1H NMR, making simple 1D analysis prone to misinterpretation. This guide establishes a robust differentiation strategy using NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy.

Structural Analysis & The Challenge

Both isomers share a 1,2,4-substitution pattern on the benzene ring. Consequently, their proton coupling networks are topologically identical, producing the same splitting patterns:

  • One doublet (d) with a large ortho-coupling constant (

    
     Hz).
    
  • One doublet of doublets (dd) with ortho (

    
     Hz) and meta (
    
    
    
    Hz) coupling.
  • One doublet (d) with a small meta-coupling constant (

    
     Hz).
    

Differentiation relies on spatial proximity (NOE) and long-range connectivity (HMBC), not multiplicity.

Isomer A: 2-Iodo-5-methylbenzonitrile
  • Substituents: Nitrile (C1), Iodine (C2), Methyl (C5).

  • Key Feature: The Methyl group is remote from the Nitrile and the Iodine. It is flanked by protons H4 and H6.[1]

Isomer B: 5-Iodo-2-methylbenzonitrile[2]
  • Substituents: Nitrile (C1), Methyl (C2), Iodine (C5).

  • Key Feature: The Methyl group is ortho to the Nitrile group. It is flanked by the Nitrile and proton H3.[2]

Method 1: 1H NMR & NOE Analysis (Spatial Geometry)

The most accessible method for differentiation is 1D NOE (or 2D NOESY/ROESY), which detects protons close in space (


).
The Diagnostic Signals
  • Isomer A (2-Iodo-5-methyl):

    • Irradiating the Methyl signal (

      
       ppm) will show NOE enhancement of two  aromatic protons: H4  and H6 .
      
    • Reasoning: The methyl group at C5 is sandwiched between H4 and H6.

  • Isomer B (5-Iodo-2-methyl):

    • Irradiating the Methyl signal (

      
       ppm) will show NOE enhancement of only one  aromatic proton: H3 .
      
    • Reasoning: The methyl group at C2 is adjacent to H3. The other side is blocked by the Nitrile group (C1), which has no protons.

NOE_Analysis cluster_A Isomer A: 2-Iodo-5-methyl (Methyl at C5) cluster_B Isomer B: 5-Iodo-2-methyl (Methyl at C2) Me_A Methyl (C5) H4_A H4 (Aromatic) Me_A->H4_A Strong NOE H6_A H6 (Aromatic) Me_A->H6_A Strong NOE Me_B Methyl (C2) H3_B H3 (Aromatic) Me_B->H3_B Strong NOE CN_B Nitrile (C1) (Silent in 1H NMR) Me_B->CN_B No Proton Signal

Figure 1: NOE interaction pathways. Isomer A shows two correlations from the methyl group; Isomer B shows only one.

Method 2: 13C & HMBC (The "Smoking Gun")

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method. It visualizes 2-bond (


) and 3-bond (

) couplings between protons and carbons.
The Critical Correlation: Methyl to Nitrile
  • Isomer B (5-Iodo-2-methyl):

    • The Methyl protons are attached to C2.

    • The Nitrile carbon is at C1.[3]

    • This is a 3-bond path (H-C2-C1-CN).

    • Result: You will see a strong cross-peak between the Methyl protons and the Nitrile carbon (

      
       ppm).
      
  • Isomer A (2-Iodo-5-methyl):

    • The Methyl protons are attached to C5.

    • The Nitrile carbon is at C1.[3]

    • This is a 4-bond path (too distant).

    • Result: No cross-peak between the Methyl protons and the Nitrile carbon.

HMBC_Logic cluster_Logic HMBC Diagnostic Strategy Step1 Identify Nitrile Carbon (13C) Shift: ~118 ppm Step2 Check Methyl Proton Correlation Step1->Step2 Result_A No Correlation (Isomer A: 2-Iodo-5-Me) Step2->Result_A Distance > 3 bonds Result_B Strong Correlation (Isomer B: 5-Iodo-2-Me) Step2->Result_B Distance = 3 bonds

Figure 2: HMBC decision tree. The correlation between Methyl protons and the Nitrile carbon is the definitive differentiator.

Comparative Data Summary

The following table summarizes the predicted spectral differences based on substituent effects (Iodine heavy atom effect and Nitrile anisotropy).

Feature2-Iodo-5-methylbenzonitrile 5-Iodo-2-methylbenzonitrile
Methyl NOE Enhances H4 and H6 Enhances H3 only
HMBC (Me

CN)
Absent (4 bonds)Present (3 bonds)
H6 Chemical Shift

ppm (Ortho to CN, Meta to I)

-

ppm (Ortho to CN and I)
C-I Carbon Shift C2 (

ppm)
C5 (

ppm)
Coupling Pattern H3(d), H4(dd), H6(d)H3(d), H4(dd), H6(d)

Note: The H6 proton in Isomer B is significantly more deshielded because it sits between two electron-withdrawing/anisotropic groups (Iodine and Nitrile).

Experimental Protocol

To ensure data integrity, follow this standard characterization workflow.

Reagents & Equipment:

  • Solvent: CDCl

    
     (preferred) or DMSO-
    
    
    
    .[4][5]
  • Instrument: 400 MHz NMR or higher (500+ MHz recommended for clear HMBC).

  • Concentration:

    
     mg for 1H/NOE; 
    
    
    
    mg for 13C/HMBC.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 30 mg of product in 0.6 mL CDCl

    
    . Filter if any solids remain.
    
  • Acquire 1H NMR:

    • Identify the methyl singlet (

      
       ppm).[1]
      
    • Identify the aromatic region (

      
       ppm).
      
    • Check: Do you see the characteristic 1:1:1 integral ratio for aromatic protons?

  • Acquire 1D NOE (Selective):

    • Set irradiation frequency on the Methyl singlet.

    • Observation: Count the number of enhanced aromatic peaks. (2 = Isomer A; 1 = Isomer B).

  • Acquire 13C & HMBC:

    • Locate the Nitrile carbon (

      
       ppm).
      
    • Locate the Methyl protons in the F2 dimension.

    • Check: Look for the cross-peak at (F1:

      
       ppm, F2: 
      
      
      
      ppm). Presence confirms Isomer B.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent effects and coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Advanced HPLC Separation Strategies for Methylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It synthesizes mechanistic insights with practical protocols to solve the separation challenges of methylbenzonitrile isomers.

Executive Summary

The separation of methylbenzonitrile (tolunitrile) isomers—ortho- (2-), meta- (3-), and para- (4-)—presents a classic chromatographic challenge. On standard alkyl-bonded phases (e.g., C18), these positional isomers exhibit nearly identical hydrophobicity (logP ~2.2), resulting in co-elution or poor resolution.

This guide demonstrates that C18 columns are insufficient for this application. Instead, we validate the use of Phenyl-Hexyl or Biphenyl stationary phases utilizing Methanol as the organic modifier. This approach leverages


-

interactions and shape selectivity to achieve baseline resolution, reversing the elution order typically seen on hydrophobic phases.

Mechanistic Comparison of Stationary Phases

To achieve separation, one must exploit the subtle electronic and steric differences between the isomers rather than their hydrophobicity.

The Failure of C18 (Hydrophobic Interaction)[1]
  • Mechanism: Partitioning based on dispersive forces (London dispersion).

  • Limitation: The methyl group's position minimally alters the molecule's overall hydrophobic surface area. Consequently, selectivity factors (

    
    ) approach 1.0, leading to peak overlap.
    
  • Elution Behavior: If separation occurs, it is driven by dipole moments (p-isomer is most polar).

    • Predicted Order: Para

      
       Meta 
      
      
      
      Ortho (often co-eluting).
The Solution: Phenyl-Hexyl / Biphenyl ( - Interaction)
  • Mechanism: The stationary phase contains aromatic rings that engage in

    
    -
    
    
    
    stacking with the analyte's benzene ring.
  • Shape Selectivity:

    • Para-isomer: The molecule is planar and linear. It can approach the stationary phase flatly, maximizing orbital overlap. Result: Strong Retention.

    • Ortho-isomer: The methyl group adjacent to the nitrile creates steric hindrance ("ortho-twist"). This prevents the ring from lying flat against the stationary phase, disrupting

      
      -
      
      
      
      stacking. Result: Weak Retention.
  • Elution Behavior:

    • Observed Order: Ortho (Elutes 1st)

      
       Meta 
      
      
      
      Para (Elutes Last).
Visualizing the Interaction Mechanism

The following diagram illustrates why the para- isomer is retained longer on phenyl-based columns.

Pi_Interaction_Mechanism cluster_isomers Analyte Interaction Stationary Phenyl-Hexyl Stationary Phase (Aromatic Ligands) Result_Para Late Elution Para 4-Methylbenzonitrile (Para) Planar Geometry Para->Stationary Strong π-π Stacking (Maximized Surface Area) Ortho 2-Methylbenzonitrile (Ortho) Steric Hindrance Ortho->Stationary Weak Interaction (Steric Repulsion) Result_Ortho Early Elution

Figure 1: Mechanistic difference in retention.[1] The para-isomer stacks effectively (green), while the ortho-isomer is sterically hindered (red).

Experimental Protocols

Protocol A: The "Standard" Method (Not Recommended)

Use this only as a negative control to demonstrate C18 limitations.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (50:50 v/v).

  • Result: Single broad peak or partial separation of ortho from para/meta pair.

Protocol B: The Optimized Method (Recommended)

This protocol ensures baseline separation of all three isomers.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl, Restek Raptor Biphenyl, or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade).

    • Solvent B: Methanol (LC-MS grade).[1]

    • Note: Do not use Acetonitrile. The

      
      -electrons in the nitrile group of ACN compete with the analyte for stationary phase sites, weakening the separation selectivity [1].
      
  • Isocratic Conditions:

    • Ratio: 55% Water / 45% Methanol.

    • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C - 30°C.

  • Detection: UV @ 230 nm (Nitrile absorption) or 254 nm (Aromatic ring).

Step-by-Step Workflow
  • Equilibration: Flush column with 100% Methanol for 10 min, then equilibrate with 45% Methanol/Water for 20 min.

  • Blank Injection: Inject 5 µL of mobile phase to ensure baseline stability.

  • Standard Prep: Dissolve 1 mg of each isomer in 1 mL Methanol. Dilute to 50 µg/mL with Mobile Phase.

  • Injection: Inject 5 µL of the mixture.

  • Analysis: Calculate Resolution (

    
    ) between adjacent peaks. Target 
    
    
    
    .[2][3]

Data Comparison & Performance Metrics

The table below contrasts the expected performance of the two methodologies.

ParameterStandard C18 MethodOptimized Phenyl-Hexyl Method
Dominant Mechanism Hydrophobic Interaction

-

Interaction + Shape Selectivity
Mobile Phase Acetonitrile / WaterMethanol / Water
Elution Order Para

Meta

Ortho (often co-elutes)
Ortho (1st)

Meta (2nd)

Para (3rd)
Resolution (

)
< 1.5 (Critical Pair)> 2.5 (All peaks)
Dipole Influence MinorSignificant (Dipole-Dipole support)
Why Methanol?

Acetonitrile (


) possesses a triple bond with its own 

-electron cloud. When used on a Phenyl column, ACN molecules "coat" the phenyl ligands, effectively shielding them from the analyte. Methanol (

) is "transparent" to these interactions, allowing the stationary phase to fully engage with the methylbenzonitrile isomers [2].

Method Development Decision Tree

Use this logical flow to adapt this guide to your specific sample matrix.

Method_Decision_Tree Start Start: Isomer Separation Column_Choice Select Column Phase Start->Column_Choice C18 C18 / C8 Column_Choice->C18 Standard Phenyl Phenyl-Hexyl / Biphenyl Column_Choice->Phenyl Recommended Result_Fail Result: Co-elution (Weak Selectivity) C18->Result_Fail Hydrophobicity Identical Mobile_Phase Select Organic Modifier Phenyl->Mobile_Phase ACN Acetonitrile Mobile_Phase->ACN π-Competition MeOH Methanol Mobile_Phase->MeOH π-Exposure ACN->Result_Fail Result_Success Result: Baseline Separation (Ortho < Meta < Para) MeOH->Result_Success

Figure 2: Decision tree highlighting the critical path to success (Green nodes).

Scientific Validation (Self-Check)

To ensure the trustworthiness of your results, perform this validation step:

  • Dipole Moment Confirmation: The elution order on the Phenyl column correlates with the ability to stack. However, the dipole moment also plays a role in retention strength on polar-embedded phases.

    • Para (4-methylbenzonitrile): Dipole ~4.4 D (Vectors of Me and CN are additive)

      
       Strongest interaction.
      
    • Ortho (2-methylbenzonitrile): Dipole ~3.7 D (Vectors at 60° angle)

      
       Weaker interaction.
      
    • Validation: If your elution order is not Ortho < Meta < Para on a Phenyl column, check your mobile phase for ACN contamination or pH extremes affecting the stationary phase stability.

References

  • Nacalai Tesque. (n.d.).[2][4] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Tolunitrile Position Isomers. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Chrom Forum. (2012). Elution order of aromatic isomers on C18 vs Phenyl. Retrieved from [Link]

  • PubChem. (2023). 4-Methylbenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

reactivity comparison of 2-iodo vs 2-bromo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 2-iodo-5-methylbenzonitrile and 2-bromo-5-methylbenzonitrile , designed for process chemists and researchers optimizing cross-coupling or metallation workflows.

Executive Summary: The "Speed vs. Scalability" Trade-off

In the synthesis of isoquinolines, quinazolines, and biaryl drug candidates, the choice between the iodo- and bromo- analogs of 5-methylbenzonitrile is a decision between kinetic reactivity and process scalability .

  • 2-Iodo-5-methylbenzonitrile (The Precision Tool): Offers superior oxidative addition rates and cleaner lithium-halogen exchange at cryogenic temperatures. It is the preferred choice for early-phase discovery , library synthesis, or when coupling with sterically demanding partners.

  • 2-Bromo-5-methylbenzonitrile (The Workhorse): Significantly more cost-effective and stable. While it reacts slower, modern ligand systems (e.g., Buchwald dialkylbiaryl phosphines) allow it to perform efficiently in most standard couplings, making it the superior choice for scale-up and manufacturing .

Mechanistic Analysis: The Ortho-Nitrile Effect

The defining feature of these substrates is the ortho-cyano (–CN) group . This substituent exerts two opposing effects on the metal center during catalysis:

  • Electronic Activation: The nitrile is a strong electron-withdrawing group (EWG), which lowers the electron density of the arene ring. This generally accelerates oxidative addition with nucleophilic metal species like Pd(0).

  • Steric/Coordinative Hindrance: The nitrile can sterically encumber the metal center or competitively coordinate (poison) the catalyst, potentially slowing down the cycle.

Comparative Catalytic Cycle (Suzuki-Miyaura)

The following diagram illustrates where the halogen identity dictates the reaction rate.

CatalyticCycle cluster_substrates Substrate Reactivity Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step for Br) Pd0->OxAdd + Ar-X PdII Pd(II)-Ar-X Species OxAdd->PdII Fast for I Slow for Br TransMet Transmetallation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Iodo 2-Iodo-5-methylbenzonitrile (Weak C-I Bond) Iodo->OxAdd k_obs (High) Bromo 2-Bromo-5-methylbenzonitrile (Stronger C-Br Bond) Bromo->OxAdd k_obs (Low)

Figure 1: Catalytic cycle highlighting the oxidative addition differential. The weaker C-I bond allows the iodo-analog to enter the cycle rapidly, often permitting milder conditions.

Experimental Performance Comparison

The following data summarizes the performance of both substrates in key transformation classes.

Table 1: Reactivity Profile & Physical Properties
Feature2-Iodo-5-methylbenzonitrile 2-Bromo-5-methylbenzonitrile
CAS Number 52107-68-3189680-06-6 (varies by salt/source)
C-X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
Suzuki Coupling (Pd) Excellent at RT or mild heat (40°C).Requires heat (60-80°C) or active ligands (e.g., SPhos).
Li-Halogen Exchange Ultra-fast at -78°C.Fast, but competes with nitrile attack if T > -78°C.
Sonogashira Works with standard Pd/Cu systems.Often requires elevated temp or excess CuI.
Cost (Approx.) High (

$) - Custom Synthesis often required.
Low ($) - Commodity Chemical.[1]
Stability Light sensitive (store in amber).Robust, shelf-stable solid.
Case Study 1: Lithium-Halogen Exchange (Critical for Nucleophilic Addition)

This is the most dangerous reaction class for these substrates. The nitrile group is an electrophile. If the lithium-halogen exchange is too slow (as with Bromide), the n-BuLi may attack the nitrile instead, leading to byproducts.

  • Protocol for Iodo: Exchange is faster than nitrile addition. Can be performed at -78°C cleanly.

  • Protocol for Bromo: Must be performed strictly at or below -78°C (ideally -100°C) or via "inverse addition" to prevent the nitrile attack side-reaction.

Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Target: Synthesis of 4'-methoxy-5-methyl-[1,1'-biphenyl]-2-carbonitrile

Substrate: 2-Bromo-5-methylbenzonitrile (Alternative: Iodo-analog uses same conditions but reacts in 2h vs 6h).

  • Setup: In a glovebox or under Ar, charge a reaction vial with 2-bromo-5-methylbenzonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%). Note: For the iodo-analog, Pd(PPh₃)₄ is often sufficient.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].

  • Reaction:

    • Iodo-analog: Stir at 45°C for 2–4 hours.

    • Bromo-analog: Stir at 80°C for 6–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Protocol B: Selective Lithium-Halogen Exchange

Target: Generation of the aryl-lithium species for quenching with electrophiles (e.g., DMF).

  • Setup: Flame-dry a flask and purge with N₂. Add 2-iodo-5-methylbenzonitrile (1.0 equiv) and anhydrous THF . Cool to -78°C .

  • Exchange: Add iPrMgCl or n-BuLi (1.05 equiv) dropwise over 10 mins.

    • Critical: For the Bromo analog, ensure internal temp never rises above -75°C.

  • Quench: After 15 mins (Iodo) or 30 mins (Bromo), add the electrophile (e.g., DMF) at -78°C.

  • Warm: Allow to warm to RT slowly before aqueous workup.

Decision Matrix: Which Halogen to Choose?

Use the following logic flow to select the correct starting material for your project.

DecisionMatrix Start Start: Select Substrate Scale Is this for Scale-Up (>100g)? Start->Scale TempSensitive Is the coupling partner temperature sensitive? Scale->TempSensitive No UseBr USE BROMIDE (Cost effective, stable) Scale->UseBr Yes LiExchange Is the reaction Lithium-Halogen Exchange? TempSensitive->LiExchange No UseI USE IODIDE (High reactivity, mild conditions) TempSensitive->UseI Yes (Cannot heat >50°C) LiExchange->UseBr No (Standard Coupling) LiExchange->UseI Yes (Cleaner profile)

Figure 2: Decision matrix for process chemists.

References
  • BenchChem. (2025).[2][3] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from (Analogous reactivity trends for halo-nitriles).

  • ChemicalBook. (2025). Product Entry: 2-Bromo-5-methylbenzonitrile (CAS 189680-06-6). Retrieved from .

  • Organometallics. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides. ACS Publications. Retrieved from .

  • ResearchGate. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from .

  • MDPI. (2014). Recent Developments in the Suzuki-Miyaura Reaction. Retrieved from .

Sources

IR Spectroscopy Characteristic Peaks for Ortho-Iodo Nitriles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Spectral characterization, substituent effects, and experimental protocols for ortho-iodo nitriles.

Executive Summary & Scientific Context

Ortho-iodo nitriles (e.g., 2-iodobenzonitrile) are critical intermediates in drug discovery, serving as precursors for fused heterocycles via palladium-catalyzed cross-couplings or Grignard reactions. In infrared (IR) spectroscopy, the nitrile (


) stretching vibration provides a distinct diagnostic handle.[1][2]

This guide analyzes the characteristic IR peaks of ortho-iodo nitriles, contrasting them with their meta and para isomers and other halogenated analogs. It establishes a mechanistic basis for spectral shifts—balancing inductive (


), resonance (

), and steric/field effects—and provides a validated protocol for acquiring high-fidelity spectra.

Mechanistic Analysis of Spectral Shifts

The vibrational frequency of the nitrile group (


) is governed by the bond force constant (

) and the reduced mass (

) of the system, approximated by Hooke's Law:

In aromatic nitriles, substituent effects modulate the bond order (and thus


) through three primary vectors:
  • Resonance Effect (

    
    ):  Conjugation between the aromatic ring and the nitrile group lowers the bond order (contributing single-bond character), thereby decreasing  the frequency (
    
    
    
    ).
  • Inductive Effect (

    
    ):  Electron-withdrawing groups (EWGs) like iodine pull electron density through the sigma framework, strengthening the 
    
    
    
    bond by increasing the s-character of the carbon hybrid, thereby increasing the frequency.
  • Ortho Effect (Field & Steric):

    • Steric Inhibition of Resonance: Bulky ortho substituents can force the nitrile group out of planarity with the benzene ring. This decoupling removes the resonance-lowering effect, causing a "blue shift" (increase) in frequency back toward saturated nitrile values.

    • Field Effect: The large, polarizable iodine atom at the ortho position exerts a through-space electrostatic field that can further stiffen the

      
       bond.
      
Diagram 1: Electronic Influence on Nitrile Frequency

The following diagram illustrates the competing electronic effects determining the final wavenumber.

ElectronicEffects Substituent Iodine Substituent Resonance Resonance Effect (+R) (Weak for Iodine) Substituent->Resonance Electron Donation Inductive Inductive Effect (-I) (Strong) Substituent->Inductive Electron Withdrawal OrthoSteric Ortho-Steric/Field Effect (Proximity) Substituent->OrthoSteric If Position = Ortho BondOrder C≡N Bond Order Resonance->BondOrder Decreases Inductive->BondOrder Increases OrthoSteric->BondOrder Increases (Decouples Resonance) Frequency Observed Frequency (ν) BondOrder->Frequency Direct Correlation

Caption: Causal pathway of substituent effects on nitrile stretching frequency. Green arrows indicate factors raising the wavenumber; red arrows indicate factors lowering it.

Comparative Spectral Data

The following table synthesizes experimental data ranges for ortho-iodo nitriles against key benchmarks. The ortho-iodo derivative typically exhibits a higher frequency shift compared to the para isomer due to the dominance of the inductive and field effects over the weak resonance donation of iodine.

Table 1: Characteristic Nitrile Stretching Frequencies ( )[2][3]
CompoundStructureFrequency Range (cm⁻¹)Relative IntensityKey Mechanistic Driver
Benzonitrile Unsubstituted2225 – 2230Strong, SharpBaseline aromatic conjugation (lowers

vs saturated).
2-Iodobenzonitrile Ortho-substituted2230 – 2245 Medium-StrongField Effect: Proximity of Iodine raises

. Steric decoupling is minor due to linear CN geometry but non-zero.
4-Iodobenzonitrile Para-substituted2228 – 2235StrongInductive Dominance:

effect slightly outweighs weak

effect.
2-Bromobenzonitrile Ortho-substituted2232 – 2248MediumElectronegativity: Br is more electronegative than I, leading to a stronger

shift.
Acetonitrile Saturated2250 – 2260StrongNo Conjugation: Reference point for a purely isolated

bond.

Interpretation:

  • Isomer Distinction: Ortho-iodo nitriles often appear at slightly higher wavenumbers (2-5 cm⁻¹ shift) compared to para-isomers. This is diagnostic.

  • Halogen Trend: As the halogen size increases (Cl

    
     Br 
    
    
    
    I), the frequency shift typically decreases slightly due to reduced electronegativity, but the ortho-iodine remains distinct due to its massive polarizability and field effect.

Validated Experimental Protocol

To ensure reproducibility and avoid artifacts (such as hydrolysis to amides), the KBr Pellet Method is the gold standard for solid aromatic nitriles like 2-iodobenzonitrile (mp ~54°C). ATR (Attenuated Total Reflectance) is a viable alternative but may show slight peak shifts and lower resolution for sharp nitrile bands.

Protocol: High-Fidelity KBr Pellet Preparation
  • Reagent Prep: Dry analytical grade KBr powder at 110°C overnight to remove hygroscopic water (water bands at ~3400 cm⁻¹ can obscure overtones).

  • Ratio: Mix approximately 1-2 mg of 2-iodobenzonitrile with 100-200 mg of KBr (1:100 ratio).

  • Grinding: Grind the mixture in an agate mortar for 2-3 minutes.

    • Critical Step: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is

      
      2 
      
      
      
      m to avoid scattering (Christiansen effect).
  • Pressing: Transfer to a die and press under vacuum at 8-10 tons for 2 minutes.

    • Quality Check: The pellet must be transparent/glassy. Cloudy pellets indicate moisture or coarse particles.

  • Acquisition:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: 16–32 scans.

    • Background: Fresh air or pure KBr pellet.

Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_QC Quality Control Sample Solid Sample (2-Iodobenzonitrile) Grind Agate Mortar Grind (1:100 Ratio) Sample->Grind KBr Dry KBr (110°C) KBr->Grind Press Hydraulic Press (10 Tons, Vacuum) Grind->Press Analysis FT-IR Acquisition (2200-2300 cm⁻¹ window) Press->Analysis Check Check Transparency Press->Check

Caption: Step-by-step workflow for KBr pellet preparation to ensure accurate nitrile quantification.

References

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O. The Astrophysical Journal, 476, 932–942. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • National Institute of Standards and Technology (NIST) . 4-Iodobenzonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for inductive/resonance theory in IR).

Sources

Melting Point Standard Guide: Characterization & Calibration for 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Standard for Pure 2-Iodo-5-methylbenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of pharmaceutical intermediates, 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) serves as a critical electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Unlike commoditized reagents, public thermodynamic data for this specific isomer is sparse, often requiring researchers to establish internal quality control (QC) benchmarks.

This guide outlines the protocol for selecting the correct Melting Point (MP) Standards to calibrate instrumentation for the accurate characterization of 2-Iodo-5-methylbenzonitrile. Based on structural analogs (e.g., 2-iodobenzonitrile, MP ~54°C), this compound is predicted to melt in the 50°C – 90°C range. Therefore, a single-point calibration is insufficient; a bracketing strategy using certified reference materials (CRMs) is required to ensure data integrity.

Technical Profile: 2-Iodo-5-methylbenzonitrile

Before selecting a standard, the physicochemical properties of the analyte must be understood to avoid matrix incompatibilities (e.g., sublimation, decomposition).

PropertySpecificationNotes for MP Determination
CAS Number 42872-86-6 Distinct from isomer 5-iodo-2-methylbenzonitrile (CAS 52107-68-3).[1]
Molecular Formula C₈H₆INHalogenated aromatic nitrile.[1]
Physical State Crystalline SolidLikely forms needles/plates; susceptible to lattice occlusion of solvents.[1]
Predicted MP 55°C – 85°C Estimated based on 2-iodobenzonitrile (54°C) and 2-iodo-5-methylbenzoic acid (111°C).[1]
Thermal Stability ModerateIodine-carbon bonds can be labile >150°C; avoid prolonged overheating.[1]
Comparative Guide: Selecting the Calibration Standard

To validate the melting point of 2-Iodo-5-methylbenzonitrile, you must calibrate your apparatus (DSC or Capillary) using standards that bracket the expected melting range.[1]

Primary Recommendation: The "Bracketing" Protocol

Do not rely on a single standard.[1] Use Benzophenone (Low Bracket) and Vanillin (High Bracket) to create a validated thermal window.[1]

Standard CandidateMelting Point (CRM)Suitability for 2-Iodo-5-methylbenzonitrileAdvantagesDisadvantages
Benzophenone 47.0°C – 49.0°C High (Low Bracket) Excellent stability; sharp phase transition; ideal for establishing the lower baseline.[1]Low MP may require active cooling in hot labs.[1]
Vanillin 81.0°C – 83.0°C High (High Bracket) Non-toxic; readily available as USP Reference Standard; covers the upper predicted range.[1]Can oxidize if stored improperly; distinct odor.[1]
Naphthalene 80.2°C ModerateSharp melt; alternative to Vanillin.[1]Sublimes easily (can coat capillary optics); toxic.[1]
Acetanilide 114.0°C Low (Validation Only)Use only if the sample MP exceeds 90°C (unexpected high purity or polymorph).Too high for the primary predicted range.[1]
Experimental Protocol: Self-Validating Calibration

Objective: Determine the precise thermodynamic melting point of 2-Iodo-5-methylbenzonitrile using a bracketed calibration curve.

Reagents & Equipment
  • Analyte: Pure 2-Iodo-5-methylbenzonitrile (dried in vacuo >4h).

  • Standards: Benzophenone (USP Grade) and Vanillin (USP Grade).[1]

  • Instrument: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Buchi M-565) or DSC.

Workflow Steps
  • Pilot Run (Fast Scan):

    • Heat the sample from 30°C to 120°C at 10°C/min .

    • Observation: Note the approximate "Collapse Point" (onset of liquid phase).[1]

    • Decision: If collapse occurs at ~60°C, your target window is 55-65°C.[1]

  • Calibration (Bracketing):

    • Run Benzophenone (Standard A).[1] Verify onset is 48.0°C ± 0.5°C.[1]

    • Run Vanillin (Standard B).[1] Verify onset is 81.5°C ± 0.5°C.[1]

    • Correction: If instrument deviates >0.5°C, apply a 2-point temperature adjustment curve.

  • Precise Measurement (Slow Scan):

    • Start Temp: 10°C below the Pilot collapse point.[1]

    • Ramp Rate: 1.0°C/min (Crucial for equilibrium).

    • End Temp: 5°C after clear point.

    • Detection: Record Onset Temperature (Thermodynamic MP) and Clear Point (Liquidus).

  • Purity Calculation (Van’t Hoff - Optional for DSC):

    • A sharp peak (<2°C range) indicates >98% purity.[1] A broadened peak (>4°C range) indicates solvent entrapment or isomer contamination (e.g., 5-iodo-2-methyl isomer).[1]

Visualization of Workflows
Diagram 1: Decision Logic for Standard Selection

This logic tree guides the researcher based on the initial "Pilot Run" observation.

StandardSelection Start Start: Pilot Melt Run (10°C/min) Decision Observed Collapse Temp? Start->Decision RangeLow < 50°C Decision->RangeLow Low RangeMid 50°C - 80°C (Most Likely) Decision->RangeMid Target RangeHigh > 80°C Decision->RangeHigh High StdLow Use Menthol (42°C) & Benzophenone (48°C) RangeLow->StdLow StdMid Use Benzophenone (48°C) & Vanillin (82°C) RangeMid->StdMid StdHigh Use Vanillin (82°C) & Acetanilide (114°C) RangeHigh->StdHigh Action Proceed to Precise Measurement (1°C/min) StdLow->Action StdMid->Action StdHigh->Action

Caption: Decision tree for selecting calibration standards based on the pilot melting point observation.

Diagram 2: Calibration & Measurement Workflow

The sequence of operations to ensure data integrity (ALCOA+ principles).

CalibrationWorkflow cluster_0 System Suitability cluster_1 Sample Analysis Step1 Verify Benzophenone (48°C) Step2 Verify Vanillin (82°C) Step1->Step2 Within ±0.5°C Step3 Load 2-Iodo-5-methyl benzonitrile Step2->Step3 Pass Step4 Ramp 1.0°C/min Step3->Step4 Step5 Record Onset/Clear Step4->Step5

Caption: Sequential workflow for instrument calibration and sample analysis.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676498: 5-Iodo-2-methylbenzonitrile (Isomer Comparison).[1] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of Iodinated Benzoic Acid Derivatives (Analogous Structures). Retrieved from [Link]

Sources

stability comparison of iodo-methylbenzonitrile isomers under light

Author: BenchChem Technical Support Team. Date: February 2026

Stability Comparison of Iodo-Methylbenzonitrile Isomers Under Light

Executive Summary: The Stability Hierarchy

In the synthesis of biaryls and pharmaceutical intermediates, iodo-methylbenzonitriles are critical scaffolds. However, their sensitivity to UV-visible light—specifically the homolytic cleavage of the Carbon-Iodine (C–I) bond—poses a significant handling challenge.

Based on steric thermodynamics and radical stability kinetics, the stability hierarchy for iodo-methylbenzonitrile isomers under light exposure is as follows:

  • Most Stable: 4-Iodo-2-methylbenzonitrile (Para-substituted Iodine)

  • Intermediate: 3-Iodo-4-methylbenzonitrile (Meta-substituted Iodine)

  • Least Stable: 2-Iodo-4-methylbenzonitrile (Ortho-substituted Iodine)

Key Insight: The "Ortho Effect" is the primary driver of instability. Isomers with the iodine atom ortho to the cyano (CN) or methyl (Me) group experience significant steric strain, which raises the ground-state energy and weakens the C–I bond. Upon photoexcitation, this strain is relieved by the ejection of the iodine radical, accelerating degradation.

Mechanistic Insight: Why Degradation Occurs

To control degradation, one must understand the mechanism. The photodegradation of aryl iodides is not a random oxidative process but a specific homolytic bond cleavage .

The Photolysis Pathway

When exposed to UV light (λ < 350 nm), the aryl iodide absorbs a photon, promoting an electron to an antibonding


 orbital (n 


transition). This leads to the prompt homolysis of the C–I bond, generating an aryl radical and an iodine radical.
  • Step 1: Excitation:

    
    
    
  • Step 2: Homolysis:

    
    
    
  • Step 3: Stabilization/Reaction: The highly reactive aryl radical (

    
    ) abstracts a hydrogen atom from the solvent (SH) to form the de-iodinated byproduct (
    
    
    
    ).
Electronic & Steric Influences
  • The Cyano Group (CN): A strong electron-withdrawing group (EWG). When para to the iodine, it lowers the electron density of the C–I bond, effectively increasing the bond dissociation energy (BDE) relative to electron-rich systems.

  • The Methyl Group (Me): A weak electron-donating group (EDG). When ortho to the iodine, it introduces steric repulsion. This "spring-loaded" effect makes the ejection of the iodine atom energetically favorable.

Visualization: Degradation Pathway

The following diagram maps the degradation logic, highlighting the critical role of solvent interaction (H-abstraction) which researchers must control.

PhotolysisPathway Substrate Iodo-Methylbenzonitrile (Ground State) Excited Excited State [Ar-I]* Substrate->Excited UV Light (hν) RadicalPair Radical Pair (Ar• + I•) Excited->RadicalPair Homolysis (k_hom) RadicalPair->Substrate Recombination (Cage Effect) Product De-iodinated Product (Methylbenzonitrile) RadicalPair->Product H-Abstraction I2 Iodine (I2) RadicalPair->I2 Dimerization Solvent Solvent (H-Donor) (e.g., MeOH, THF) Solvent->Product H• Transfer

Caption: Photolytic degradation pathway of aryl iodides. Note that solvent choice dictates the rate of the irreversible H-abstraction step.

Comparative Analysis: 4-Iodo vs. 2-Iodo

The following table contrasts the two most common isomers used in drug discovery (e.g., as precursors for biphenyl synthesis via Suzuki coupling).

Feature4-Iodo-2-methylbenzonitrile (Para)2-Iodo-4-methylbenzonitrile (Ortho)
Structure Iodine is Para to CN, Meta to Me.[1]Iodine is Ortho to CN, Meta to Me.
Steric Environment Low Strain. Iodine is flanked by protons.High Strain. Iodine is flanked by the bulky Cyano group.
Crystal Packing Forms stable linear CN...I arrays [1].Forms weaker "zigzag" I...I chains; less stable lattice [1].
Photolytic Half-Life (

)
Longer. Requires higher energy UV to break C-I bond.Shorter. Steric relief accelerates radical formation.
Recommended Storage Amber glass, Ambient Temp.Amber glass, Refrigerated (2-8°C) .

Application Note: If your synthetic route allows, select the 4-iodo isomer. If you must use the 2-iodo isomer, perform reactions under red/amber light and degas solvents to remove oxygen (which can form peroxy radicals that propagate degradation).

Experimental Protocol: The Self-Validating System

Do not rely on vendor data alone. Use this protocol to quantify the photostability of your specific batch in your specific solvent system. This protocol uses Quinine Sulfate Actinometry to ensure the light exposure is standardized, regardless of the lamp used.

Materials
  • Actinometer: 2% w/v Quinine Monohydrochloride Dihydrate in water.

  • Sample: 1 mg/mL solution of the Iodo-Methylbenzonitrile isomer in Acetonitrile (ACN).

  • Control: Same sample solution wrapped in double-layer aluminum foil.

  • Vessels: Quartz cuvettes or clear borosilicate HPLC vials (capped).

Workflow
  • Preparation: Prepare the sample and actinometer solutions.

  • Exposure: Place the Sample, Dark Control, and Actinometer side-by-side in a photostability chamber (e.g., ICH Q1B compliant, Cool White + UV Fluorescent).

  • Timepoints: Pull aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: 60:40 ACN:Water (0.1% Formic Acid).

    • Column: C18 Reverse Phase.

  • Calculation:

    
    
    Validation Check: The Dark Control must show < 0.5% degradation. If > 0.5%, thermal instability is a confounding factor.
    

Visualization: Stability Decision Matrix

Use this logic tree to determine handling requirements for your specific isomer.

DecisionTree Start Analyze Isomer Structure Q1 Is Iodine Ortho to CN or Me group? Start->Q1 Yes Yes (e.g., 2-Iodo) Q1->Yes Steric Strain Present No No (e.g., 4-Iodo) Q1->No No Steric Strain ActionHigh High Risk: 1. Use Amber Glassware 2. Avoid ethereal solvents (THF) 3. Store at 4°C Yes->ActionHigh ActionLow Moderate Risk: 1. Amber Glassware sufficient 2. Standard storage No->ActionLow

Caption: Decision matrix for handling iodo-methylbenzonitrile isomers based on structural substitution patterns.

References

  • Merz, K., & Vitter, M. (2006). The crystal structure of meta-iodobenzonitrile is determined by I...I interactions, while para-iodobenzonitrile forms CN...I arrays. ResearchGate .

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. ICH.org .

  • Arnaut, L. G., Formosinho, S. J., & Burrows, H. D. (2015). Chemical Kinetics: From Molecular Structure to Chemical Reactivity. Elsevier.
  • Sigma-Aldrich. (2024). Product Specification: 4-Iodobenzonitrile. SigmaAldrich.com .

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Iodo-5-methylbenzonitrile

[1][2][3]

Executive Safety Summary & Hazard Identification

Immediate Action Required: Treat 2-Iodo-5-methylbenzonitrile as a Toxic Halogenated Organic .[1]

The presence of both the nitrile moiety (-CN) and the iodine substituent (-I) on the benzene ring dictates a specific disposal pathway.[1] Unlike inorganic cyanides (e.g., NaCN), this compound is an organic nitrile.[1] It must not be placed in aqueous basic cyanide waste streams, as it is likely water-insoluble and requires high-temperature incineration for complete destruction.[1]

Physicochemical Hazard Profile
PropertyDataOperational Implication
Physical State Solid (Crystalline)Risk of dust inhalation; requires solid waste segregation unless dissolved.[1]
Functional Groups Nitrile (-CN), Aryl Iodide (-I)Nitrile: Toxic by ingestion/dermal absorption.[1][2] Iodide: Requires halogenated waste stream.[1]
Reactivity Acid-Sensitive (Hydrolysis)CRITICAL: Do NOT mix with strong acids.[1] Hydrolysis can liberate toxic byproducts or generate heat.[1]
EPA Waste Code Not explicitly P/U-listed*Treat as Hazardous Waste (Characteristic Toxicity/Reactivity).[1] Benzonitrile is U019; treat derivatives similarly.[1]

Waste Characterization & Segregation Logic

The Core Directive: Segregate as Halogenated Organic Waste .

Why this classification?
  • Halogen Priority: The iodine atom defines the incineration protocol.[1] Non-halogenated incinerators cannot scrub the iodine vapors (I2/HI) effectively.[1]

  • Organic Nitrile vs. Inorganic Cyanide:

    • Inorganic Cyanides (CN⁻): Require aqueous alkaline treatment (bleach oxidation).[1]

    • Organic Nitriles (R-CN): Require thermal oxidation (incineration).[1]

    • Error Prevention: Placing this solid organic compound into an aqueous cyanide waste container will result in a heterogeneous mixture that is difficult to treat and may violate facility acceptance criteria.[1]

Segregation Decision Tree

The following logic flow ensures the compound ends up in the correct waste stream while preventing dangerous incompatibilities.

WasteSegregationStartWaste Generation:2-Iodo-5-methylbenzonitrileStateCheckIs the waste Solid or Liquid?Start->StateCheckWarningCRITICAL WARNING:DO NOT MIX WITH ACIDSStart->WarningLiquidLiquid / SolutionStateCheck->LiquidSolidPure Solid / Contaminated DebrisStateCheck->SolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventContains HalogensNonHaloSolventNon-Halogenated Solvent(MeOH, Acetone, Ethyl Acetate)SolventCheck->NonHaloSolventNo HalogensBinHaloDISPOSAL BIN A:Halogenated Organic Waste(High BTU Incineration)HaloSolvent->BinHaloNonHaloSolvent->BinHalo*Solute adds Halogen content*BinSolidDISPOSAL BIN B:Solid Hazardous Waste(Label: Toxic, Halogenated)Solid->BinSolid

Figure 1: Decision matrix for segregating 2-Iodo-5-methylbenzonitrile waste. Note that liquid solutions default to Halogenated Waste streams regardless of the solvent used, due to the iodine content of the solute.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid or Contaminated Debris

Applies to: Expired reagent, weighing boats, contaminated gloves, silica gel from columns.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).[1]

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid."[1]

    • Constituents: "2-Iodo-5-methylbenzonitrile, Silica Gel (if applicable), Debris."[1]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1]

  • Transfer: Transfer solid waste inside a fume hood to prevent dust inhalation. Double-bag heavily contaminated items (gloves/paper) in clear zip-lock bags before placing them in the drum.[1]

  • Storage: Store in the Satellite Accumulation Area (SAA). Do not store near acidic waste containers (e.g., H2SO4, HCl) to prevent potential hydrolysis in the event of a leak/spill.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applies to: Mother liquors, reaction solvents.

  • pH Verification:

    • Check the pH of the solution using a dipstick.

    • Requirement: The solution must be Neutral (pH 6-8) or slightly Alkaline (pH 8-10).[1]

    • Correction: If acidic, carefully neutralize with saturated Sodium Bicarbonate (NaHCO3) before adding to the waste container.[1] This prevents acid-catalyzed hydrolysis of the nitrile in the waste drum.[1]

  • Container Selection: Amber glass or HDPE carboy compatible with the solvent carrier.[1]

  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Note: Even if you dissolved the compound in Ethyl Acetate (non-halogenated), the presence of the Iodine atom in the solute renders the entire mixture "Halogenated" for incineration purposes.

  • Labeling:

    • Constituents: "Solvent (e.g., DCM), 2-Iodo-5-methylbenzonitrile."[1]

    • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.[1]

Emergency Response & Spill Management

Self-validating safety protocol: If you cannot smell it, do not assume it is safe.[1] Nitriles can have poor warning properties.[1]

SeverityAction Protocol
Minor Spill (<10g/10mL)1. Isolate: Evacuate immediate area. 2. PPE: Double nitrile gloves, lab coat, safety goggles.[1] 3. Absorb: Cover liquid with vermiculite or spill pads.[1] For solids, cover with wet paper towels to prevent dust, then scoop.[1] 4. Clean: Wipe area with mild detergent and water.[1] Dispose of all cleanup materials as Solid Hazardous Waste .
Major Spill (>10g/10mL)1. Evacuate: Clear the lab immediately. 2. Alert: Call EH&S / Emergency Response. 3. Ventilate: If safe, close hood sashes and open lab doors to hallway (negative pressure).[1] 4. Do Not Enter: Wait for professional hazmat cleanup.

Regulatory & Compliance Context (RCRA)

While 2-Iodo-5-methylbenzonitrile is not explicitly listed on the EPA P-list or U-list, it must be managed under the "Cradle-to-Grave" liability principle.[1]

  • Generator Status: You are responsible for characterizing the waste.[1]

  • Characteristic Waste: Due to the nitrile group and iodine, it exhibits characteristics of Toxicity and potentially Reactivity (if mixed with acids).

  • Recommendation: Manage strictly as hazardous waste.[1] Do not attempt "drain disposal" or evaporation.[1][3]

References
  • PubChem. 2-Iodo-5-methylbenzoic acid (Related Compound Structure & Safety).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] RCRA Regulations.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link]

Personal protective equipment for handling 2-Iodo-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Iodo-5-methylbenzonitrile CAS: 42872-86-6[1][2]

Executive Summary & Chemical Profile

2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) is a functionalized aryl iodide building block used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery.[1][2][3] While structurally stable, its hazards are twofold: acute local irritation typical of halogenated aromatics and the systemic toxicity potential inherent to the nitrile moiety.

This guide moves beyond generic MSDS data to provide a logistical framework for researchers handling this compound in sub-gram to multi-gram scales.

Property Specification Operational Implication
Physical State Solid (Crystalline/Powder)Primary exposure vector is dust inhalation .[1][2]
Stability Light SensitiveC–I bond is photolabile; handle in amber glassware.[1][2]
Reactivity Nitrile / Aryl HalideIncompatible with strong oxidizers and strong acids.[1][2][4]
Hazard Class Irritant / HarmfulH302 (Oral), H315 (Skin), H319 (Eye), H335 (Resp).[1][2]
Risk Assessment & PPE Matrix

Effective protection requires matching the PPE to the state of matter (Solid vs. Solution). Standard nitrile gloves are often insufficient once the compound is solubilized in organic reaction media.

Tier 1: Solid Handling (Weighing & Transfer)

Risk: Particulate inhalation and direct dermal contact.[1]

  • Respiratory: N95 or P100 Filtering Facepiece .[1]

    • Why: The compound is a solid irritant. Engineering controls (fume hood) are primary, but static-induced dust scatter is common with organic crystals.[1][2]

  • Hand Protection: Disposable Nitrile (Minimum 5 mil thickness) .[1]

    • Protocol: Single pair is sufficient for dry solid handling.

  • Eye Protection: Chemical Safety Goggles (tight-fitting) are preferred over safety glasses to prevent dust ingress.[1][2]

Tier 2: Solution Handling (Synthesis & Extraction)

Risk: Dermal absorption facilitated by solvents (e.g., DCM, THF, Toluene).

  • Respiratory: Half-mask respirator with Organic Vapor (OV) cartridges if working outside a fume hood (not recommended).[1][2]

  • Hand Protection: Laminated Film (e.g., Silver Shield®) or Double-Gloving .[1]

    • Why: Standard nitrile gloves degrade rapidly (<5 mins) in halogenated solvents (DCM) or aromatics (Toluene) often used with aryl iodides.

    • Technique: Inner Glove: 4 mil Nitrile (dexterity) | Outer Glove: Laminated Film (chemical barrier).[1][2]

  • Body Protection: Flame-resistant lab coat (Nomex/cotton blend) and closed-toe shoes.[1][2]

Operational Workflow & Decision Logic

The following diagram illustrates the safety decision tree for handling 2-Iodo-5-methylbenzonitrile from storage to disposal.

G Start Start: 2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) Storage Storage Condition: Amber Vial, 2-8°C, Inert Gas Start->Storage Decision Current State? Storage->Decision Solid Solid Handling (Weighing/Transfer) Decision->Solid Dry Powder Solution Solution Handling (Reaction/Workup) Decision->Solution Dissolved PPESolid PPE: N95 Mask + Nitrile Gloves Control: Static Gun + Balance Enclosure Solid->PPESolid PPESoln PPE: Fume Hood + Double Glove (Inner: Nitrile, Outer: Laminate if DCM used) Solution->PPESoln Reaction Reaction: Cross-Coupling (Avoid Strong Acids) PPESolid->Reaction PPESoln->Reaction Waste Disposal: Halogenated Organic Waste Stream Reaction->Waste

Figure 1: Operational safety logic flow for handling 2-Iodo-5-methylbenzonitrile, differentiating between solid and solution states.

Detailed Handling Protocols
A. Weighing & Static Control

Organic iodides often exhibit high static charge, causing "jumping" of crystals during weighing.

  • Engineering Control: Use an ionizing air blower or anti-static gun on the spatula and weigh boat before contact.

  • Containment: Perform weighing inside a balance enclosure or at the rear of a chemical fume hood.

  • Decontamination: Wipe the balance area with a tyvek cloth moistened with ethanol immediately after use.

B. Reaction Setup (The "Iodine" Factor)

The C–I bond is the weakest link in this molecule.

  • Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour. Photolytic cleavage of the iodine can generate free radicals and degrade the starting material, potentially leading to side reactions.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon.[1] While the nitrile is stable, the aryl iodide moiety is susceptible to oxidative homocoupling under aerobic conditions.

C. Emergency & Spill Response
  • Solid Spill: Do not dry sweep.[1] Dampen the powder with a paper towel soaked in inert solvent (e.g., heptane) to prevent dust generation, then wipe up.

  • Skin Contact: Wash immediately with soap and water.[1] Note: Do not use ethanol/acetone to wash skin, as this may increase the permeability of the skin to the dissolved nitrile.

  • Cyanide Precaution: While aromatic nitriles are generally stable, do not mix with strong acids (e.g., conc. HCl, H2SO4) in the waste stream, as this theoretically risks hydrolysis to the amide/acid and release of trace HCN over time.

Disposal & Waste Management

Proper segregation is critical due to the halogen content.

  • Stream Selection: Halogenated Organic Waste .

    • Reasoning: The Iodine atom classifies this strictly as halogenated. Mixing with non-halogenated solvents increases incineration costs and complicates recycling.

  • Labeling: Clearly tag waste as "Contains Aryl Iodide / Nitrile."[1]

  • Quenching: If unreacted active reagents (e.g., organolithiums, catalysts) are present in the mixture, quench fully before adding to the waste carboy to prevent pressure buildup.

References
  • PubChem. (n.d.). Compound Summary: 5-Iodo-2-methylbenzonitrile (Isomer Analog for Hazard Profiling).[2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles.[1] United States Department of Labor. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.